Product packaging for Bis-aminooxy-PEG7(Cat. No.:)

Bis-aminooxy-PEG7

Cat. No.: B606156
M. Wt: 400.47 g/mol
InChI Key: HKMKUVSBEGNABB-UHFFFAOYSA-N
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Description

Bis-aminooxy-PEG7 is a PEG derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media. The aminooxy groups can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36N2O9 B606156 Bis-aminooxy-PEG7

Properties

IUPAC Name

O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMKUVSBEGNABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)OCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis-aminooxy-PEG7: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Bis-aminooxy-PEG7, a bifunctional linker widely utilized in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a hydrophilic crosslinker featuring two terminal aminooxy groups separated by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable solubility in aqueous media and provides a flexible linker for conjugating molecules. While extensive quantitative data for this specific molecule is not always publicly available, the following tables summarize its key known properties.

General and Physical Properties
PropertyValueSource
Chemical Name O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine[1]
Synonyms Bis-(Aminooxy)-PEG7[2]
CAS Number 1383980-52-6[1][3]
Molecular Formula C16H36N2O9[3]
Molecular Weight 400.47 g/mol
Appearance Data not publicly available
Solubility Soluble in aqueous media
Purity Typically ≥95%
Storage Store at -20°C. It is recommended to use aminooxy compounds promptly after reconstitution.
Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound are not consistently published in peer-reviewed literature but are often available from commercial suppliers upon request.

Reactivity and Oxime Ligation

The defining characteristic of this compound is the reactivity of its terminal aminooxy (-ONH₂) groups. These groups undergo a highly chemoselective reaction with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its specificity and the stability of the resulting bond under physiological conditions.

Key Features of Oxime Ligation:
  • Chemoselectivity : The reaction is highly specific for aldehydes and ketones, avoiding cross-reactivity with other functional groups commonly found in biomolecules, such as amines and thiols.

  • Stability : The resulting oxime bond is significantly more stable than imine or hydrazone linkages.

  • Reaction Conditions : The ligation is typically performed in aqueous buffers at a slightly acidic to neutral pH (pH 6.5-7.5).

  • Catalysis : The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives like p-phenylenediamine. Kinetic studies on model systems show that aniline catalysis can lead to rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹.

The general mechanism for aniline-catalyzed oxime formation is depicted below.

G Reactants Aldehyde/Ketone + Aniline SchiffBase Protonated Schiff Base Intermediate Reactants->SchiffBase Catalyst action Transimination Transimination SchiffBase->Transimination Aminooxy This compound Aminooxy->Transimination Oxime Stable Oxime Product Transimination->Oxime Rate-limiting step

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Protocols

While specific protocols for this compound are often application-dependent, the following provides a general methodology for the conjugation of a protein containing an aldehyde group.

Representative Protocol for Protein Conjugation via Oxime Ligation

Objective: To conjugate an aldehyde-containing protein with this compound. This protocol is a representative example and may require optimization.

Materials:

  • Aldehyde-functionalized protein (e.g., 1-10 mg/mL)

  • This compound

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0

  • Aniline stock solution: 1 M in DMSO

  • Desalting column

Procedure:

  • Protein Preparation : Ensure the aldehyde-functionalized protein is in the coupling buffer at a suitable concentration. If the protein was prepared using periodate oxidation, it's crucial to remove excess periodate via a desalting column equilibrated with the coupling buffer.

  • Reagent Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Ligation Reaction : a. To the protein solution, add the this compound stock solution to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein. b. Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM. c. Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Purification : Remove excess this compound and aniline catalyst from the conjugated protein using a desalting column or dialysis against a suitable buffer.

  • Characterization : Confirm the conjugation and purity of the final product using methods like SDS-PAGE, UV-Vis spectroscopy (if the partner molecule has a chromophore), and mass spectrometry.

Application in PROTAC Development

A significant application of this compound is its use as a flexible, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC development using a linker like this compound involves synthesizing or acquiring a ligand for the target protein and a ligand for an E3 ligase, each functionalized with a compatible group (e.g., an aldehyde) for conjugation with the aminooxy groups of the linker.

G cluster_synthesis PROTAC Synthesis cluster_action Cellular Action POI_ligand Target Protein (POI) Ligand (with Aldehyde) PROTAC Synthesized PROTAC POI_ligand->PROTAC E3_ligand E3 Ligase Ligand (with Aldehyde) E3_ligand->PROTAC Linker This compound Linker->PROTAC Ternary Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Workflow for PROTAC synthesis and action.

The length and flexibility of the PEG linker are critical for the successful formation of a productive ternary complex between the target protein and the E3 ligase, ultimately determining the efficiency of protein degradation.

References

The Pivotal Role of the PEG7 Spacer in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Far from being a simple tether, the linker's physicochemical properties profoundly influence the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a superior hydrophilic spacer. This technical guide provides an in-depth exploration of the seven-unit PEG spacer (PEG7), detailing its role in enhancing linker solubility and hydrophilicity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The incorporation of a PEG7 spacer into a bifunctional linker imparts several advantageous properties. The repeating ethylene glycol units render the linker highly hydrophilic, which is crucial for counteracting the hydrophobicity of many potent cytotoxic drugs and complex organic molecules used in ADCs and PROTACs.[1] This enhanced hydrophilicity mitigates the risk of aggregation, a common challenge that can compromise manufacturing, stability, and in vivo performance.[2] Furthermore, the specific length of the PEG7 spacer is often considered a "sweet spot," providing an optimal balance of flexibility and spatial separation to facilitate the necessary biological interactions, such as the formation of a stable ternary complex in the case of PROTACs, without introducing excessive steric hindrance.[3][4]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the effect of PEG spacer length on key bioconjugate properties. While direct, comprehensive comparisons exclusively featuring PEG7 are not always available in a single study, the data presented reflects the established trends of how PEGylation, including spacers of similar lengths to PEG7, impacts hydrophobicity, pharmacokinetics, and biological activity.

Table 1: Effect of PEG Spacer Length on ADC Hydrophobicity (as measured by HIC Retention Time)

ADC ConstructPEG Spacer LengthHIC Retention Time (min)Relative HydrophobicityReference
cAC10-MMAENone15.2High[4]
cAC10-MMAELinear PEG414.5Moderate
cAC10-MMAEBranched PEG813.8Low
Trastuzumab-(MCC-DM1)NoneNot SpecifiedHigh
Trastuzumab-(L24-DM1)24Not SpecifiedLow

This table demonstrates that the inclusion and increasing length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column.

Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficacy

PROTAC SystemLinker TypeDC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)Reference
BRD4 DegraderAlkyl/EtherNo degradation-
BRD4 DegraderPEGEffective degradationNot Specified
Generic PROTACShort PEG (e.g., PEG2-4)SuboptimalSuboptimalRepresentative Trend
Generic PROTACPEG7 Optimal Optimal Representative Trend
Generic PROTACLong PEG (e.g., PEG12-24)Decreased potencyDecreased efficacyRepresentative Trend

This table illustrates the concept of an optimal PEG linker length for PROTACs, where a PEG7 spacer often provides the right balance for efficient ternary complex formation and subsequent protein degradation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of bifunctional linkers. The following are protocols for assessing solubility, hydrophilicity, and permeability.

Aqueous Solubility Assessment (Thermodynamic and Kinetic)

Objective: To determine the maximum dissolved concentration of a PEG7-containing linker or conjugate in an aqueous buffer.

A. Thermodynamic Solubility Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a pre-selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

B. Kinetic Solubility Protocol (Turbidimetric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer in a microplate format.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Determination of Solubility Limit: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Hydrophobicity Assessment: Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of an ADC or other protein conjugate containing a PEG7 spacer.

Methodology:

  • Column and Mobile Phases:

    • Column: A HIC column with a hydrophobic stationary phase (e.g., butyl or phenyl).

    • Mobile Phase A (High Salt): A high concentration of a chaotropic salt (e.g., 1.5 M ammonium sulfate) in a buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without the chaotropic salt.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatographic Separation:

    • Inject the sample onto the equilibrated HIC column.

    • Elute the bound protein using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis: Monitor the elution profile at 280 nm. More hydrophobic species will be retained longer on the column and elute at lower salt concentrations. The retention time is inversely proportional to the hydrophilicity of the conjugate.

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive membrane permeability of a PROTAC or other small molecule containing a PEG7 spacer.

Methodology:

  • Materials:

    • PAMPA plates (a donor plate with a filter membrane and an acceptor plate).

    • Artificial membrane solution (e.g., 1% lecithin in dodecane).

    • Aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Hydrate the Membrane: Add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.

    • Prepare Acceptor Plate: Add 300 µL of the aqueous buffer to each well of the acceptor plate.

    • Prepare Donor Plate: Add 150 µL of the test compound solution (prepared in the aqueous buffer) to each well of the donor plate.

    • Assemble the "Sandwich": Place the donor plate on top of the acceptor plate.

    • Incubation: Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature.

    • Quantification: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS or another sensitive analytical method.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism

Experimental Workflow for Bifunctional Linker Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Properties cluster_invitro In Vitro Evaluation Synthesis Linker Synthesis (e.g., with PEG7) Conjugation Conjugation to Antibody/Ligand Synthesis->Conjugation Purification Purification & QC (HPLC, MS) Conjugation->Purification Solubility Aqueous Solubility Assay Purification->Solubility Hydrophobicity Hydrophobicity (HIC) Purification->Hydrophobicity Stability Stability Assays Purification->Stability Permeability Cell Permeability (PAMPA) Solubility->Permeability Hydrophobicity->Permeability Binding Target Binding Assay Permeability->Binding Degradation Degradation Assay (PROTACs) Binding->Degradation Cytotoxicity Cytotoxicity Assay (ADCs) Binding->Cytotoxicity

Relationship Between PEG Length and Physicochemical Properties

PEG_Properties PEG_Length Increase PEG Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Directly proportional Solubility Increased Aqueous Solubility Hydrophilicity->Solubility Hydrophobicity Decreased Hydrophobicity Hydrophilicity->Hydrophobicity Aggregation Decreased Aggregation Solubility->Aggregation

Conclusion

The PEG7 spacer represents a highly valuable and versatile tool in the design of bifunctional linkers for advanced therapeutics such as ADCs and PROTACs. Its inherent hydrophilicity, conferred by the seven repeating ethylene glycol units, is instrumental in improving the aqueous solubility of conjugates, thereby mitigating issues of aggregation and improving their overall developability. The specific length of the PEG7 spacer often provides an optimal balance between flexibility and spatial orientation, which is critical for facilitating the complex biological interactions required for potent therapeutic activity, such as the formation of a stable ternary complex in PROTAC-mediated protein degradation. The data and protocols presented in this guide underscore the importance of rational linker design and provide a framework for the systematic evaluation of PEGylated linkers. As the field of targeted drug delivery continues to evolve, the strategic incorporation of well-defined spacers like PEG7 will remain a cornerstone of developing the next generation of precision medicines.

References

Bis-aminooxy-PEG7: A Homobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for precise and stable molecular bridges is paramount. Bis-aminooxy-PEG7 has emerged as a versatile homobifunctional crosslinker, offering researchers a powerful tool for covalently linking biomolecules. Its unique properties, centered around a polyethylene glycol (PEG) spacer and two terminal aminooxy groups, enable the formation of highly stable oxime bonds with carbonyl-containing molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and key applications in drug development and proteomics.

Core Concepts of this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1] These reactive moieties are aminooxy groups (-O-NH2), which specifically and efficiently react with aldehydes and ketones to form stable oxime linkages (-O-N=C).[2][3] The presence of a seven-unit polyethylene glycol (PEG) spacer imparts hydrophilicity to the crosslinker, which can enhance the solubility and reduce the aggregation of the resulting conjugates.[3][4] This hydrophilic spacer also provides a defined distance between the conjugated molecules.

The key features of this compound make it an invaluable tool in bioconjugation for several reasons:

  • Specificity: The aminooxy groups exhibit high chemoselectivity for aldehydes and ketones, minimizing off-target reactions with other functional groups present in biomolecules.

  • Stability: The resulting oxime bond is significantly more stable than other linkages such as hydrazones and imines, particularly at physiological pH.

  • Hydrophilicity: The PEG spacer improves the aqueous solubility of the crosslinker and the final conjugate, which is often beneficial for biological applications.

  • Defined Spacer Length: The seven ethylene glycol units provide a flexible spacer arm of a known length, allowing for controlled distances between linked molecules.

Quantitative Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this crosslinker.

PropertyValueReference
Molecular Weight 400.47 g/mol
Chemical Formula C16H36N2O9
Purity ≥95%
Solubility Expected to be soluble in water, DMSO, DMF, and DCM
Spacer Arm Length (Estimated) ~28.9 Å

The spacer arm length is an estimation based on the extended conformation of the 7-unit PEG chain and the terminal aminooxy groups.

The kinetics of the oxime ligation are significantly influenced by the presence of a catalyst and the nature of the carbonyl group. The following table presents a comparison of reaction rates under different conditions.

Carbonyl ReactantCatalyst (Concentration)pHObserved Rate Constant (kobs) (M⁻¹s⁻¹)Reference
BenzaldehydeAniline (100 mM)7.08.2
CitralAniline (50 mM)7.310.3
Citralm-Phenylenediamine (50 mM)7.327.0
Citralm-Phenylenediamine (500 mM)7.3>100
Protein AldehydeUncatalyzed7.0-
Protein AldehydeAniline7.019-fold faster than uncatalyzed
Protein Aldehydep-Phenylenediamine7.0120-fold faster than uncatalyzed
2-Pentanone (Ketone)Aniline (100 mM)7.30.082

Experimental Protocols

The successful use of this compound hinges on well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

For the conjugation of this compound to glycoproteins, aldehyde groups must first be introduced into the carbohydrate moieties.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO4)

  • Coupling buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a solution of the glycoprotein in a suitable buffer.

  • To introduce aldehydes on sialic acid residues, add a final concentration of 1-10 mM sodium meta-periodate to the glycoprotein solution.

  • Incubate the reaction on ice for 15-30 minutes in the dark.

  • Remove excess periodate and byproducts by buffer exchange into the coupling buffer using a desalting column or dialysis.

Protocol 2: Homobifunctional Crosslinking with this compound

This protocol describes the general procedure for crosslinking two aldehyde-containing molecules using this compound.

Materials:

  • Aldehyde-containing biomolecules

  • This compound

  • Anhydrous DMSO or DMF

  • Coupling buffer (amine-free, pH 6.5-7.5)

  • Aniline (optional catalyst)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Dissolve the aldehyde-containing biomolecules in the coupling buffer.

  • Add the this compound stock solution to the biomolecule solution. A molar excess of the crosslinker may be required depending on the desired outcome (intramolecular vs. intermolecular crosslinking).

  • For accelerated kinetics, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • (Optional) Quench the reaction by adding an excess of a quenching solution.

  • Purify the crosslinked product from excess reagents and unreacted biomolecules using an appropriate chromatography method.

Visualizations

Signaling Pathways and Experimental Workflows

G Oxime Ligation Mechanism cluster_reactants Reactants cluster_catalyst Catalyst (Optional) Aldehyde Aldehyde/Ketone (R-C(=O)-R') Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Aminooxy This compound (H2N-O-PEG7-O-NH2) Aminooxy->Intermediate Aniline Aniline Aniline->Intermediate Accelerates Oxime Stable Oxime Bond (R-C(=N-O-PEG7-O-N=C)-R') Intermediate->Oxime - H2O

Caption: Mechanism of stable oxime bond formation.

G Glycoprotein Labeling Workflow Start Glycoprotein Oxidation Periodate Oxidation (Generate Aldehydes) Start->Oxidation Purification1 Buffer Exchange Oxidation->Purification1 Crosslinking Incubation with This compound Purification1->Crosslinking Purification2 Purification of Crosslinked Product Crosslinking->Purification2 Analysis Characterization (e.g., SDS-PAGE, MS) Purification2->Analysis

Caption: General workflow for glycoprotein crosslinking.

G Homobifunctional Crosslinking Applications cluster_intramolecular Intramolecular Crosslinking cluster_intermolecular Intermolecular Crosslinking ProteinA Aldehyde-tagged Protein CrosslinkedA Conformationally Constrained Protein ProteinA->CrosslinkedA CrosslinkerA This compound CrosslinkerA->CrosslinkedA ProteinB1 Aldehyde-tagged Protein 1 CrosslinkedB Protein Complex ProteinB1->CrosslinkedB ProteinB2 Aldehyde-tagged Protein 2 ProteinB2->CrosslinkedB CrosslinkerB This compound CrosslinkerB->CrosslinkedB

Caption: Intra- and intermolecular crosslinking.

G This compound in ADC Synthesis Antibody Monoclonal Antibody (with Glycans) OxidizedAb Oxidized Antibody (Aldehyde Groups) Antibody->OxidizedAb Periodate Oxidation ADC Antibody-Drug Conjugate OxidizedAb->ADC DrugLinker Aldehyde-Drug + this compound DrugLinker->ADC Oxime Ligation

Caption: Role in Antibody-Drug Conjugate (ADC) synthesis.

G This compound in PROTAC Synthesis POI_ligand Protein of Interest (POI) Ligand with Aldehyde PROTAC PROTAC Molecule POI_ligand->PROTAC E3_ligand E3 Ligase Ligand with Aldehyde E3_ligand->PROTAC Crosslinker This compound Crosslinker->PROTAC Forms Linker

Caption: Application in PROTAC synthesis.

Applications in Drug Development and Research

The unique characteristics of this compound make it a valuable reagent in various research and development areas.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link cytotoxic drugs to monoclonal antibodies. By introducing aldehyde groups onto the antibody's carbohydrate regions, a site-specific and stable conjugation can be achieved, leading to more homogeneous and effective ADCs. The PEG spacer can also improve the pharmacokinetic properties of the ADC.

  • PROTACs (Proteolysis-Targeting Chimeras): this compound is utilized as a linker in the synthesis of PROTACs. It connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and flexibility of the PEG linker are critical for the proper formation of the ternary complex and subsequent protein degradation.

  • PEGylation: The process of attaching PEG chains to proteins, known as PEGylation, can enhance their therapeutic properties by increasing their half-life and reducing immunogenicity. This compound can be used to PEGylate proteins that have been modified to contain aldehyde or ketone groups.

  • Proteomics and Protein-Protein Interactions: As a homobifunctional crosslinker, this compound can be used to study protein-protein interactions. By crosslinking interacting proteins, researchers can identify binding partners and map interaction interfaces. The defined spacer length provides distance constraints that can be used in structural studies.

  • Biomaterial and Surface Modification: The aminooxy groups can be used to immobilize biomolecules onto surfaces that have been functionalized with aldehydes or ketones. This is useful for creating biosensors, microarrays, and other diagnostic tools.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that offers a combination of specificity, stability, and hydrophilicity. Its ability to form stable oxime bonds with aldehydes and ketones makes it an ideal tool for a wide range of bioconjugation applications, from the development of next-generation therapeutics like ADCs and PROTACs to fundamental research in proteomics and biomaterials. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

Bis-aminooxy-PEG7 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-aminooxy-PEG7, a homobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted protein degradation.

Core Compound Data

This compound is a versatile tool for researchers, enabling the linkage of two molecules through the formation of stable oxime bonds. Its polyethylene glycol (PEG) structure imparts valuable physicochemical properties to the resulting conjugates.

PropertyValueSource
CAS Number 1383980-52-6[1]
Molecular Formula C16H36N2O9[1]
Molecular Weight 400.47 g/mol
Synonym O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine[1]
Purity Typically ≥95%

Mechanism of Action: Oxime Ligation

The primary utility of this compound lies in its two terminal aminooxy groups. These groups react specifically and efficiently with carbonyl moieties (aldehydes or ketones) on target molecules to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, valued for its high yield and the stability of the resulting bond under physiological conditions.

The hydrophilic PEG7 linker enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be particularly beneficial for poorly soluble biomolecules or small molecule drugs. This property can also improve the pharmacokinetic profile of therapeutic conjugates.

Applications in Drug Development and Research

This compound is a critical component in the development of advanced biomolecules, including:

  • Proteolysis-Targeting Chimeras (PROTACs): As a bifunctional linker, it can connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The resulting PROTAC induces the ubiquitination and subsequent degradation of the target protein. The PEG7 linker provides the necessary spatial separation and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In this application, one aminooxy group can be conjugated to a cytotoxic drug and the other to an antibody, often through an engineered aldehyde or ketone handle on the antibody. This creates a targeted delivery system for the potent drug.

  • Diagnostic Assays: this compound can be used to link reporter molecules, such as fluorescent dyes or enzymes, to detection probes that contain carbonyl groups. This is valuable for developing sensitive and specific assays for biomarker detection.

Experimental Protocols

While specific reaction conditions should be optimized for each unique application, the following provides a general framework for the use of this compound in the synthesis of a PROTAC. This protocol assumes the availability of a target protein ligand with a carbonyl group and an E3 ligase ligand with a suitable functional group for a subsequent reaction.

Step 1: Oxime Ligation with Target Protein Ligand

  • Dissolution: Dissolve the carbonyl-containing target protein ligand (1 equivalent) and this compound (1.1 equivalents) in an appropriate solvent. A common choice is a neutral buffer (pH 6.5-7.5), such as phosphate-buffered saline (PBS), often with a co-solvent like DMSO to ensure the solubility of all reactants.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-conjugated product. Reaction times can vary from a few hours to overnight.

  • Purification: Once the reaction is complete, the mono-conjugated product is purified to remove excess this compound and any unreacted starting material. High-Performance Liquid Chromatography (HPLC) is a common method for this purification.

Step 2: Conjugation to E3 Ligase Ligand

The second aminooxy group of the purified mono-conjugate can then be reacted with a second molecule. However, as both ends of this compound are identical, a more common strategy for PROTAC synthesis involves using a hetero-bifunctional linker. If this compound were to be used in a step-wise fashion, the second aminooxy group would need to be reacted with another carbonyl-containing molecule.

A more direct approach for creating a PROTAC would involve a different bifunctional linker. However, for the purpose of illustrating a potential workflow for this compound, a hypothetical two-step conjugation is presented below.

G cluster_0 Step 1: Mono-conjugation cluster_1 Step 2: Di-conjugation A Dissolve Carbonyl-Molecule A and this compound B React at Room Temperature (Monitor by LC-MS) A->B Stir C Purify Mono-conjugate (e.g., HPLC) B->C Upon completion D Dissolve Mono-conjugate and Carbonyl-Molecule B C->D Proceed with purified product E React at Room Temperature (Monitor by LC-MS) D->E Stir F Purify Final Conjugate (e.g., HPLC) E->F Upon completion

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands confer target specificity, the linker is far from a passive spacer; it is a critical and multifaceted component that dictates the overall success of a PROTAC.[1][2] This technical guide provides a comprehensive overview of PROTAC linkers, their function, and the experimental methodologies used to evaluate their impact on PROTAC performance.

The Pivotal Role of the PROTAC Linker

The primary function of the linker is to tether the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity is the cornerstone of PROTAC action, as it enables the E3 ligase to efficiently transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome. The linker's characteristics, including its length, composition, rigidity, and the points of attachment to the two ligands, profoundly influence the geometry and stability of this ternary complex.

An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency. Beyond its role in ternary complex formation, the linker significantly influences the physicochemical properties of the PROTAC molecule, such as its solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties and in vivo performance.

Types of PROTAC Linkers

PROTAC linkers are broadly classified into two main categories: flexible and rigid, with a more recent emergence of "smart" or functional linkers.

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic tractability.

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths are often the first choice for linker design. They provide a high degree of conformational flexibility. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are also widely employed and can enhance the solubility of PROTACs. The ethylene glycol units impart polarity and can participate in hydrogen bonding.

Rigid Linkers

Rigid linkers, often incorporating cyclic structures, introduce conformational constraints. This can be advantageous for several reasons:

  • They can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.

  • They can enhance selectivity by disfavoring the formation of off-target ternary complexes.

  • They can lead to improved physicochemical and pharmacokinetic properties.

Common moieties used to impart rigidity include:

  • Triazoles: Often synthesized via "click chemistry," the resulting triazole ring is metabolically stable.

  • Cycloalkanes: Structures like piperazine and piperidine can improve water solubility and metabolic stability.

"Smart" or Functional Linkers

These linkers are designed to respond to specific stimuli, offering greater control over PROTAC activity.

  • Photoswitchable Linkers: Often containing an azobenzene group, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for activating the PROTAC at a desired time and location.

  • Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.

Signaling Pathway and Experimental Workflow

The rational design and optimization of PROTAC linkers is an iterative process that involves chemical synthesis, biophysical characterization, and cellular evaluation.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Recycling->PROTAC

PROTAC Mechanism of Action

A typical workflow for optimizing a PROTAC linker begins with the synthesis of a library of PROTACs with varying linker lengths and compositions. These compounds are then subjected to a series of assays to evaluate their ability to form a ternary complex, degrade the target protein, and affect cell viability.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Linker_Design Linker Design (Vary Length, Composition, Rigidity) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) PROTAC_Synthesis->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Ternary_Complex_Assay->Western_Blot Cell_Viability_Assay Cell Viability Assay (e.g., MTS) Western_Blot->Cell_Viability_Assay Data_Analysis Data Analysis & SAR Cell_Viability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterate

PROTAC Linker Optimization Workflow

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the critical role of the linker in determining PROTAC potency and efficacy.

Table 1: Effect of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data compiled from a study by Arvinas.

Table 2: Influence of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionCRBN Degradation
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation
Data from a study on VHL and CRBN ligands.

Table 3: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
Parent PROTACFlexible (PEG)54Exhibited degradation
Modified PROTACRigid (Disubstituted Alkane)18More Potent
Illustrative data based on general findings in the field.

Experimental Protocols

Detailed methodologies for key experiments in PROTAC linker evaluation are provided below.

Protocol 1: PROTAC Linker Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a general procedure for the final step in PROTAC synthesis, joining a warhead or E3 ligase ligand functionalized with an alkyne to a linker functionalized with an azide.

Reagents and Materials:

  • Component A-Alkyne (1.0 eq)

  • Component B-Linker-Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., DMF, t-BuOH/H₂O)

  • Standard glassware for organic synthesis

  • Stir plate and stir bar

Procedure:

  • Dissolve Component A-Alkyne and Component B-Linker-Azide in the chosen solvent in a round-bottom flask.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the antibody incubations for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique that provides real-time kinetic data for binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein (POI)

  • Purified E3 ligase

  • PROTAC compounds

  • Running buffer

  • Immobilization reagents

Procedure:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow solutions of the PROTAC at various concentrations over the chip surface to measure the kinetics of the PROTAC-E3 ligase interaction.

    • Similarly, flow solutions of the POI over a chip with immobilized PROTAC (or vice versa, if feasible) to measure the PROTAC-POI interaction.

  • Ternary Complex Analysis: Flow a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) for each interaction. The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.

Protocol 4: MTS Assay for Cell Viability

This colorimetric assay is used to assess the effect of PROTAC-mediated protein degradation on cell viability.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to pharmacokinetic properties. A deep understanding of the structure-activity relationships of different linker types is paramount for the rational design of effective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and optimization of PROTAC linkers, accelerating the development of this promising new class of therapeutics. Future advancements in computational modeling and structural biology will undoubtedly further refine our ability to predict and design optimal linkers, moving the field from empirical screening towards a more rational and efficient design process.

References

Applications of Polyethylene Glycol (PEG) in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has become an indispensable tool in the field of bioconjugation. The process of covalently attaching PEG chains to molecules, known as PEGylation, has revolutionized the development of biopharmaceuticals by significantly improving their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core principles of PEGylation, its diverse applications, detailed experimental protocols, and the quantitative impact on drug efficacy. By masking the conjugated molecule from the host's immune system and increasing its hydrodynamic size, PEGylation can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced solubility and stability.

Core Principles of PEGylation Chemistry

The versatility of PEGylation stems from the variety of reactive functional groups that can be incorporated at the termini of the PEG chains, allowing for targeted conjugation to specific amino acid residues on proteins, peptides, or other biomolecules. The choice of PEG linker and conjugation chemistry is critical for the success of a bioconjugation project, influencing the stability of the conjugate and the retention of the biomolecule's biological activity.

Commonly targeted functional groups on proteins include:

  • Primary Amines (e.g., lysine residues, N-terminus): This is the most frequently targeted group due to the abundance of lysine residues on the surface of most proteins.

  • Thiols (e.g., cysteine residues): Thiol-reactive PEGs offer the advantage of site-specific conjugation, as free cysteine residues are less common than lysine.

  • Carboxylic Acids (e.g., aspartic and glutamic acid residues, C-terminus): These can be targeted for conjugation, although it is a less common approach.

  • Hydroxyl Groups (e.g., serine, threonine, tyrosine): While possible, the reactivity of hydroxyl groups is generally lower than that of amines or thiols.

The selection of the appropriate PEG linker depends on the desired properties of the final conjugate. Linear PEGs are the most common, but branched PEGs can offer enhanced shielding and increased hydrodynamic volume. Cleavable PEG linkers are designed to release the payload under specific physiological conditions, such as a change in pH or the presence of specific enzymes, which is particularly useful for targeted drug delivery.

Quantitative Impact of PEGylation

The covalent attachment of PEG chains to a biopharmaceutical can have a profound and quantifiable impact on its performance. These improvements are the primary drivers for the widespread adoption of PEGylation in drug development.

Enhanced Pharmacokinetics

PEGylation dramatically increases the hydrodynamic radius of a molecule, which in turn reduces its renal clearance, leading to a significantly prolonged circulation half-life. This allows for less frequent dosing, improving patient compliance and convenience.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated and Non-PEGylated Biotherapeutics

BiotherapeuticPEG MoietyHalf-life (t½) of Non-PEGylated DrugHalf-life (t½) of PEGylated DrugFold Increase in Half-lifeReference(s)
Filgrastim (G-CSF)20 kDa linear PEG3-4 hours15-80 hours~5-20
Interferon alfa-2a40 kDa branched PEG~9 hours~77 hours~8.5
Interferon alfa-2b12 kDa linear PEG2.3 hours4.6 hours2
Adenosine Deaminase5 kDa linear PEG (multiple)ShortSignificantly extended-
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)20 kDa linear PEG1.1 hours28 hours~25.5
Reduced Immunogenicity

The hydrophilic cloud of PEG can mask antigenic epitopes on the surface of a protein, reducing its recognition by the immune system and thereby lowering the risk of an immunogenic response. While PEG itself can sometimes elicit an immune response, PEGylation generally leads to a significant reduction in the immunogenicity of the conjugated protein.

Table 2: Effect of PEGylation on the Immunogenicity of Therapeutic Proteins

ProteinPEG MoietyObservationReference(s)
Adenosine Deaminase5 kDa linear PEGReduced immunogenicity in patients with Severe Combined Immunodeficiency (SCID)
Uricase10 kDa linear PEG (multiple)Reduced immunogenicity, allowing for treatment of chronic gout
Certolizumab Pegol (Fab' fragment)40 kDa branched PEGLower immunogenicity compared to non-PEGylated fragments
Asparaginase5 kDa linear PEG (multiple)Reduced incidence of hypersensitivity reactions in cancer patients
Increased Solubility and Stability

PEG is a highly soluble polymer, and its conjugation can significantly enhance the solubility of hydrophobic proteins or drugs, making them more amenable to formulation and administration. Furthermore, the PEG chains can protect the protein from proteolytic degradation, increasing its stability in biological fluids.

Table 3: Impact of PEGylation on Protein Solubility

ProteinPEG MoietySolubility of Non-PEGylated ProteinSolubility of PEGylated ProteinObservationReference(s)
Granulocyte Colony-Stimulating Factor (G-CSF)20 kDa linear PEGProne to aggregation and precipitationSoluble aggregates formed, preventing precipitationPEGylation rendered the aggregates soluble.
MethotrexatemPEG-grafted Chitosan NanoparticlesPoor water solubilityIncreased solubility and circulation timePEGylation improved the overall performance of the drug delivery system.
ParacetamolPEG 6000, 10000, 20000-Increased bioavailability with higher MW PEGThe total amount of drug excreted in urine increased with PEG molecular weight.
Prostate-Specific Membrane Antigen (PSMA) InhibitorsPEG4 and PEG8LogD7.4 = -2.64 (unmodified)LogD7.4 = -4.23 (PEG8)PEG modification significantly improved water solubility.

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation and purification procedures.

Protocol 1: Amine-Reactive PEGylation using NHS-Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (lysine residues and the N-terminus) of a protein.

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • mPEG-NHS ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to a stock concentration of 10-100 mg/mL.

  • PEGylation Reaction:

    • Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (typically a 5- to 50-fold molar excess).

    • Slowly add the PEG solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Reaction Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with and inactivate any excess mPEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent.

  • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the PEG-Maleimide solution to the protein solution at a 2- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Reaction Quenching: Add a 2- to 10-fold molar excess of the quenching solution over the initial amount of PEG-Maleimide to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and quenching agent using SEC or dialysis.

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted PEG and smaller reaction components based on their hydrodynamic radius.

Materials:

  • SEC column with an appropriate molecular weight exclusion limit

  • Equilibration and elution buffer (e.g., PBS)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the crude PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and free PEG.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated protein.

Visualizations of Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts in PEGylation.

PEGylation_Benefits cluster_before Native Biopharmaceutical cluster_after PEGylated Biopharmaceutical Biomolecule Biomolecule (Protein, Peptide, etc.) Immune_System Immune System Recognition Biomolecule->Immune_System High Immunogenicity Kidney Renal Clearance Biomolecule->Kidney Rapid Clearance Enzymes Enzymatic Degradation Biomolecule->Enzymes Low Stability PEG_Biomolecule PEGylated Biomolecule Reduced_Immunity Reduced Immune Recognition PEG_Biomolecule->Reduced_Immunity Masked Epitopes Reduced_Clearance Reduced Renal Clearance PEG_Biomolecule->Reduced_Clearance Increased Size Increased_Stability Increased Stability PEG_Biomolecule->Increased_Stability Steric Hindrance

Caption: Conceptual diagram illustrating the benefits of PEGylation.

NHS_Ester_PEGylation_Workflow start Start protein_prep 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) start->protein_prep reaction 3. PEGylation Reaction (Mix Protein and PEG solutions, incubate at RT or 4°C) protein_prep->reaction peg_prep 2. Prepare mPEG-NHS Ester Solution (in DMSO or DMF) peg_prep->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purify PEGylated Protein (SEC or Dialysis) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, etc.) purify->analyze end End analyze->end

Caption: Experimental workflow for amine-reactive PEGylation.

Maleimide_PEGylation_Workflow start Start protein_prep 1. Prepare Thiol-containing Protein (Reduce disulfide bonds if necessary, pH 6.5-7.5) start->protein_prep reaction 3. PEGylation Reaction (Incubate at RT or 4°C) protein_prep->reaction peg_prep 2. Prepare PEG-Maleimide Solution peg_prep->reaction quench 4. Quench Reaction (Add L-cysteine or β-mercaptoethanol) reaction->quench purify 5. Purify PEGylated Protein (SEC or Dialysis) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, etc.) purify->analyze end End analyze->end

Caption: Experimental workflow for thiol-specific PEGylation.

Conclusion

PEGylation has emerged as a powerful and versatile platform technology in bioconjugation, enabling the development of safer and more effective biopharmaceuticals. By carefully selecting the appropriate PEG linker, conjugation chemistry, and reaction conditions, researchers can significantly enhance the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic molecules. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the transformative potential of PEGylation in their research and development endeavors. As our understanding of the nuances of PEG chemistry and its biological interactions continues to grow, we can expect to see even more innovative applications of this technology in the future.

The Chemistry of Aminooxy-Carbonyl Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction between an aminooxy group and a carbonyl, known as oxime ligation, stands as a cornerstone of modern bioconjugation and chemical biology.[1][2] Its high chemoselectivity, the exceptional stability of the resulting oxime bond, and its performance under mild, aqueous conditions have established it as a premier "click chemistry" tool.[1][3] This guide provides a comprehensive technical overview of the core principles, kinetics, and practical application of aminooxy-carbonyl chemistry, offering the detailed insights necessary for its successful implementation in research and development.

Core Chemical Principles

The utility of the aminooxy group (R-O-NH₂) is rooted in its chemoselective reaction with an aldehyde or ketone to form a stable oxime linkage.[2] This specificity is driven by the enhanced nucleophilicity of the aminooxy nitrogen, a phenomenon known as the "alpha effect," which allows it to target carbonyls with minimal off-target reactions in complex biological mixtures.

The formation of an oxime proceeds through a two-step mechanism involving a tetrahedral intermediate. The reaction is reversible and typically under general acid catalysis.

  • Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon, forming a transient, zwitterionic tetrahedral intermediate (a hemiaminal).

  • Dehydration: This intermediate is then dehydrated to form the final C=N oxime bond. The elimination of water is the rate-determining step of the reaction.

G cluster_reactants Reactants cluster_products Products R1 Carbonyl (Aldehyde/Ketone) R2 Aminooxy Compound I1 Tetrahedral Intermediate (Hemiaminal) R1->I1 1. Nucleophilic Attack (Fast) R2->I1 1. Nucleophilic Attack (Fast) P1 Oxime Product I1->P1 2. Dehydration (Rate-Limiting, H⁺ assist) P2 Water

Fig. 1: General mechanism of oxime formation.

The reaction rate is highly dependent on pH. A weakly acidic environment (typically pH 4-5) is optimal for uncatalyzed reactions. This is due to a delicate balance:

  • At low pH (strongly acidic): The aminooxy nucleophile becomes protonated, rendering it non-nucleophilic and halting the initial attack.

  • At neutral or high pH: There is insufficient acid to catalyze the dehydration of the tetrahedral intermediate, slowing the rate-determining step.

However, many biological applications require reactions to proceed at a physiological pH of ~7.4, which is challenging due to the slow reaction rates under these conditions. This limitation spurred the development of effective catalysts.

Aniline and its derivatives are widely used as nucleophilic catalysts to accelerate oxime ligation, especially at neutral pH. The catalytic cycle involves the formation of a more reactive intermediate.

  • Schiff Base Formation: Aniline first reacts with the carbonyl to form a protonated Schiff base (anilinium imine). This intermediate is more susceptible to nucleophilic attack than the original carbonyl.

  • Transimination: The aminooxy compound then attacks the Schiff base intermediate, displacing the aniline catalyst in a transimination reaction to form the final oxime product and regenerate the catalyst.

This catalytic pathway effectively lowers the activation energy for the reaction, enabling rate enhancements of up to 40-fold at neutral pH. Substituted anilines, particularly those with electron-donating groups like p-phenylenediamine (pPDA), have been shown to be even more efficient catalysts.

G Carbonyl Carbonyl (R₂C=O) SchiffBase Protonated Schiff Base Intermediate Carbonyl->SchiffBase + Aniline - H₂O Aniline Aniline Catalyst Aminooxy Aminooxy (R'ONH₂) Oxime Oxime Product SchiffBase->Oxime + Aminooxy (Transimination) Oxime->Aniline - Aniline (Regenerated)

Fig. 2: Aniline-catalyzed oxime ligation mechanism.

Quantitative Reaction Data

The rate of oxime formation is influenced by the reactivity of the carbonyl compound, the structure of the aminooxy nucleophile, pH, and the catalyst used. Aldehydes are generally much more reactive than ketones due to reduced steric hindrance. The tables below summarize key kinetic data from the literature.

Table 1: Second-Order Rate Constants for Oxime Ligations

Carbonyl Compound Aminooxy Compound Catalyst (Concentration) pH Solvent k (M⁻¹s⁻¹) Reference(s)
Benzaldehyde Aminooxyacetyl-peptide None 4.5 Phosphate Buffer 2.6 ± 0.1
Benzaldehyde Aminooxyacetyl-peptide Aniline (100 mM) 7.0 Phosphate Buffer 8.2 ± 1.0
Benzaldehyde 6-hydrazinopyridyl peptide Aniline (100 mM) 7.0 Phosphate Buffer 2,000 ± 100
Citral (Aldehyde) Aminooxy-dansyl Aniline (100 mM) 7.0 Phosphate Buffer 10.3
Citral (Aldehyde) Aminooxy-dansyl m-Phenylenediamine (100 mM) 7.0 Phosphate Buffer 27.0
Citral (Aldehyde) Aminooxy-dansyl m-Phenylenediamine (500 mM) 7.0 Phosphate Buffer >100

| 2-Pentanone (Ketone) | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris·HCl | 0.082 | |

Table 2: Catalytic Efficiency and Reaction Conditions

Catalyst Fold Rate Increase (vs. Uncatalyzed at pH 7) Fold Rate Increase (vs. Aniline at pH 7) Optimal pH Range Key Features Reference(s)
Aniline Up to 40x N/A 4.0 - 7.0 The classical catalyst; moderate solubility and potential toxicity.
p-Phenylenediamine ~120x ~19x 4.0 - 7.0 Highly effective, even at low mM concentrations; superior to aniline.

| m-Phenylenediamine | >120x (at high conc.) | ~2.5x (at same conc.) | ~7.0 | Higher aqueous solubility than aniline allows for use at higher concentrations, leading to significant rate acceleration. | |

Experimental Protocols

Successful application of oxime ligation requires robust and reproducible experimental procedures. Below are detailed methodologies for key experiments.

This protocol is adapted from methods used to determine second-order rate constants.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the aminooxy-functionalized peptide or molecule in an appropriate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0).

    • Prepare a 10 mM stock solution of the aldehyde or ketone in a compatible solvent (e.g., DMSO or buffer).

    • Prepare a 1 M stock solution of the aniline catalyst in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube at room temperature, combine the reaction buffer, the catalyst stock solution (to a final concentration of 10-100 mM), and the carbonyl stock solution.

    • Initiate the reaction by adding the aminooxy stock solution. The final concentration of both reactants should typically be in the range of 50-200 µM.

  • Time-Course Monitoring:

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot into a solution containing a suitable quenching agent (e.g., an excess of a simple aldehyde like acetone or by acidification with TFA).

  • HPLC Analysis:

    • Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC), monitoring at a wavelength where the reactant and product can be observed (e.g., 220 nm for peptides).

    • Use a suitable gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the starting material from the oxime product.

  • Data Analysis:

    • Integrate the peak areas corresponding to the product at each time point.

    • Fit the data to the appropriate second-order rate equation to determine the observed rate constant (k).

G S1 1. Prepare Stock Solutions (Reactants, Catalyst, Buffer) S2 2. Mix Buffer, Carbonyl, & Catalyst in Reaction Vessel S1->S2 S3 3. Initiate Reaction (Add Aminooxy Compound) S2->S3 S4 4. Withdraw & Quench Aliquots at Timed Intervals S3->S4 S5 5. Analyze Samples by RP-HPLC S4->S5 S6 6. Integrate Product Peak Area S5->S6 S7 7. Calculate Rate Constant (k) (Fit to 2nd Order Kinetics) S6->S7

Fig. 3: Experimental workflow for kinetic analysis by HPLC.

This method is ideal for rapid screening when one of the reactants or products is fluorescent.

  • Reagents:

    • Aminooxy-dansyl or other fluorescent aminooxy probe.

    • Aldehyde or ketone substrate.

    • Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).

    • A panel of potential catalysts (e.g., aniline, m-phenylenediamine, p-phenylenediamine).

  • Reaction Setup:

    • In a 96-well plate or a fluorometer cuvette, add the buffer, the carbonyl substrate (e.g., 50 µM final concentration), and the catalyst to be tested (e.g., 25 µM final concentration).

    • Equilibrate the mixture at room temperature for 1-2 minutes.

  • Kinetic Measurement:

    • Initiate the reaction by adding the fluorescent aminooxy probe (e.g., 100 µM final concentration).

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader or fluorometer. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., λex=340 nm, λem=505 nm for dansyl).

    • Record data for a sufficient duration (e.g., 50-60 minutes) to observe significant product formation.

  • Data Analysis:

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the catalytic efficiency.

    • Compare the initial slopes for each catalyst to determine their relative performance.

Confirmation of oxime bond formation is critical. Mass spectrometry and NMR are standard techniques.

  • Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the final conjugate. The observed mass should correspond to the sum of the masses of the two reactants minus the mass of water (18 Da). Tandem MS (MS/MS) can be used to confirm the connectivity and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR can identify the formation of the oxime. The proton of the oxime hydroxyl group (C=N-OH) typically appears as a characteristic signal in the downfield region of the spectrum (e.g., 13-14 ppm in DMSO-d6). The presence of E/Z isomers can sometimes lead to two sets of signals.

Applications in Research and Drug Development

The robustness and specificity of oxime ligation have made it an invaluable tool in numerous applications:

  • Protein and Peptide Modification: Site-specific labeling of proteins and peptides with probes, tags, or PEG moieties for functional studies or to improve therapeutic properties.

  • Drug Delivery: Conjugating drugs to carrier molecules like polymers or nanoparticles to create targeted drug delivery systems.

  • Glycoconjugation: Attaching carbohydrates to proteins or other scaffolds, which is crucial for immunology and vaccine development.

  • Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and microarrays.

Conclusion

The reaction of aminooxy groups with carbonyls is a powerful and versatile chemical transformation. Its high degree of chemoselectivity, the stability of the resulting oxime bond, and the ability to accelerate the reaction significantly with nucleophilic catalysts have cemented its role as a leading bioconjugation strategy. A thorough understanding of its mechanism, kinetics, and the factors influencing its rate is essential for researchers aiming to leverage this exceptional chemistry in the development of novel therapeutics, diagnostics, and research tools.

References

The Cornerstone of Specificity: A Technical Guide to Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this powerful synergy lies the linker, a critical component that dictates the stability, efficacy, and safety of the entire construct. This in-depth technical guide provides a comprehensive overview of the fundamental principles of ADC linkers, detailing their classification, mechanisms of action, and the experimental protocols essential for their evaluation.

Core Principles of ADC Linkers

The ideal ADC linker must strike a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet labile enough to efficiently release the drug upon internalization into the target cancer cell.[1][2] The choice of linker technology profoundly influences the ADC's pharmacokinetic profile, therapeutic window, and overall success.[3][4]

Linkers are broadly classified into two main categories: cleavable and non-cleavable.

Cleavable Linkers: Designed for Conditional Release

Cleavable linkers are engineered to break down and release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[5] This strategy allows for a more controlled and targeted drug release. There are three primary mechanisms for cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide, which is remarkably stable in circulation but is efficiently cleaved by cathepsin B inside the lysosome.

  • pH-Sensitive Linkers: These linkers utilize the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a classic example, designed to be stable at neutral pH but hydrolyze in an acidic environment to release the payload.

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that can be reduced by the high intracellular concentrations of glutathione (GSH), which are up to 1000-fold higher inside a cell than in the plasma. This redox potential difference allows for selective drug release within the cell.

A key advantage of cleavable linkers is their potential to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.

Non-Cleavable Linkers: Stability Through Degradation

Non-cleavable linkers consist of stable chemical bonds, such as thioether bonds, that are resistant to enzymatic and chemical degradation. Payload release from these linkers is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This process liberates the payload, which remains covalently attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine or cysteine).

The primary advantage of non-cleavable linkers is their superior plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window. However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly reduces or eliminates the bystander effect.

Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative data to facilitate the comparison of different linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeExampleADC ModelAnimal ModelHalf-life (t½)Reference(s)
Cleavable
HydrazonePhenylketone-derivedGenericHuman and Mouse Plasma~2 days
HydrazoneSilyl ether-basedGenericHuman Plasma>7 days
DisulfideSPDBGenericMouse~24 hours
DipeptideValine-Citrulline (VCit)cAC10-MMAEMouse~144 hours (6 days)
DipeptideValine-Citrulline (VCit)cAC10-MMAECynomolgus Monkey~230 hours (9.6 days)
TripeptideGlutamic acid-Valine-Citrulline (EVCit)GenericMouse~12 days
Non-Cleavable
ThioetherSMCCTrastuzumab-DM1 (T-DM1)Human~3-4 days (ADC half-life)

Table 2: Preclinical Efficacy of ADCs with Different Linkers

ADCTargetPayloadLinker TypeLinkerIn Vitro IC50In Vivo Tumor Growth InhibitionReference(s)
Brentuximab vedotinCD30MMAECleavableVal-Cit~10 ng/mLSignificant regression in Hodgkin lymphoma xenografts
Trastuzumab emtansine (T-DM1)HER2DM1Non-cleavableSMCC0.05-0.49 µg/mLSignificant inhibition in HER2+ breast cancer xenografts
Anti-HER2-MMAFHER2MMAFCleavableVal-CitPotentMore effective than non-cleavable in some models
Anti-HER2-MMAFHER2MMAFNon-cleavableMCPotentLess bystander effect observed

Key Experimental Protocols

Rigorous experimental evaluation is crucial for the development of safe and effective ADCs. The following are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC against antigen-positive and antigen-negative cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody (DAR) and the distribution of different drug-loaded species in an ADC preparation.

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, with higher drug-loaded species eluting later from the column. The weighted average DAR is calculated from the peak areas of the different species.

Methodology:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a mobile phase A containing a high concentration of salt (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Chromatographic Separation:

    • Column: Use a HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each of the resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where Peak Area_i is the area of the peak corresponding to the species with DAR_i (number of drugs per antibody).

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of premature drug release from an ADC in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 0.1 mg/mL) in human or animal plasma at 37°C.

  • Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add the plasma samples. The intact ADC will bind to the antigen.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme that recognizes the payload.

    • Add a substrate and measure the resulting signal, which is proportional to the amount of intact ADC.

  • Quantification of Released Payload (LC-MS/MS-based):

    • Precipitate the proteins in the plasma samples (e.g., with acetonitrile).

    • Analyze the supernatant, which contains the free payload, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of intact ADC or released payload over time to determine the stability profile and calculate the half-life of the linker in plasma.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linker Enzyme Enzyme-Sensitive (e.g., Val-Cit) Payload Payload Release Enzyme->Payload pH pH-Sensitive (e.g., Hydrazone) pH->Payload Redox Glutathione-Sensitive (e.g., Disulfide) Redox->Payload Degradation Antibody Degradation (e.g., Thioether) Degradation->Payload Trigger Release Trigger Trigger->Enzyme Cathepsin B (in Lysosome) Trigger->pH Low pH (Endosome/Lysosome) Trigger->Redox High Glutathione (Intracellular) Trigger->Degradation Lysosomal Proteases

Caption: Comparison of payload release mechanisms for different ADC linker types.

ADC_Development_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A Antibody & Payload Selection B Linker Design & Synthesis A->B C Conjugation & Purification B->C D Characterization (DAR, Aggregation) C->D E In Vitro Evaluation D->E F In Vivo Evaluation E->F E1 Cytotoxicity Assay E2 Bystander Effect Assay E3 Plasma Stability Assay G Lead Candidate Selection F->G F1 Pharmacokinetics F2 Efficacy (Xenograft Models) F3 Toxicology

Caption: General experimental workflow for the development and evaluation of ADCs.

References

Solubility Profile of Bis-aminooxy-PEG7 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bis-aminooxy-PEG7, a bifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and proteomics research. This document outlines its expected solubility in a range of common laboratory solvents and provides a detailed experimental protocol for determining its solubility.

Core Concept: Solubility of PEGylated Compounds

Polyethylene glycol (PEG) linkers are widely utilized to enhance the aqueous solubility and biocompatibility of conjugated molecules.[1][2][3][4][5] The repeating ethylene oxide units in the PEG chain form hydrogen bonds with water molecules, rendering them highly soluble in aqueous environments. This compound, a discrete PEG with a defined molecular weight, is expected to exhibit a similar solubility profile, being readily soluble in water and a variety of polar organic solvents. Conversely, its solubility in nonpolar organic solvents is anticipated to be limited.

Qualitative Solubility Profile of this compound

SolventChemical FormulaPolarityExpected Solubility
WaterH₂OPolarSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolarSoluble
Dimethylformamide (DMF)C₃H₇NOPolarSoluble
MethanolCH₃OHPolarSoluble
EthanolC₂H₅OHPolarSoluble
AcetonitrileC₂H₃NPolarSoluble
Dichloromethane (DCM)CH₂Cl₂PolarSoluble
ChloroformCHCl₃PolarSoluble
AcetoneC₃H₆OPolarSoluble
IsopropanolC₃H₈OPolarLess Soluble
TolueneC₇H₈NonpolarLess Soluble
Ethyl AcetateC₄H₈O₂NonpolarInsoluble
Diethyl Ether(C₂H₅)₂ONonpolarInsoluble
HexaneC₆H₁₄NonpolarInsoluble

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a compound such as this compound. This method is based on standard laboratory procedures for solubility testing.

1. Materials and Equipment:

  • This compound

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Clear glass vials with screw caps

  • Pipettes and tips

  • Visual inspection apparatus (e.g., light box with a dark background)

  • Optional: HPLC, UV-Vis spectrophotometer for quantitative analysis

2. Procedure:

  • Preparation of Stock Solution (if required for quantitative analysis):

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., water or DMSO) to create a stock solution of known concentration.

  • Qualitative Solubility Determination (Visual Method):

    • Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) into a clear glass vial.

    • Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

    • Cap the vial and vortex for 1-2 minutes at room temperature.

    • Visually inspect the solution against a light and dark background for any undissolved particles.

    • If the compound dissolves completely, it is considered soluble at that concentration.

    • If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the compound dissolves or a maximum volume is reached. Record the total volume of solvent added.

    • If the compound remains undissolved after the addition of a significant volume of solvent, it can be classified as sparingly soluble or insoluble.

  • Kinetic and Thermodynamic Solubility Enhancement:

    • If the compound is not readily soluble at room temperature, the vial can be placed in a thermostatic shaker or water bath at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-24 hours) to assess the effect of temperature and time on solubility.

    • After incubation, the sample should be allowed to return to room temperature and observed for any precipitation.

  • Quantitative Solubility Determination (Instrumental Analysis):

    • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

    • Seal the vials and agitate them in a thermostatic shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

3. Data Analysis and Reporting:

  • For qualitative results, report the solubility as soluble, partially soluble, or insoluble at a given concentration (e.g., mg/mL).

  • For quantitative results, express the solubility in terms of concentration (e.g., mg/mL, µg/mL, or molarity) at a specific temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_results Results weigh Weigh this compound add_solvent Add Known Volume of Solvent weigh->add_solvent vortex Vortex at Room Temperature add_solvent->vortex incubate Incubate with Agitation (Optional) vortex->incubate If not soluble visual Visual Inspection vortex->visual incubate->visual instrumental Quantitative Analysis (HPLC/UV-Vis) visual->instrumental For Saturated Solution qualitative Qualitative Assessment (Soluble/Partially/Insoluble) visual->qualitative quantitative Quantitative Solubility (mg/mL or Molarity) instrumental->quantitative

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Conjugation using Bis-aminooxy-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life, enhance its stability, and reduce its immunogenicity. This document provides a detailed protocol for the conjugation of a homobifunctional crosslinker, Bis-aminooxy-PEG7, to a target protein.

This method relies on the highly specific and stable oxime bond formation between an aminooxy group and a carbonyl group (aldehyde or ketone).[1] The protocol is divided into two main stages: the introduction of a reactive aldehyde handle onto the protein and the subsequent conjugation with this compound. The bifunctional nature of this compound allows for potential applications in protein cross-linking to study protein-protein interactions or to create more complex bioconjugates.

Principle of the Reaction

The conjugation strategy involves a two-step process:

  • Site-Specific Aldehyde Introduction: A carbonyl group (aldehyde) is introduced into the protein at a specific site. This can be achieved through enzymatic or chemical methods, ensuring a homogenous population of modified protein.

  • Oxime Ligation: The aldehyde-modified protein is then reacted with this compound. The aminooxy groups of the PEG linker react with the aldehyde on the protein to form a stable oxime linkage.[1] Due to the presence of two aminooxy groups, this linker can potentially cross-link two protein molecules.

Data Presentation

The efficiency and outcome of the conjugation reaction are highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges for controlling the conjugation of this compound to an aldehyde-modified protein. It is crucial to empirically optimize these conditions for each specific protein and desired outcome (e.g., monomeric conjugation vs. cross-linking).

ParameterRecommended RangePurposeReference(s)
Protein Concentration 1-10 mg/mL (or >10 µM)Higher concentrations favor intermolecular cross-linking.[2][3]
Molar Ratio (this compound : Protein) 1:1 to 50:1A lower ratio favors monomeric conjugation, while a higher ratio can increase the likelihood of cross-linking.[2]
Reaction pH 5.5 - 7.5Optimal for oxime bond formation. Slightly acidic pH can increase the reaction rate.
Reaction Temperature 4°C to 37°CLower temperatures can be used for sensitive proteins over a longer incubation period.
Reaction Time 2 - 24 hoursDependent on temperature, pH, and reagent concentrations.
Aniline (Catalyst) 10-100 mM (optional)Can be used to accelerate the rate of oxime ligation.

Experimental Protocols

Part 1: Site-Specific Introduction of an Aldehyde Group

Two primary methods are recommended for introducing a site-specific aldehyde group into the target protein.

This method provides exceptional site-specificity by utilizing the Formylglycine Generating Enzyme (FGE) to oxidize a cysteine residue within a specific recognition sequence to formylglycine (fGly), which contains an aldehyde group.

Materials:

  • Target protein with an engineered FGE recognition sequence (e.g., LCTPSR)

  • Formylglycine Generating Enzyme (FGE)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Copper (II) Sulfate (CuSO₄)

Protocol:

  • Prepare the target protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Add FGE to the protein solution at a molar ratio of approximately 1:10 (FGE:target protein).

  • Add CuSO₄ to a final concentration of 1 mM.

  • Incubate the reaction mixture at 30°C for 12-24 hours with gentle agitation.

  • Purify the aldehyde-modified protein using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove FGE and other reaction components.

  • Confirm the conversion of cysteine to formylglycine using mass spectrometry.

This method is suitable for proteins that have a serine or threonine residue at their N-terminus. Sodium periodate is used to oxidatively cleave the amino alcohol to generate an aldehyde.

Materials:

  • Target protein with an N-terminal serine or threonine

  • Oxidation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Sodium meta-periodate (NaIO₄) solution (freshly prepared, e.g., 100 mM in dH₂O)

  • Quenching Solution (e.g., 1 M Ethylene Glycol)

  • Desalting column or dialysis cassette

Protocol:

  • Dissolve the protein in cold Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Add the NaIO₄ solution to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 15-30 minutes in the dark.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM and incubate for 10 minutes at room temperature.

  • Immediately purify the aldehyde-modified protein using a desalting column or dialysis to remove excess periodate and quenching reagent. The buffer should be exchanged to one suitable for the subsequent conjugation reaction (e.g., PBS, pH 7.2-7.5).

Part 2: Conjugation of Aldehyde-Modified Protein with this compound

Materials:

  • Aldehyde-modified protein

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline (optional, as a catalyst)

  • Quenching reagent (e.g., a small molecule with an aldehyde or ketone) (optional)

  • Purification system (e.g., SEC, IEX, or HIC chromatography)

Protocol:

  • Dissolve the aldehyde-modified protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

  • Add the this compound stock solution to the protein solution to achieve the desired molar excess (refer to the Data Presentation table). For controlling cross-linking, start with a low molar excess (e.g., 1-5 fold) for monomeric conjugation and a higher excess (e.g., 10-50 fold) if intermolecular cross-linking is desired. It is important to note that higher protein concentrations will also favor intermolecular cross-linking.

  • (Optional) If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle agitation.

  • (Optional) Quench the reaction by adding a small molecule containing an aldehyde or ketone in slight molar excess to the initial amount of this compound to consume any unreacted aminooxy groups. Incubate for an additional 30-60 minutes.

  • Purify the conjugated protein using an appropriate chromatography method to separate the PEGylated protein from unreacted PEG linker and unmodified protein. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG, while ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can be used to separate proteins with different degrees of PEGylation.

Part 3: Characterization of the Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight upon PEGylation. Cross-linked species will appear as higher molecular weight bands.

2. Mass Spectrometry (MS):

  • Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the conjugate and confirm the degree of PEGylation.

3. HPLC Analysis:

  • Employ size-exclusion chromatography (SEC-HPLC) to assess the purity of the conjugate and detect any aggregation.

  • Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.

Mandatory Visualizations

experimental_workflow cluster_prep Part 1: Aldehyde Introduction cluster_conjugation Part 2: Conjugation cluster_analysis Part 3: Characterization Protein Protein Method_A Method A: Enzymatic (FGE) Protein->Method_A Method_B Method B: Chemical (Periodate) Protein->Method_B Aldehyde_Protein Aldehyde-Modified Protein Method_A->Aldehyde_Protein Method_B->Aldehyde_Protein Reaction Oxime Ligation Aldehyde_Protein->Reaction Bis_aminooxy_PEG7 This compound Bis_aminooxy_PEG7->Reaction Purification Purification (SEC, IEX, HIC) Reaction->Purification Final_Product Final Conjugate Purification->Final_Product Analysis Characterization (SDS-PAGE, MS, HPLC) Final_Product->Analysis

Caption: Experimental workflow for conjugating this compound to a protein.

Caption: Reaction mechanism for oxime ligation and potential cross-linking.

References

Application Notes and Protocols for PROTAC Synthesis Using Bis-aminooxy-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. Bis-aminooxy-PEG7 is a bifunctional PEG linker that enables the synthesis of PROTACs through a highly efficient and chemoselective reaction known as oxime ligation. This method involves the reaction of the aminooxy groups on the linker with aldehyde or ketone functionalities on the POI ligand and the E3 ligase ligand, forming stable oxime bonds. This "split PROTAC" approach allows for the modular and rapid assembly of PROTAC libraries for screening and optimization.

These application notes provide detailed protocols for the synthesis of PROTACs using this compound, along with methods for their characterization and evaluation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates Ub Ubiquitin E2->E3_Ligase Loads Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation POI_ligand_mod Synthesize Aldehyde/ Ketone-functionalized POI Ligand PROTAC_synthesis Oxime Ligation with This compound POI_ligand_mod->PROTAC_synthesis E3_ligand_mod Synthesize Aldehyde/ Ketone-functionalized E3 Ligase Ligand E3_ligand_mod->PROTAC_synthesis Purification Purification (HPLC) PROTAC_synthesis->Purification LCMS LC-MS Purification->LCMS NMR NMR Purification->NMR HRMS HRMS Purification->HRMS Western_blot Western Blot for Protein Degradation Purification->Western_blot DC50_Dmax Determine DC50 & Dmax Western_blot->DC50_Dmax Further_assays Further Biological Assays (e.g., Cell Viability, Selectivity) DC50_Dmax->Further_assays

References

Step-by-Step Guide for Oxime Ligation with Bis-aminooxy-PEG7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This chemoselective ligation chemistry is a cornerstone in bioconjugation, enabling the precise linking of molecules in complex biological environments.[1][2] The reaction proceeds under mild aqueous conditions, often accelerated by catalysts such as aniline or its derivatives, and is valued for the high stability of the resulting oxime linkage.[1]

Bis-aminooxy-PEG7 is a homobifunctional crosslinker featuring two aminooxy groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is designed to react with two aldehyde- or ketone-containing molecules, effectively crosslinking them. The PEG spacer enhances solubility in aqueous media, making it an ideal tool for conjugating sensitive biomolecules such as proteins, peptides, and nanoparticles for applications in drug delivery, diagnostics, and the development of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).

This document provides a detailed, step-by-step guide for performing oxime ligation using this compound, including reaction optimization, purification, and characterization of the resulting conjugate.

Reaction Principle and Workflow

The fundamental principle of oxime ligation involves the nucleophilic attack of the aminooxy group (-ONH₂) on a carbonyl group (aldehyde or ketone) to form a stable oxime bond (-O-N=C-). The reaction is efficient in aqueous solutions and can be significantly accelerated by the presence of a nucleophilic catalyst, such as aniline or p-phenylenediamine, particularly at neutral pH.

G cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_product Product Aldehyde_Molecule_1 Molecule A (with Aldehyde/Ketone) Reaction_Step Reaction (Aqueous Buffer, Catalyst) Aldehyde_Molecule_1->Reaction_Step Bis_aminooxy_PEG7 This compound Bis_aminooxy_PEG7->Reaction_Step Aldehyde_Molecule_2 Molecule B (with Aldehyde/Ketone) Aldehyde_Molecule_2->Reaction_Step Conjugate Molecule A - PEG7 - Molecule B (Crosslinked Conjugate) Reaction_Step->Conjugate

Caption: General workflow for crosslinking two molecules using this compound.

Experimental Protocols

This section provides a detailed protocol for a typical oxime ligation reaction to crosslink two aldehyde-functionalized protein molecules (Protein-CHO) using this compound.

Materials and Reagents
  • This compound: Store at -20°C.

  • Aldehyde-functionalized Protein (Protein-CHO): e.g., Protein A-CHO and Protein B-CHO.

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.0.

  • Catalyst Stock Solution: 100 mM Aniline or p-phenylenediamine in DMSO.

  • Quenching Solution: 1 M Glycine or Hydroxylamine solution.

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

  • Analysis Instruments: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS).

Step-by-Step Ligation Protocol
  • Preparation of Reactants:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent like DMSO.

    • Dissolve the aldehyde-functionalized proteins (Protein A-CHO and Protein B-CHO) in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine equimolar amounts of Protein A-CHO and Protein B-CHO.

    • Add the this compound stock solution to the protein mixture. A typical starting molar ratio is a 10 to 20-fold excess of the crosslinker to the total protein concentration to favor the formation of the heterodimeric conjugate.

    • Add the catalyst stock solution to a final concentration of 10-50 mM.

    • Gently mix the reaction components and incubate at room temperature (20-25°C) for 2-4 hours. The reaction can also be performed at 4°C for 12-16 hours to minimize protein degradation.

  • Quenching the Reaction:

    • To stop the ligation, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. The quenching agent will react with any unreacted aldehyde groups and excess this compound.

  • Purification of the Conjugate:

    • The crosslinked protein conjugate can be purified from unreacted proteins, excess crosslinker, and catalyst using chromatographic techniques.

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight crosslinked conjugate from the individual unreacted proteins and smaller molecules.

    • Ion-Exchange Chromatography (IEX): If the isoelectric points of the starting proteins and the final conjugate are sufficiently different, IEX can provide high-resolution separation.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. The crosslinked product should exhibit a higher molecular weight band compared to the individual starting proteins.

    • Mass Spectrometry: Confirm the identity and purity of the conjugate by MALDI-TOF or ESI-MS. The observed molecular weight should correspond to the sum of the molecular weights of the two proteins and the this compound linker.

Data Presentation

The efficiency of the oxime ligation can be influenced by several factors including pH, catalyst concentration, and reactant ratios. The following table summarizes typical reaction conditions and expected outcomes for the crosslinking of two model proteins.

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
[this compound] : [Total Protein] 10:120:120:1
Catalyst (Aniline) 20 mM50 mM50 mM
pH 7.07.06.5
Temperature 25°C25°C4°C
Reaction Time 4 hours2 hours16 hours
Expected Yield of Crosslinked Product ModerateHighHigh

Signaling Pathways and Experimental Workflows

Oxime Ligation Reaction Mechanism

The following diagram illustrates the catalytic mechanism of aniline in the oxime ligation reaction.

G cluster_mechanism Catalytic Oxime Ligation Reactants Aldehyde/Ketone + this compound Intermediate1 Protonated Schiff Base Intermediate Reactants->Intermediate1 + Aniline Aniline Aniline Catalyst Transimination Transimination Intermediate1->Transimination + Aminooxy Product Stable Oxime Bond Transimination->Product

Caption: Aniline-catalyzed mechanism of oxime bond formation.

Experimental Workflow for Protein Crosslinking

The logical flow of the experimental procedure is outlined below.

G Start Start Prepare_Reactants Prepare Protein-CHO and This compound Solutions Start->Prepare_Reactants Mix_Reactants Combine Proteins, Crosslinker, and Catalyst Prepare_Reactants->Mix_Reactants Incubate Incubate at RT or 4°C Mix_Reactants->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC/IEX) Quench->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for protein crosslinking.

Conclusion

The use of this compound in oxime ligation provides a powerful and versatile method for the covalent crosslinking of aldehyde- or ketone-containing molecules. The mild reaction conditions, high selectivity, and the stability of the resulting conjugate make this an invaluable tool for researchers in drug development and various fields of biological science. By following the detailed protocols and optimizing reaction parameters, scientists can achieve efficient and reproducible bioconjugation for a wide range of applications.

References

Application Notes and Protocols for Bis-aminooxy-PEG7 in Biomolecule Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of bis-aminooxy-PEG7, a homobifunctional crosslinker, in the stable and efficient linkage of biomolecules. This reagent is particularly useful for conjugating molecules containing aldehyde or ketone functionalities through the formation of a highly stable oxime bond.

Introduction

This compound is a versatile crosslinking reagent featuring two terminal aminooxy groups separated by a seven-unit polyethylene glycol (PEG) spacer. The aminooxy groups react specifically and efficiently with aldehydes and ketones under mild conditions to form stable oxime linkages.[1][2][3] This bioorthogonal reaction is a cornerstone of bioconjugation, enabling the precise and robust connection of a wide range of biomolecules, including proteins, peptides, antibodies, and nucleic acids, as well as small molecules for therapeutic and diagnostic applications.[4][5] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic molecules.

A key application of PEG linkers like this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC molecule is a critical component that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.

Reaction Conditions and Optimization

The formation of an oxime bond between an aminooxy group and an aldehyde or ketone is influenced by several factors, most notably pH and the presence of a catalyst.

pH: The optimal pH for oxime ligation is typically between 4 and 5. However, to maintain the stability and function of many biomolecules, the reaction is often performed at a neutral pH (6.5-7.5). At neutral pH, the reaction rate is significantly slower but can be substantially accelerated with the use of a nucleophilic catalyst.

Catalysts: Aniline and its derivatives are commonly used as catalysts to increase the rate of oxime bond formation at neutral pH. These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl group. Substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been shown to be more efficient catalysts than aniline itself. m-Phenylenediamine (mPDA), in particular, has demonstrated significantly higher catalytic efficiency, in part due to its greater aqueous solubility, allowing for its use at higher concentrations.

Data Presentation: Quantitative Comparison of Reaction Kinetics

The following tables summarize the kinetic data for oxime ligation under various conditions, providing a clear comparison of catalyst efficiency.

Table 1: Kinetic Analysis of Oxime Ligation with Different Catalysts

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventk_obs (M⁻¹s⁻¹)
BenzaldehydeAminooxy acetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100
2-PentanoneAminooxy-dansylAniline (100 mM)7.5Tris·HCl0.082
2-PentanoneAminooxy-dansylm-Phenylenediamine (100 mM)7.5Tris·HCl0.20

Table 2: Relative Rate Enhancement of Protein PEGylation with Catalysts

Catalyst (Concentration)pHFold Increase in Rate (vs. Uncatalyzed)Fold Increase in Rate (vs. Aniline)
Aniline7.0-1
p-Phenylenediamine (2 mM)7.012019
m-Phenylenediamine (~2-fold more efficient than aniline at same concentration)7.0-~2
m-Phenylenediamine (up to 15 times more efficient than aniline)--up to 15

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol 1: General Procedure for Small Molecule-Protein Conjugation

This protocol describes the conjugation of a small molecule containing an aldehyde or ketone to a protein that has been functionalized with this compound.

Materials:

  • Protein of interest

  • This compound

  • Small molecule with an aldehyde or ketone group

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Catalyst Stock Solution: 1 M m-phenylenediamine in DMSO or water

  • Quenching Solution: 1 M hydroxylamine, pH 7.0

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: If the protein does not already contain an aminooxy group, it must first be functionalized. This can be achieved by reacting a primary amine on the protein (e.g., lysine residue) with an NHS-ester functionalized aminooxy reagent.

  • Reaction Setup: a. Dissolve the aminooxy-functionalized protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. b. Dissolve the aldehyde or ketone-containing small molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 5- to 20-fold molar excess. c. Add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-50 mM m-phenylenediamine.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching (Optional): To quench any unreacted aldehydes or ketones, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the protein conjugate from excess small molecule and catalyst using a suitable method such as SEC.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Glycan Oxidation

This protocol details the site-specific conjugation of a drug-linker containing an aminooxy group to an antibody through aldehyde groups generated by the oxidation of its carbohydrate moieties.

Materials:

  • Monoclonal antibody (mAb)

  • This compound-drug conjugate

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Quenching Solution: 1 M glycerol or ethylene glycol

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

  • Catalyst: Aniline or m-phenylenediamine

  • Purification column (e.g., Hydrophobic Interaction Chromatography - HIC or SEC)

Procedure:

  • Antibody Oxidation: a. Buffer exchange the antibody into ice-cold Oxidation Buffer. b. Add freshly prepared sodium periodate solution to the antibody to a final concentration of 1-10 mM. c. Incubate the reaction on ice for 30 minutes in the dark. d. Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 10 minutes on ice. e. Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction: a. To the purified oxidized antibody, add the this compound-drug conjugate at a 5- to 10-fold molar excess. b. Add the catalyst (e.g., 10-20 mM aniline) to the reaction mixture. c. Incubate at 4°C for 12-24 hours.

  • Purification: Purify the resulting ADC using HIC or SEC to remove unconjugated drug-linker and catalyst.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Binding Site Ternary_Complex POI-PROTAC-E3 Complex POI:port->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase Binding Site E3_Ligase:port->Ternary_Complex Binds PROTAC PROTAC POI Binder Linker (PEG7) E3 Binder Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades into Peptides POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Recycled POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow cluster_0 Preparation of Reactants cluster_1 Conjugation Reaction cluster_2 Purification and Analysis Biomolecule1 Biomolecule 1 (e.g., Protein, Antibody) Reaction_Mix Reaction Mixture: - Biomolecule 1-Linker - Biomolecule 2 - Catalyst (e.g., mPDA) - Buffer (pH 6.5-7.5) Biomolecule1->Reaction_Mix Biomolecule2 Biomolecule 2 or Small Molecule (with Aldehyde/Ketone) Biomolecule2->Reaction_Mix Linker This compound Linker->Reaction_Mix Incubation Incubation (Room Temp, 2-24h) Reaction_Mix->Incubation Purification Purification (e.g., SEC, HIC) Incubation->Purification Analysis Analysis (SDS-PAGE, MS, HPLC) Purification->Analysis Final_Product Purified Conjugate Purification->Final_Product

Caption: A typical workflow for bioconjugation.

References

Applications of Bis-aminooxy-PEG7 in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG7 is a homobifunctional crosslinker that plays a pivotal role in the development of advanced targeted drug delivery systems. Its structure, featuring two terminal aminooxy groups connected by a seven-unit polyethylene glycol (PEG) spacer, enables the stable and efficient conjugation of various molecules through oxime ligation. This bioorthogonal reaction, which occurs between an aminooxy group and a carbonyl group (aldehyde or ketone), is highly chemoselective and forms a stable oxime bond under mild, aqueous conditions.[1][2] These properties make this compound an ideal tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and other targeted therapeutic nanoparticles.

The integrated PEG7 linker is crucial for improving the physicochemical properties of the resulting conjugate. PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[3][4] The PEG spacer can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[5] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, thereby enhancing its efficacy.

This document provides detailed application notes on the use of this compound in targeted drug delivery, comprehensive experimental protocols for the synthesis and characterization of antibody-drug conjugates using a similar aminooxy-PEG linker, and a summary of relevant quantitative data.

Application Notes

Antibody-Drug Conjugates (ADCs)

This compound is particularly valuable for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). To utilize this linker, the mAb is typically engineered to contain aldehyde or ketone groups. A common method involves the mild oxidation of the carbohydrate domains (glycans) on the antibody's Fc region using sodium periodate, which generates aldehyde functionalities. The bis-aminooxy nature of the linker allows for the potential to either crosslink two modified antibodies or, more commonly, to be used in a step-wise conjugation where one end links to a payload that has been modified to contain a carbonyl group, and the other end links to the oxidized antibody. However, for ADC construction, a more common approach involves using a heterobifunctional linker with one aminooxy group and another reactive group for the drug. The principles of aminooxy-carbonyl ligation remain the same. The resulting ADC benefits from the stable oxime linkage and the pharmacokinetic advantages conferred by the PEG spacer.

PROTACs and Other Small Molecule Conjugates

This compound can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG7 linker can connect the two distinct ligands, providing the necessary spatial orientation for the ternary complex formation while enhancing the solubility and cell permeability of the PROTAC molecule.

Nanoparticle Functionalization

The aminooxy groups of this compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles, that have been formulated to present aldehyde or ketone groups. This allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the nanoparticle surface, creating a targeted drug delivery vehicle with improved stability and circulation time.

Data Presentation

The following tables summarize quantitative data from studies on ADCs utilizing PEG linkers, illustrating the impact of PEGylation on key performance parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

ADC ConstructPEG Chain LengthHalf-life (t½) Extension (fold increase)In Vitro Cytotoxicity (IC50) Reduction (fold increase)Reference
ZHER2-SMCC-MMAE (HM)None1.01.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.222.0

This data demonstrates that while longer PEG chains significantly extend the plasma half-life of the conjugate, they can also lead to a decrease in in vitro potency.

Table 2: Representative In Vitro Cytotoxicity of Oxime-Containing Compounds and ADCs

Compound/ADCCell LineIC50Reference
Indirubin Oxime Analog 20MCF-70.4 µM
Indirubin Oxime Analog 21MCF-70.1 µM
Indirubin-3'-oxime Derivative 41HepG20.62 µM
Trastuzumab-Thailanstatin ADC (DAR >3.5)MDA-MB-361-DYT225-80 ng/mL
Trastuzumab-Thailanstatin ADC (DAR <3.5)MDA-MB-361-DYT21500-60000 ng/mL

This table provides examples of the potent cytotoxic effects of molecules containing oxime linkages and highlights the dependency of ADC potency on the drug-to-antibody ratio (DAR).

Experimental Protocols

The following protocols are based on a site-specific conjugation strategy using an aminooxy-functionalized linker-drug with an antibody containing generated aldehyde groups. This serves as a representative workflow for utilizing the chemistry of this compound.

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the oxidation of antibody glycans to create aldehyde groups for oxime ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Propylene glycol

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Buffer Exchange: Equilibrate the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Protect the reaction from light.

    • Add the freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.

  • Quenching the Reaction: Add propylene glycol to a final concentration of 20 mM to quench any excess periodate. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with the reaction buffer. Collect the protein-containing fractions. The antibody now contains aldehyde groups and is ready for conjugation.

Protocol 2: Antibody-Drug Conjugation via Oxime Ligation

This protocol details the conjugation of an aminooxy-functionalized drug-linker to the aldehyde-modified antibody.

Materials:

  • Aldehyde-modified antibody from Protocol 1

  • Aminooxy-PEG-Drug conjugate (e.g., dissolved in DMSO)

  • Reaction Buffer (e.g., PBS with 10 mM aniline as catalyst, pH 6.5-7.0)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the aldehyde-modified antibody.

    • Slowly add the aminooxy-PEG-Drug solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold per antibody) is typically used. The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction can be monitored by LC-MS to assess the extent of conjugation.

  • Purification: Once the reaction is complete, purify the ADC from unreacted drug-linker and other reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines methods to determine the purity, drug-to-antibody ratio (DAR), and integrity of the synthesized ADC.

1. Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug molecules. This allows for the quantification of species with different numbers of drugs attached.

Materials:

  • HIC-HPLC system with a suitable HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, etc.). The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs conjugated.

2. LC-MS for Confirmation of Conjugation and DAR

LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, confirming successful conjugation and allowing for DAR determination.

Materials:

  • LC-MS system with a suitable reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Purified ADC sample (may require deglycosylation for better resolution)

Procedure:

  • LC Method:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the ADC sample.

    • Elute the ADC using a suitable gradient of Mobile Phase B.

  • MS Method: Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linker molecules, confirming the DAR.

Mandatory Visualization

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_characterization Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (Reaction Buffer, pH 7.4) mAb->buffer_exchange oxidation Glycan Oxidation (NaIO₄, RT, 15-30 min) buffer_exchange->oxidation quench Quench Reaction (Propylene Glycol) oxidation->quench purify_mAb Purification (Desalting Column) quench->purify_mAb aldehyde_mAb Aldehyde-Modified mAb purify_mAb->aldehyde_mAb conjugation Oxime Ligation (Aniline catalyst, RT, 2-16h) aldehyde_mAb->conjugation drug_linker Aminooxy-PEG-Drug drug_linker->conjugation purify_adc ADC Purification (SEC or TFF) conjugation->purify_adc final_adc Purified ADC purify_adc->final_adc hic HIC-HPLC final_adc->hic lcms LC-MS final_adc->lcms dar_analysis DAR Analysis hic->dar_analysis lcms->dar_analysis

Caption: Workflow for site-specific ADC synthesis via oxime ligation.

mmae_pathway cluster_adc ADC Action cluster_cell Intracellular Effect adc ADC (e.g., anti-CD30-MMAE) binding Binding adc->binding receptor Target Receptor (e.g., CD30) on Cancer Cell receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Linker Cleavage & MMAE Release lysosome->release Proteases mmae Free MMAE release->mmae inhibition Inhibition of Tubulin Polymerization mmae->inhibition tubulin Tubulin Dimers tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanism of action for an MMAE-containing ADC.

References

Application Notes and Protocols for Site-Specific Antibody Modification Using Bis-aminooxy-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody modification is a critical technology in the development of next-generation biologics, particularly antibody-drug conjugates (ADCs). Achieving a uniform drug-to-antibody ratio (DAR) and a defined conjugation site enhances the therapeutic window by ensuring a homogeneous product with predictable pharmacokinetics and efficacy.[1] This document provides detailed application notes and protocols for the use of Bis-aminooxy-PEG7, a homobifunctional linker, for the site-specific modification of antibodies.

The core of this methodology lies in the bio-orthogonal oxime ligation reaction. This reaction occurs between an aminooxy group and an aldehyde or ketone, forming a highly stable oxime bond.[2] To utilize this compound, the antibody of interest must first be engineered to present a reactive aldehyde or ketone group at a specific site. This can be achieved through several advanced techniques, including the incorporation of unnatural amino acids, enzymatic modification of the antibody's glycan domain, or the use of "aldehyde tags".[3][4][5]

This compound serves as a hydrophilic spacer that can be used to link two antibody molecules or to attach other molecules of interest to the antibody. The polyethylene glycol (PEG) component enhances the solubility and can improve the pharmacokinetic profile of the resulting conjugate.

Principle of the Method

The overall workflow for site-specific antibody modification using this compound involves two key stages:

  • Introduction of a Carbonyl Group: A reactive aldehyde or ketone is site-specifically introduced into the antibody.

  • Oxime Ligation: The this compound linker is conjugated to the modified antibody via a stable oxime bond.

This document will detail the protocols for both stages and provide guidance on the characterization of the final conjugate.

Data Presentation: Performance of Site-Specific ADCs Utilizing Oxime Ligation

The following tables summarize quantitative data from studies employing site-specific conjugation and oxime ligation, demonstrating the performance of the resulting ADCs.

Parameter Antibody Modification Method Linker-Payload DAR In Vitro Potency (IC50) In Vivo Efficacy Reference
Homogeneity & Efficacy TrastuzumabUnnatural Amino Acid (p-acetylphenylalanine)Aminooxy-Auristatin F~2Potent activity in HER2-positive cell linesMore effective against tumor growth than nonspecifically conjugated ADCs
Homogeneity & Efficacy Anti-PRAMEPeriodate Oxidation of GlycansAminooxy-MMAE~1.6Specific activity against PRAME-expressing cancer cell linesNot reported in this study
Conjugation Efficiency TrastuzumabAldehyde Tag (LC, CH1, CT)HIPS-Glu-PEG2-maytansine~1.7-1.9Not reported in this studyTag placement affects efficacy and PK

Experimental Protocols

Protocol 1: Site-Specific Aldehyde Introduction via Aldehyde Tag Technology

This protocol describes the generation of an aldehyde group on an antibody using the formylglycine-generating enzyme (FGE), which recognizes a specific peptide sequence (CxPxR) known as an "aldehyde tag".

Materials:

  • Expression vector containing the antibody gene with an inserted aldehyde tag sequence (e.g., LCTPSR).

  • Mammalian expression system (e.g., CHO cells).

  • FGE expression vector (for co-transfection).

  • Cell culture reagents.

  • Protein A affinity chromatography resin.

  • Purification buffers (e.g., PBS, pH 7.4).

Procedure:

  • Vector Construction: Using standard molecular biology techniques, insert the nucleotide sequence encoding the aldehyde tag (e.g., LCTPSR) into the desired location within the antibody's light or heavy chain in your expression vector.

  • Cell Culture and Transfection: Co-transfect the mammalian host cells with the aldehyde-tagged antibody expression vector and the FGE expression vector.

  • Protein Expression and Harvest: Culture the cells under conditions that promote protein expression. Harvest the cell culture supernatant containing the secreted, aldehyde-tagged antibody.

  • Purification: Purify the aldehyde-tagged antibody using Protein A affinity chromatography. Elute the antibody and buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the expression and purity of the antibody by SDS-PAGE. The conversion of the cysteine in the aldehyde tag to formylglycine (the aldehyde) can be quantified by mass spectrometry.

Protocol 2: Conjugation of this compound to Aldehyde-Tagged Antibody

This protocol details the oxime ligation of this compound to the aldehyde-tagged antibody.

Materials:

  • Aldehyde-tagged antibody (from Protocol 1).

  • This compound.

  • Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5.

  • Aniline (optional, as a catalyst).

  • Quenching solution (e.g., a small molecule with an aldehyde or ketone).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 10X stock of the reaction buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the aldehyde-tagged antibody with the reaction buffer.

    • Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle stirring.

  • Reaction Quenching (Optional): To consume any unreacted this compound, a small molecule containing an aldehyde can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Purify the antibody conjugate from unreacted this compound and other reagents using size-exclusion chromatography (SEC).

    • Buffer exchange the purified conjugate into a suitable formulation buffer.

  • Characterization of the Conjugate:

    • Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and SEC to determine purity and the extent of aggregation.

    • Drug-to-Antibody Ratio (DAR): The DAR can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Stability: The stability of the oxime linkage can be assessed by incubating the conjugate in plasma at 37°C and monitoring for deconjugation over time.

Visualizations

experimental_workflow cluster_antibody_prep Stage 1: Aldehyde-Tagged Antibody Preparation cluster_conjugation Stage 2: Conjugation with this compound vector_construction Vector Construction (Antibody + Aldehyde Tag) transfection Co-transfection (Antibody + FGE) vector_construction->transfection expression Protein Expression transfection->expression purification1 Protein A Purification expression->purification1 characterization1 Characterization (SDS-PAGE, MS) purification1->characterization1 reaction_setup Reaction Setup (Aldehyde-Ab + this compound) characterization1->reaction_setup Aldehyde-Tagged Antibody incubation Incubation (Oxime Ligation) reaction_setup->incubation quenching Quenching (Optional) incubation->quenching purification2 Size-Exclusion Chromatography quenching->purification2 characterization2 Final Characterization (HIC, MS, SEC) purification2->characterization2 oxime_ligation_pathway Ab_CHO Aldehyde-Tagged Antibody (Ab-CHO) Intermediate Schiff Base Intermediate Ab_CHO->Intermediate + Bis_aminooxy_PEG7 This compound (H2N-O-PEG7-O-NH2) Bis_aminooxy_PEG7->Intermediate Oxime_Conjugate Antibody-PEG7 Conjugate (Ab-CH=N-O-PEG7-O-NH2) Intermediate->Oxime_Conjugate - H2O H2O H2O

References

Application Notes and Protocols: Synthesis of Antibody-Drug Conjugates using Bis-aminooxy-PEG7 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This application note provides a detailed protocol for the synthesis of an ADC utilizing a Bis-aminooxy-PEG7 linker, a hydrophilic linker that can improve the pharmacokinetic properties of the resulting conjugate. The protocol is based on the principle of oxime ligation, a robust and specific bio-orthogonal reaction.

The synthesis involves a two-step process. First, the carbohydrate moieties of a monoclonal antibody (mAb) are oxidized to generate aldehyde groups. Subsequently, a cytotoxic drug, pre-functionalized with an appropriate reactive group, is conjugated to the oxidized antibody via the homobifunctional this compound linker. This method allows for a controlled and site-specific conjugation, leading to a more homogeneous ADC product.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab)

  • This compound (linker)

  • Cytotoxic Drug with a compatible reactive group (e.g., MMAE-aldehyde)

  • Sodium periodate (NaIO₄)

  • Aniline

  • Propylene glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate buffer, pH 5.5

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • SDS-PAGE apparatus and reagents

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Cell lines for in vitro assays (e.g., HER2-positive and HER2-negative cancer cell lines)

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo®)

Protocol 1: Oxidation of Monoclonal Antibody

This protocol describes the generation of aldehyde groups on the glycan chains of the mAb.

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 10 mg/mL in PBS (pH 7.4).

  • Oxidation Reaction:

    • Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1 mM.

    • Incubate the reaction mixture in the dark at 4°C for 1 hour with gentle agitation.

  • Quenching: Quench the reaction by adding propylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at 4°C.

  • Purification: Remove excess periodate and byproducts by buffer exchange into sodium acetate buffer (pH 5.5) using a desalting column or through dialysis.

  • Characterization: Confirm the generation of aldehyde groups using a suitable aldehyde quantification assay.

Protocol 2: ADC Conjugation via Oxime Ligation

This protocol details the conjugation of the drug-linker construct to the oxidized antibody.

  • Drug-Linker Preparation: Prepare a stock solution of the cytotoxic drug-Bis-aminooxy-PEG7 conjugate in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction:

    • To the purified oxidized mAb solution (at 5 mg/mL in sodium acetate buffer, pH 5.5), add the drug-linker solution at a 10-fold molar excess relative to the antibody.

    • Add aniline to a final concentration of 10 mM as a catalyst.

    • Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using a Size-Exclusion Chromatography (SEC) column equilibrated with PBS (pH 7.4).

    • Further purify and characterize the ADC based on Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).

  • Characterization:

    • Determine the final protein concentration of the ADC solution using a BCA assay.

    • Analyze the ADC by SDS-PAGE under reducing and non-reducing conditions to assess integrity and conjugation.

    • Determine the average DAR by UV-Vis spectroscopy and/or Mass Spectrometry.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for a successfully synthesized ADC using the described protocol.

ParameterDescriptionHypothetical Value
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.3.8
Binding Affinity (K D ) The equilibrium dissociation constant, indicating the strength of the ADC's binding to its target antigen.1.2 nM
In Vitro Cytotoxicity (IC 50 ) The concentration of ADC required to inhibit the growth of 50% of target cancer cells in culture.0.5 nM (HER2-positive cells)
In Vivo Efficacy (% TGI) The percentage of tumor growth inhibition in a xenograft mouse model.85%

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation & Oxidation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation ADC Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody oxidized_mAb Oxidized mAb (with Aldehydes) mAb->oxidized_mAb NaIO4 conjugation Oxime Ligation oxidized_mAb->conjugation drug Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker linker This compound linker->drug_linker drug_linker->conjugation crude_adc Crude ADC conjugation->crude_adc purified_adc Purified ADC crude_adc->purified_adc SEC & HIC characterization DAR, Affinity, Cytotoxicity, Efficacy purified_adc->characterization

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action cluster_components ADC Components cluster_action Mechanism of Action Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound Linker->ADC Drug Cytotoxic Drug Drug->ADC Targeting 1. Targeting & Binding to Cancer Cell ADC->Targeting Internalization 2. Internalization Targeting->Internalization Release 3. Drug Release Internalization->Release Apoptosis 4. Cell Death (Apoptosis) Release->Apoptosis

Caption: ADC components and mechanism of action.

Application Notes and Protocols for Bis-aminooxy-PEG7 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG7 is a homobifunctional crosslinking reagent that contains two aminooxy groups at either end of a seven-unit polyethylene glycol (PEG) spacer.[1][2][3] This linker is a valuable tool in bioconjugation for covalently connecting two molecules that each possess a carbonyl group (an aldehyde or a ketone). The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[4]

The core of this conjugation chemistry is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.[5] This reaction is highly chemoselective and can be performed under mild pH conditions, making it ideal for conjugating sensitive biomolecules such as proteins, peptides, and antibodies. This compound is particularly useful for creating protein homodimers or heterodimers, intramolecularly crosslinking a single protein, or for applications in Proteolysis Targeting Chimeras (PROTACs) development.

This document provides detailed protocols for using this compound in conjugation reactions, with a focus on calculating and optimizing molar ratios to achieve desired outcomes.

Calculating Molar Ratios for Conjugation Reactions

The molar ratio of this compound to the target molecule(s) is a critical parameter that dictates the efficiency and the nature of the conjugation products. By carefully controlling this ratio, researchers can favor the formation of intramolecular crosslinks, 1:1 intermolecular conjugates, or larger oligomeric species.

Fundamental Calculations

To begin, it is essential to accurately determine the molar quantities of both the biomolecule and the this compound linker.

Step 1: Calculate the moles of your biomolecule (e.g., Protein A).

  • Formula: Moles of Protein A = Mass of Protein A (g) / Molecular Weight of Protein A ( g/mol )

Step 2: Calculate the mass of this compound required for a specific molar excess.

  • The molecular weight of this compound is 400.47 g/mol .

  • Formula: Mass of this compound (g) = Moles of Protein A (mol) x Molar Excess x 400.47 g/mol

Example Calculation:

Let's say you want to perform a conjugation reaction with 5 mg of a protein (Protein A) having a molecular weight of 50,000 g/mol (50 kDa), and you desire a 10-fold molar excess of this compound.

  • Moles of Protein A: (0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol (or 0.1 µmol)

  • Mass of this compound: (1 x 10⁻⁷ mol) x 10 x 400.47 g/mol = 0.00040047 g = 0.40 mg

Molar Ratio Considerations for Different Conjugation Outcomes

The desired product of the conjugation reaction will determine the optimal molar ratio of the crosslinker to the target molecule(s).

  • Intramolecular Crosslinking: To favor the formation of crosslinks within a single protein molecule, a low molar ratio of this compound to the protein is recommended. This minimizes the chances of one linker molecule reacting with two separate protein molecules.

  • 1:1 Intermolecular Crosslinking (Dimer Formation): To promote the formation of a dimer between two protein molecules (Protein A and Protein B, or two molecules of Protein A), a molar ratio of crosslinker to the total protein approaching 1:2 (e.g., 0.5 equivalents of linker) is a good starting point. However, to optimize for the heterodimer, one might use a slight excess of one protein over the other.

  • Oligomerization: Higher molar ratios of the crosslinker to the protein will increase the likelihood of forming larger oligomers and potentially insoluble aggregates.

The following diagram illustrates the logical flow for determining the appropriate amount of this compound.

molar_ratio_workflow cluster_inputs Input Parameters cluster_calculations Calculation Steps cluster_output Result mass_protein Mass of Protein (mg) calc_moles_protein Calculate Moles of Protein mass_protein->calc_moles_protein mw_protein MW of Protein (kDa) mw_protein->calc_moles_protein molar_excess Desired Molar Excess of Linker calc_mass_linker Calculate Mass of this compound molar_excess->calc_mass_linker calc_moles_protein->calc_mass_linker mass_to_weigh Mass of Linker to Weigh (mg) calc_mass_linker->mass_to_weigh

Caption: Workflow for calculating the required mass of this compound.

Experimental Protocols

This section provides a general protocol for the conjugation of carbonyl-containing molecules with this compound. For proteins that do not have accessible aldehyde or ketone groups, a pre-modification step is required to introduce these functionalities. A common method is the oxidation of carbohydrate moieties on glycoproteins.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

Materials:

  • Glycoprotein (e.g., an antibody)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Quenching Solution: 1 M Ethylene glycol

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh solution of 100 mM sodium periodate in deionized water.

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.

  • Incubate the reaction on ice for 30 minutes, protected from light.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.

  • Incubate for 10 minutes on ice.

  • Remove the excess periodate and byproducts by passing the solution through a desalting column or by dialysis against a suitable buffer for the subsequent conjugation reaction (e.g., PBS, pH 7.2-7.5).

Protocol 2: Crosslinking with this compound

Materials:

  • Aldehyde/ketone-containing biomolecule(s)

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • Catalyst (optional but recommended): Aniline or a more efficient derivative like p-phenylenediamine. Prepare a 100 mM stock solution in the conjugation buffer.

  • Quenching Reagent (optional): 1 M Hydroxylamine or a small molecule with a carbonyl group.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

  • Dissolve the aldehyde/ketone-containing biomolecule(s) in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in the Conjugation Buffer to create a stock solution (e.g., 10-100 mM).

  • Add the calculated amount of the this compound stock solution to the biomolecule solution to achieve the desired molar ratio.

  • If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10 mM.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • (Optional) Quench any unreacted aminooxy groups by adding a quenching reagent.

  • Purify the conjugate from excess crosslinker and other reagents using size-exclusion chromatography or extensive dialysis.

The following diagram outlines the general experimental workflow for a crosslinking reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Aldehyde-Containing Protein Solution mix Mix Protein and Linker at Desired Molar Ratio prep_protein->mix prep_linker Prepare this compound Stock Solution prep_linker->mix add_catalyst Add Catalyst (Optional) mix->add_catalyst incubate Incubate (2-4h RT or O/N 4°C) add_catalyst->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC/Dialysis) quench->purify analyze Analyze Products (SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for this compound conjugation.

Data Presentation: Influence of Molar Ratio on Crosslinking Efficiency

The following tables provide illustrative data on how varying the molar ratio of this compound to a model protein (Protein A, 50 kDa, with one accessible aldehyde group per monomer) can influence the distribution of reaction products. These values are representative and should be optimized for each specific system.

Table 1: Intramolecular Crosslinking of a Dimeric Protein

This scenario assumes Protein A exists as a dimer in solution, and the goal is to introduce an intramolecular crosslink within the dimer.

Molar Ratio (Linker:Protein Dimer)Protein Dimer (Unmodified) (%)Intramolecularly Crosslinked Dimer (%)Intermolecularly Crosslinked Species (%)
0.1:19091
0.5:155405
1:1206515
5:1<55045

Table 2: Intermolecular Crosslinking of a Monomeric Protein

This scenario aims to form a homodimer of Protein A from a monomeric state.

Molar Ratio (Linker:Protein Monomer)Protein Monomer (Unmodified) (%)Dimer (%)Trimer and Higher Oligomers (%)
0.1:185141
0.5:1256510
1:1<57025
2:1<15050

Characterization of Conjugates

After the conjugation reaction and purification, it is crucial to characterize the resulting products to confirm the success of the reaction and determine the composition of the conjugate mixture.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the results of a crosslinking reaction. Crosslinked proteins will appear as higher molecular weight bands compared to the unmodified protein.

  • Mass Spectrometry (MS): Mass spectrometry provides a more detailed analysis, confirming the mass of the conjugate and identifying the crosslinked peptides after proteolytic digestion. This can help to map the site of conjugation.

  • Size-Exclusion Chromatography (SEC): SEC can be used for both purification and analysis, separating proteins based on their hydrodynamic radius. Crosslinked species will elute earlier than their unmodified counterparts.

The following diagram illustrates the chemical reaction of this compound with two aldehyde-containing molecules.

Caption: Oxime ligation of two proteins with this compound.

By following these protocols and carefully considering the molar ratios, researchers can effectively utilize this compound for a wide range of bioconjugation applications.

References

Application Notes and Protocols: Bis-aminooxy-PEG7 in Peptide Mapping and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG7 is a homobifunctional crosslinking reagent that contains two aminooxy groups connected by a hydrophilic seven-unit polyethylene glycol (PEG) spacer. This reagent is a powerful tool for peptide mapping and analysis, primarily through the formation of stable oxime bonds with peptides or proteins that have been modified to contain aldehyde or ketone functionalities. The hydrophilic PEG linker enhances the solubility of the cross-linked species, which is advantageous for mass spectrometry analysis.[1][2]

The core technology behind the application of this compound is oxime ligation , a highly efficient and bioorthogonal "click" chemistry reaction.[3][4][5] This reaction occurs between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage. This specificity allows for targeted crosslinking of peptides, providing valuable structural and interaction information.

Key Applications:

  • Intra-peptide crosslinking: To study the conformation and folding of a single peptide.

  • Inter-peptide crosslinking: To identify and map interacting peptides within a protein complex.

  • Distance constraint generation: The fixed length of the PEG7 spacer provides a defined distance constraint for structural modeling of proteins and protein complexes.

  • Solubility enhancement: The hydrophilic PEG chain improves the solubility of cross-linked peptides, aiding in their analysis by mass spectrometry.

Principle of Application

The application of this compound in peptide mapping involves a multi-step workflow. First, the target protein or peptide is enzymatically digested to generate a mixture of smaller peptides. These peptides are then chemically modified to introduce aldehyde or ketone groups. Following this modification, this compound is added to crosslink the modified peptides. The resulting mixture of linear and cross-linked peptides is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the cross-linked species and the specific amino acid residues involved.

Experimental Protocols

Protocol 1: Introduction of Aldehyde/Ketone Groups into Peptides

This protocol describes the modification of peptides to introduce carbonyl functionalities, which are essential for the subsequent crosslinking reaction with this compound.

Materials:

  • Peptide sample (from protein digest)

  • Sodium periodate (NaIO4) solution (for N-terminal serine/threonine oxidation)

  • Pyridoxal 5'-phosphate (PLP) (for N-terminal transamination)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 1 M glycerol)

  • Desalting columns

Procedure:

Option A: Oxidation of N-terminal Serine or Threonine

  • Dissolve the peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a freshly prepared solution of sodium periodate to the peptide solution to a final concentration of 10 mM.

  • Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 100 mM and incubate for 5 minutes.

  • Remove excess reagents by passing the reaction mixture through a desalting column.

  • The resulting peptide mixture now contains peptides with an N-terminal glyoxylyl group (an aldehyde).

Option B: Transamination of N-terminal Amino Acids

  • Dissolve the peptide sample in the reaction buffer.

  • Add PLP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess PLP using a desalting column.

  • This process converts the N-terminal amino group into a ketone.

Protocol 2: Crosslinking of Modified Peptides with this compound

Materials:

  • Aldehyde/ketone-modified peptide mixture

  • This compound

  • Aniline (catalyst)

  • Reaction buffer (e.g., 100 mM sodium acetate buffer, pH 4.5-5.5)

  • Quenching solution (e.g., 1 M hydroxylamine)

Procedure:

  • Dissolve the aldehyde/ketone-modified peptide mixture in the reaction buffer.

  • Add this compound to a final concentration that is in molar excess (e.g., 10- to 50-fold) over the estimated concentration of modified peptides.

  • Add aniline to a final concentration of 10-20 mM to catalyze the oxime ligation.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C for higher efficiency.

  • Quench any unreacted aldehyde/ketone groups by adding hydroxylamine to a final concentration of 100 mM and incubating for 30 minutes.

  • The sample containing cross-linked peptides is now ready for LC-MS/MS analysis.

Protocol 3: Mass Spectrometric Analysis of Cross-linked Peptides

Materials:

  • Cross-linked peptide sample

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

  • C18 reverse-phase column

  • Mobile phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Data analysis software for cross-linked peptide identification (e.g., pLink, MeroX, Kojak)

Procedure:

  • Inject the cross-linked peptide sample onto the C18 column.

  • Separate the peptides using a linear gradient of mobile phase B.

  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, selecting precursor ions with higher charge states (e.g., +3 and above) for fragmentation.

  • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

  • Analyze the resulting MS/MS data using specialized software to identify the cross-linked peptides. The software will search for pairs of peptides linked by the mass of the this compound crosslinker.

Data Presentation

The identification of cross-linked peptides provides valuable information on the spatial proximity of amino acid residues. This data can be summarized in tables for clear interpretation.

Table 1: Identified Intra-peptide Cross-links

Peptide SequenceCross-linked ResiduesLinkerMass (Da)
ACDES GHIK LMNSer1 - Lys5This compound2500.12
PQRT VWYZAS CThr4 - Ser10This compound3100.56

Table 2: Identified Inter-peptide Cross-links

Peptide 1Residue 1Peptide 2Residue 2LinkerMass (Da)
ACDES GHISer5LMNPQRT VThr8This compound4500.88
WYZAS CSer5BCDK EFGLys4This compound3800.21

Visualizations

Experimental Workflow for Peptide Mapping using this compound

G cluster_0 Sample Preparation cluster_1 Chemical Modification cluster_2 Crosslinking cluster_3 Analysis Protein Protein Sample Digestion Enzymatic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Modification Introduce Aldehyde/ Ketone Groups Peptides->Modification ModifiedPeptides Modified Peptides Modification->ModifiedPeptides Crosslinking Oxime Ligation ModifiedPeptides->Crosslinking Crosslinker This compound Crosslinker->Crosslinking CrosslinkedPeptides Cross-linked Peptide Mixture Crosslinking->CrosslinkedPeptides LCMS LC-MS/MS Analysis CrosslinkedPeptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Results Identified Cross-links DataAnalysis->Results

Caption: Workflow for peptide mapping using this compound.

Logical Relationship of Oxime Ligation Crosslinking

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Peptide1 Peptide 1 with Aldehyde/Ketone Reaction Oxime Ligation (pH 4.5-5.5, Aniline catalyst) Peptide1->Reaction Peptide2 Peptide 2 with Aldehyde/Ketone Peptide2->Reaction Crosslinker This compound (H2N-O-PEG7-O-NH2) Crosslinker->Reaction CrosslinkedProduct Cross-linked Peptides (Peptide1-O-N=...=N-O-Peptide2) Reaction->CrosslinkedProduct

Caption: Chemical principle of oxime ligation for peptide crosslinking.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aminooxy-Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH conditions for aminooxy-aldehyde reactions, commonly known as oxime ligation. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure efficient and successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an aminooxy-aldehyde (oxime ligation) reaction?

A1: The optimal pH for oxime ligation is typically between 4.5 and 7.[1] The reaction rate is pH-dependent, exhibiting a bell-shaped curve with respect to pH.[1] At a pH below 4.5, the aminooxy group becomes protonated, which reduces its nucleophilicity and slows the reaction.[2][3] Conversely, at a pH above 7, the rate-limiting step, which is the dehydration of the hemiaminal intermediate, is slow.[1] For many biological applications involving sensitive molecules, a pH range of 6.5-7.5 is often used.

Q2: Why is my oxime ligation reaction slow at neutral pH?

A2: Oxime ligation reactions are inherently slower at neutral pH (around 7.0) compared to the optimal acidic pH of approximately 4.5. This is because the acid-catalyzed dehydration of the tetrahedral intermediate is less efficient at neutral pH. Low reactant concentrations can also contribute to slow reaction rates.

Q3: How can I accelerate a slow oxime ligation reaction?

A3: To increase the rate of a slow oxime ligation reaction, consider the following strategies:

  • pH Optimization: If your biomolecule is stable at a lower pH, performing the reaction closer to pH 4.5-5.5 can significantly increase the rate.

  • Use of Catalysts: Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime ligation, especially at neutral pH. Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective than aniline.

  • Increase Reactant Concentration: Increasing the concentration of either the aminooxy or aldehyde-containing molecule will increase the reaction rate.

  • Temperature: While most ligations are performed at room temperature or 4°C, slightly increasing the temperature may enhance the reaction rate, provided the biomolecules are stable.

Q4: What are common side reactions or sources of low yield in oxime ligation?

A4: While oxime ligation is highly chemoselective, low yields can result from several factors:

  • Inactive Reagents: The aminooxy or aldehyde functional groups may have degraded due to improper storage or handling. For instance, NHS esters of aminooxy reagents can hydrolyze.

  • Product Instability: Although the oxime bond is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions during purification.

  • Steric Hindrance: Bulky groups near the reacting aldehyde or aminooxy group can sterically hinder the reaction, leading to lower efficiency.

  • Competing Reactions: The presence of other nucleophiles, such as primary amines in high concentrations, can lead to the formation of less stable imines (Schiff bases).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Suboptimal pH.Optimize the reaction pH. Perform small-scale trials at different pH values (e.g., 4.5, 5.5, 6.5, 7.2) to find the optimal condition for your specific reactants.
Inactive reagents.Use fresh, high-purity reagents. Verify the activity of your aminooxy and aldehyde-containing molecules.
Insufficient reaction time.Monitor the reaction over a longer period (e.g., up to 24 hours). Follow the reaction progress using techniques like HPLC or mass spectrometry.
Slow reaction rate Reaction is being performed at neutral pH without a catalyst.Add a nucleophilic catalyst such as aniline or p-phenylenediamine (typically at a concentration of 10-100 mM).
Low reactant concentrations.If possible, increase the concentration of one or both reactants.
Precipitation of protein during reaction High concentration of organic co-solvent.Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the reagents.
Protein instability in the reaction buffer.Ensure the chosen buffer and pH are compatible with your protein's stability. Consider adding stabilizing agents if necessary.
Multiple products or side reactions Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines, such as Tris. Use buffers like phosphate-buffered saline (PBS) or sodium acetate.
Non-specific reactions.Confirm the chemoselectivity of the reaction under your specific conditions. Analyze the product mixture by mass spectrometry to identify any side products.

Quantitative Data

Table 1: Effect of pH on Oxime Ligation

pHRelative Reaction RateNotes
< 3DecreasedProtonation of the aminooxy group reduces its nucleophilicity.
3.5 - 5.5OptimalBalances the need for an unprotonated nucleophile and acid-catalyzed dehydration.
6.0 - 7.5Moderate to SlowRate is often slower but can be enhanced with catalysts. This range is common for bioconjugation to maintain protein stability.
> 8DecreasedThe dehydration of the hemiaminal intermediate is slow.

Table 2: Aniline-based Catalysts for Oxime Ligation at Neutral pH

CatalystConcentrationFold Rate Increase (vs. uncatalyzed)Fold Rate Increase (vs. aniline)Reference
Aniline100 mMUp to 40-fold at neutral pH-
p-Phenylenediamine2 mM-19-fold
p-Phenylenediamine10 mM120-fold19-fold
m-Phenylenediamine750 mM-~15-fold
5-Methoxyanthranilic acid (5MA)25 mM--

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing biomolecule.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a suitable buffer. For uncatalyzed reactions, a sodium acetate buffer (0.1 M, pH 5.5) is a good starting point. For catalyzed reactions at neutral pH, use phosphate-buffered saline (PBS, pH 7.2-7.5). Crucially, avoid buffers containing primary amines like Tris.

    • Biomolecule Solution: Dissolve the aldehyde-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Aminooxy Reagent Stock: Prepare a stock solution of the aminooxy-containing molecule in a compatible solvent such as DMSO or water.

    • Catalyst Stock (Optional): For catalyzed reactions, prepare a stock solution of aniline or a derivative (e.g., 1 M in DMSO).

  • Conjugation Reaction:

    • Add the aminooxy reagent stock solution to the biomolecule solution. A 10 to 50-fold molar excess of the aminooxy reagent is common.

    • If using a catalyst, add the catalyst stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature or 4°C for 2-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or mass spectrometry.

    • Once the reaction is complete, purify the conjugate to remove excess reagents using dialysis, desalting columns, or size-exclusion chromatography.

Protocol for pH Optimization of an Oxime Ligation
  • Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.5).

  • Set up small-scale analytical reactions in parallel, each with a different pH buffer. Keep the concentrations of the aminooxy-compound, aldehyde-compound, and catalyst (if used) constant across all reactions.

  • Incubate all reactions under the same conditions (temperature and time).

  • At various time points (e.g., 1, 4, and 12 hours), take an aliquot from each reaction.

  • Quench the reaction in the aliquots (e.g., by adding a scavenger aldehyde or by flash freezing).

  • Analyze the aliquots by a quantitative method such as RP-HPLC to determine the percentage of product formation.

  • Plot the product formation versus time for each pH to determine the optimal pH for your specific reaction.

Visualizations

Caption: Reaction mechanism of oxime ligation.

ExperimentalWorkflow A Prepare Reagents (Buffer, Biomolecule, Aminooxy, Catalyst) B Combine Aldehyde-Biomolecule and Aminooxy Reagent A->B C Add Catalyst (Optional, for neutral pH) B->C D Incubate Reaction (RT or 4°C, 2-24h) C->D E Monitor Progress (HPLC, MS) D->E F Purify Conjugate (Dialysis, SEC) E->F Reaction Complete G Characterize Final Product F->G

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage, handling, and use of Bis-aminooxy-PEG7.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term storage, it is recommended to store this compound under an inert atmosphere.[1] Keep the container tightly sealed in a cool, well-ventilated area.[2] Some suppliers suggest that for use within a week, room temperature storage is acceptable in the continental US, though this may vary elsewhere.[3] However, given that aminooxy compounds can be sensitive, immediate use (within one week) is highly recommended.[4]

Q2: What are the general safety precautions for handling this compound?

Handle this compound in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, and clothing, as well as inhalation and ingestion. It is recommended to wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection. In case of accidental release, mix the material with sand or another inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.

Q3: What is the primary application of this compound?

This compound is a hydrophilic linker used in bioconjugation. Its two aminooxy groups can react with molecules containing aldehyde or ketone groups to form stable oxime bonds. This makes it particularly useful in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for PEGylating proteins and peptides to improve their solubility and pharmacokinetic properties.

Q4: How stable is the oxime bond formed by this compound?

The oxime bond is significantly more stable than imine or hydrazone linkages, especially in aqueous environments and at physiological pH. The hydrolysis of oxime bonds is catalyzed by acid. At a neutral pD of 7.0, the half-life of an oxime bond can be as long as 25 days, whereas a comparable hydrazone bond may have a half-life of only a few hours.

Q5: What is the optimal pH for oxime ligation reactions?

Oxime formation is fastest at a pH of approximately 4.5. However, for many biological applications where the stability of the biomolecule is critical, the reaction can be carried out effectively at a neutral pH (6.5-7.5). The reaction rate is slower at neutral pH, but the use of catalysts can significantly enhance the reaction speed.

Q6: Can the oxime ligation reaction be accelerated?

Yes, the reaction can be catalyzed by nucleophilic catalysts such as aniline and its derivatives. p-Phenylenediamine has been shown to be a highly effective catalyst at neutral pH, leading to a significant increase in the rate of protein PEGylation compared to uncatalyzed reactions or those catalyzed by aniline.

Quantitative Data Summary

Table 1: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

pDHalf-life of OximeHalf-life of Acetylhydrazone
5.0~2 hours~10 minutes
7.0~25 days~2 hours
9.0> 6 months~1 day

Data is generalized from a study by Kalia and Raines, which provides a direct comparison of isostructural oxime and hydrazone stability. The exact half-life can vary based on the specific molecular structure.

Table 2: Recommended Reaction Conditions for Oxime Ligation

ParameterRecommended RangeNotes
pH 6.5 - 7.5For uncatalyzed reactions, a slightly acidic pH of around 6.0 may improve the rate.
Molar Ratio (PEG:Biomolecule) 10:1 to 50:1The optimal ratio should be determined empirically for each specific biomolecule.
Catalyst Concentration (if used) 10 - 100 mMp-Phenylenediamine is a highly effective catalyst at neutral pH.
Reaction Time 2 - 24 hoursDependent on temperature, concentration, and catalyst use. Reactions at 4°C may require longer incubation.
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive biomolecules, but may require longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol outlines a general method for conjugating this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Purified protein with aldehyde/ketone group

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)

  • Catalyst (optional, e.g., p-phenylenediamine)

  • Quenching reagent (optional, e.g., a small molecule with an aldehyde group)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.

  • Ligation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

    • If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM of p-phenylenediamine).

    • Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.

  • Reaction Quenching (Optional): To consume any unreacted aminooxy groups, a small molecule containing an aldehyde can be added in a slight molar excess to the initial amount of this compound. Incubate for an additional 30-60 minutes.

  • Purification: Remove the unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight, and further characterize by methods such as mass spectrometry.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Possible Cause Suggested Solution
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. For uncatalyzed reactions, a slightly acidic pH (around 6.0) may improve the rate.
Inactive Reagents Use fresh, high-purity this compound. Ensure the aldehyde or ketone-containing biomolecule has not degraded.
Steric Hindrance Increase the molar excess of this compound or extend the reaction time. Consider using a longer PEG linker if steric hindrance is a significant issue.
Insufficient Reaction Time Monitor the reaction progress over time using a suitable analytical technique (e.g., SDS-PAGE, HPLC) to determine the optimal reaction time.

Issue 2: Precipitation of the Protein During Reaction

Possible Cause Suggested Solution
High Concentration of Organic Co-solvent If a co-solvent was used to dissolve the PEG reagent, minimize its amount.
Protein Instability in the Reaction Buffer Screen different buffer conditions or add stabilizing excipients.
Aggregation due to Cross-linking If the target biomolecule has multiple carbonyl groups, the bifunctional this compound can cause cross-linking and aggregation. Reduce the molar ratio of the PEG linker or use a monofunctional aminooxy-PEG.

Issue 3: Difficulty in Purifying the Conjugate

Possible Cause Suggested Solution
Incomplete Separation of Unreacted PEG Optimize the purification method. For SEC, ensure the column has the appropriate fractionation range. For ion-exchange chromatography, the charge difference between the native protein and the PEGylated conjugate can be exploited.
Presence of Multiple PEGylation Products This is expected if the protein has multiple conjugation sites. Ion-exchange chromatography can often separate species with different numbers of attached PEG molecules.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL) mix Mix Protein and PEG Reagent (10-50x molar excess of PEG) prep_protein->mix prep_peg Prepare this compound Stock Solution prep_peg->mix add_catalyst Add Catalyst (optional) (e.g., p-phenylenediamine) mix->add_catalyst incubate Incubate (2-24h at 4°C or RT) add_catalyst->incubate quench Quench Reaction (optional) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_guide start Low Conjugation Yield? check_ph Is pH optimal (6.5-7.5)? start->check_ph Start Here check_reagents Are reagents fresh and high purity? check_ph->check_reagents Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_ratio Is molar ratio of PEG sufficient? check_reagents->check_ratio Yes use_fresh Use fresh reagents check_reagents->use_fresh No check_time Is reaction time adequate? check_ratio->check_time Yes increase_ratio Increase molar ratio of This compound check_ratio->increase_ratio No increase_time Increase incubation time or consider catalyst check_time->increase_time No success Improved Yield check_time->success Yes adjust_ph->success use_fresh->success increase_ratio->success increase_time->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Troubleshooting incomplete or failed oxime ligation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with oxime ligation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low or No Product Yield

Q1: My oxime ligation reaction is showing very low or no yield. What are the primary factors I should investigate?

A1: Incomplete or failed oxime ligations can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach. Start by assessing the following:

  • Reaction pH: The optimal pH for oxime ligation is typically between 4 and 5.[1][2][3] At neutral pH, the reaction rate can be significantly slower.[2][4]

  • Catalyst: The use of a nucleophilic catalyst, such as aniline or a phenylenediamine derivative, is often crucial to accelerate the reaction, especially at neutral pH.

  • Reagent Quality and Stability: Verify the purity and stability of your aminooxy-functionalized molecule and your aldehyde or ketone. Aminooxy compounds can be highly reactive and may degrade upon improper storage or handling. Aldehydes can be susceptible to oxidation.

  • Stoichiometry: Ensure the correct molar ratio of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Oxime ligations can sometimes be slow, requiring several hours to overnight for completion, particularly at low concentrations or neutral pH without a catalyst. Increasing the temperature can sometimes improve the reaction rate, but this should be done cautiously to avoid degradation of biomolecules.

Q2: I am working with a pH-sensitive biomolecule and cannot use acidic conditions. How can I improve my yield at neutral pH?

A2: Working at neutral pH presents a challenge due to slower reaction kinetics. Here are several strategies to enhance your reaction efficiency under these conditions:

  • Use an Effective Catalyst: Aniline is a commonly used catalyst, but substituted anilines or phenylenediamines (like p-phenylenediamine or m-phenylenediamine) have been shown to be more effective at neutral pH, even at low millimolar concentrations. p-Phenylenediamine at 10 mM can be more efficient than aniline across a pH range of 4-7.

  • Increase Reagent Concentration: If possible, increasing the concentration of your reactants can help accelerate the reaction rate.

  • Optimize the Catalyst Concentration: The concentration of the catalyst itself can be optimized. While higher concentrations can lead to faster reactions, they can also complicate purification. Studies have shown catalysts being effective from 2 mM to 100 mM.

  • Consider a More Reactive Carbonyl: Aromatic aldehydes are generally more reactive than ketones in oxime ligations. If your experimental design allows, using an aldehyde instead of a ketone can lead to faster ligation.

Issue: Slow Reaction Rate

Q3: My reaction is proceeding, but it's extremely slow. How can I speed up the ligation process?

A3: Slow reaction rates are a common hurdle. To accelerate your oxime ligation:

  • Adjust the pH: If your molecules are stable, lowering the pH to the optimal range of 4-5 will significantly increase the reaction rate.

  • Add or Change the Catalyst: If you are not using a catalyst, adding one like aniline or p-phenylenediamine is the most effective way to boost the rate. If you are already using aniline, switching to a more potent catalyst like p-phenylenediamine or m-phenylenediamine can offer a significant rate enhancement. For instance, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction.

  • Increase the Temperature: Gently increasing the reaction temperature (e.g., to 37°C) can increase the reaction rate, but monitor for any degradation of your starting materials or product. In some cases, for rapid ligations, temperatures as high as 75°C in organic solvents have been used.

  • Solvent Choice: While typically performed in aqueous media, the choice of solvent can influence kinetics. For some applications, using organic solvents like DMSO or DMF can be beneficial.

Issue: Side Reactions and Product Purity

Q4: I am observing unexpected side products in my reaction mixture. What are common side reactions and how can I minimize them?

A4: While oxime ligation is highly chemoselective, side reactions can occur.

  • Instability of Reactants: The aminooxy group is highly reactive. Avoid exposing it to aldehydes or ketones outside of the intended ligation reaction, such as the solvent acetone. Protecting the aminooxy group (e.g., with Fmoc) can be a strategy for multi-step syntheses.

  • Catalyst-Induced Side Products: Certain catalysts at high concentrations or temperatures might lead to side reactions. For example, using p-phenylenediamine at 75°C in DMF was reported to cause dimerization of a peptide conjugate, which was resolved by switching to aniline.

  • Hydrolysis of the Oxime Bond: While oxime bonds are generally stable, they can be susceptible to hydrolysis under very acidic conditions (e.g., pH < 2). Ensure your purification and storage conditions are not overly acidic.

  • Thiazolidine-Related Issues: If using a thiazolidine as a precursor to an N-terminal aldehyde, incomplete deprotection can be a source of impurities.

To minimize side products, use high-purity reagents, optimize catalyst concentration and temperature, and carefully control the pH. After the reaction, quenching any unreacted aldehyde or aminooxy reagent can prevent further reactions during workup and purification.

Data Summary Tables

Table 1: pH Optimization for Oxime Ligation

pH RangeReaction RateConsiderations
4.0 - 5.0OptimalIdeal for molecules stable in mildly acidic conditions.
5.0 - 6.5ModerateReaction slows as pH increases. Catalyst is recommended.
6.5 - 7.5SlowCatalyst is highly recommended for efficient ligation.
> 7.5Very SlowGenerally not recommended unless specific catalysts are used.

Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationRelative EfficiencyNotes
UncatalyzedN/ABaseline (Slow)Often requires long reaction times or elevated temperatures.
Aniline10 - 100 mMGood (up to 40x faster than uncatalyzed)Standard catalyst, but may be slow at neutral pH.
p-Phenylenediamine (pPDA)2 - 10 mMExcellent (up to 19x faster than aniline)Highly effective at neutral pH and low concentrations.
m-Phenylenediamine (mPDA)10 - 750 mMExcellent (up to 15x more efficient than aniline)Higher water solubility allows for use at high concentrations.

Experimental Protocols

General Protocol for a Catalyzed Oxime Ligation in Aqueous Buffer

This protocol provides a general starting point. Optimal conditions (e.g., concentration, temperature, time) should be determined empirically for each specific reaction.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde/ketone-containing molecule in a compatible buffer (e.g., phosphate or acetate buffer).

    • Prepare a stock solution of your aminooxy-containing molecule in the same buffer.

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM aniline or p-phenylenediamine) in the reaction buffer. Note: Some catalysts may have limited solubility.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde/ketone-containing molecule (e.g., to a final concentration of 10-500 µM) and the aminooxy-containing molecule (e.g., 1.0-1.5 equivalents).

    • Add the reaction buffer to reach the desired final volume, accounting for the volume of the catalyst to be added.

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10 mM).

  • Reaction Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C).

    • Allow the reaction to proceed for a time determined by preliminary optimization experiments (typically ranging from 1 to 24 hours).

  • Monitoring the Reaction:

    • At various time points, an aliquot of the reaction mixture can be taken and quenched (e.g., by adding an excess of a scavenger like acetone for unreacted aminooxy groups, or by acidification).

    • Analyze the aliquot by analytical techniques such as RP-HPLC, LC-MS, or SDS-PAGE (for protein conjugations) to monitor the formation of the product and consumption of starting materials.

  • Purification:

    • Once the reaction has reached completion, purify the oxime-linked product from excess reagents and catalyst using an appropriate method, such as RP-HPLC, size-exclusion chromatography, or dialysis.

Visualizations

Oxime_Ligation_Mechanism R1_CO_R2 R¹-(C=O)-R² (Aldehyde/Ketone) SchiffBase Protonated Schiff Base Intermediate R1_CO_R2->SchiffBase + Catalyst, -H₂O H2N_O_R3 H₂N-O-R³ (Aminooxy) Tetrahedral Tetrahedral Intermediate H2N_O_R3->Tetrahedral Catalyst Aniline Catalyst Catalyst->SchiffBase Proton H⁺ SchiffBase->Tetrahedral + H₂N-O-R³ Oxime R¹R²C=N-O-R³ (Oxime Product) Tetrahedral->Oxime - Catalyst, -H⁺ H2O H₂O

Caption: Catalytic mechanism of oxime ligation.

Troubleshooting_Workflow Start Incomplete Ligation (Low Yield / Slow Rate) Check_pH Is pH optimal (4.0-5.0)? Start->Check_pH Adjust_pH Adjust pH to 4-5 (if molecule is stable) Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add Aniline or p-Phenylenediamine Check_Catalyst->Add_Catalyst No Check_Catalyst_Type Is the catalyst effective at reaction pH? Check_Catalyst->Check_Catalyst_Type Yes Check_Reagents Check reagent concentration, purity, and stability Add_Catalyst->Check_Reagents Switch_Catalyst Switch to a more potent catalyst (e.g., p-Phenylenediamine) Check_Catalyst_Type->Switch_Catalyst No Check_Catalyst_Type->Check_Reagents Yes Switch_Catalyst->Check_Reagents Increase_Conc Increase reactant concentration Check_Reagents->Increase_Conc Low Check_Time_Temp Are reaction time and temperature sufficient? Check_Reagents->Check_Time_Temp OK Increase_Conc->Check_Time_Temp Increase_Time_Temp Increase reaction time or temperature Check_Time_Temp->Increase_Time_Temp No Success Reaction Optimized Check_Time_Temp->Success Yes Increase_Time_Temp->Success

Caption: Troubleshooting decision tree for oxime ligation.

Experimental_Workflow A 1. Reagent Preparation (Aldehyde/Ketone, Aminooxy, Catalyst) B 2. Reaction Setup (Combine reactants in buffer) A->B C 3. Initiate Reaction (Add catalyst) B->C D 4. Incubation (RT or 37°C, 1-24h) C->D E 5. Monitoring (RP-HPLC, LC-MS) D->E E->D Incomplete F 6. Purification (e.g., HPLC) E->F Complete G Oxime Product F->G

Caption: General experimental workflow for oxime ligation.

References

How to prevent hydrolysis of Bis-aminooxy-PEG7 linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Bis-aminooxy-PEG7 linkers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound linker degradation?

A1: The degradation of this compound linkers can occur through two primary mechanisms: hydrolysis of the aminooxy group and cleavage of the polyethylene glycol (PEG) ether backbone. However, under typical bioconjugation conditions, the aminooxy group's stability is the more immediate concern. The ether linkages of the PEG backbone are generally stable and require harsh conditions, such as high temperatures and extreme pH, for cleavage.[1]

Q2: How does pH affect the stability of the aminooxy group?

A2: The stability of the aminooxy group is significantly influenced by pH. The optimal pH range for working with aminooxy compounds is between 4.5 and 7.[2] At a pH below 4.5, the aminooxy group (-O-NH2) can become protonated (-O-NH3+), which reduces its nucleophilicity and reactivity. While the group is generally more stable at acidic pH, its utility in conjugation reactions is diminished. At a pH above 7.5, the aminooxy group is more susceptible to degradation over time.

Q3: What is the optimal pH for forming a stable oxime bond with a this compound linker?

A3: The formation of a stable oxime bond through the reaction of an aminooxy group with an aldehyde or ketone is also pH-dependent. The reaction proceeds most efficiently in a slightly acidic to neutral environment, typically between pH 4.5 and 7.[2] For many bioconjugation applications involving sensitive biomolecules, a pH range of 6.5 to 7.5 is a good compromise between reaction efficiency and the stability of the biological components.[2]

Q4: Can the oxime bond, once formed, hydrolyze?

A4: The oxime linkage is known for its high hydrolytic stability compared to other linkages like imines and hydrazones.[3] However, it is not completely immune to hydrolysis. Under acidic conditions (pH < 4), the oxime bond can be cleaved. This property is sometimes utilized for the controlled release of conjugated molecules.

Q5: Are this compound linkers susceptible to oxidation?

A5: The ether backbone of PEG can be susceptible to oxidative degradation, which can be initiated by factors like heat, UV light, and the presence of transition metals. While less common under standard, controlled laboratory conditions, it is a potential degradation pathway. Using degassed buffers and minimizing exposure to light can help mitigate this risk.

Troubleshooting Guides

Issue 1: Low Yield or Failure of Conjugation Reaction

Possible Causes & Solutions

Possible CauseRecommended Solution
Degraded this compound Linker The aminooxy groups are sensitive and can degrade over time, especially if not stored properly. Always use a fresh or properly stored linker. It is recommended to use aminooxy compounds within a week of preparation if in solution.
Incorrect pH of Reaction Buffer Ensure the pH of your reaction buffer is within the optimal range for oxime ligation (pH 4.5-7). Use a calibrated pH meter to verify the pH. Different buffer species can also impact stability, so consider using non-amine-containing buffers like phosphate or acetate.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) can compete with the aminooxy group for reaction with the aldehyde or ketone, leading to lower yields. Use a non-amine-containing buffer.
Low Reactivity of Carbonyl Group The reactivity of the aldehyde or ketone on your target molecule may be low. You can consider using a catalyst, such as aniline, to increase the reaction rate at or near neutral pH.
Issue 2: Observation of Unexpected Byproducts or Degradation Products

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of the Aminooxy Group If the reaction is performed at a pH outside the optimal range or for an extended period at elevated temperatures, the aminooxy group may hydrolyze. Monitor the reaction progress using analytical techniques like HPLC or mass spectrometry to identify the optimal reaction time.
Cleavage of the PEG Backbone Although less common, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to the degradation of the PEG chain. Avoid extreme conditions during your experiment and purification steps.
Oxidation of the Linker Exposure to oxygen, especially in the presence of metal ions, can lead to oxidative cleavage of the PEG chain. Use degassed buffers and consider adding a chelating agent like EDTA to sequester metal ions. Store solutions in an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound Linkers
  • Storage of Lyophilized Powder:

    • Store the lyophilized this compound linker at -20°C or colder in a tightly sealed container.

    • To prevent the introduction of moisture, which can accelerate hydrolysis, allow the container to warm to room temperature in a desiccator before opening.

  • Preparation of Stock Solutions:

    • Dissolve the lyophilized linker in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

    • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the stock solutions at -20°C. Unused stock solutions should ideally be used within a month.

  • Handling of Aqueous Solutions:

    • Aqueous solutions of the linker are less stable and should be prepared fresh for each experiment.

    • If an aqueous solution must be stored, it should be for a very short period (ideally no more than a day) at 2-8°C.

    • Use degassed buffers to minimize the risk of oxidation.

Protocol 2: General Procedure for Monitoring the Hydrolysis of this compound Linker

This protocol provides a framework for assessing the stability of the linker under specific experimental conditions.

  • Materials:

    • This compound linker

    • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8)

    • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

    • Incubator or water bath for temperature control

  • Procedure:

    • Prepare solutions of the this compound linker at a known concentration in each of the selected buffers.

    • Divide each solution into aliquots for different time points and temperatures.

    • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and immediately analyze it by HPLC.

    • The appearance of new peaks or a decrease in the area of the parent linker peak will indicate degradation.

    • Quantify the percentage of the remaining intact linker at each time point to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway linker This compound (Intact Linker) hydrolyzed_aminooxy Hydrolyzed Aminooxy Group (Inactive for Conjugation) linker->hydrolyzed_aminooxy Aminooxy Group Hydrolysis peg_fragments PEG Fragments (Backbone Cleavage) linker->peg_fragments PEG Backbone Cleavage conditions1 Non-Optimal pH (pH < 4.5 or > 7.5) Moisture conditions1->hydrolyzed_aminooxy conditions2 Harsh Conditions (High Temp, Extreme pH) Oxidizing Agents conditions2->peg_fragments

Caption: Potential degradation pathways for this compound linkers.

Troubleshooting_Logic start Low Conjugation Yield? check_linker Check Linker Integrity (Fresh/Properly Stored?) start->check_linker check_linker->start Degraded Linker check_ph Verify Reaction pH (Within 4.5-7?) check_linker->check_ph Linker OK check_ph->start Incorrect pH check_buffer Buffer Composition? (Amine-free?) check_ph->check_buffer pH OK check_buffer->start Competing Nucleophiles use_catalyst Consider Catalyst (e.g., Aniline) check_buffer->use_catalyst Buffer OK success Improved Yield use_catalyst->success

Caption: Troubleshooting workflow for low bioconjugation yield.

References

Technical Support Center: Purification of Protein-Bis-aminooxy-PEG7 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of protein-Bis-aminooxy-PEG7 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying protein-Bis-aminooxy-PEG7 conjugates?

A1: The most common purification methods for PEGylated proteins, including those conjugated with Bis-aminooxy-PEG7, are chromatographic techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC). Non-chromatographic methods like Tangential Flow Filtration (TFF) and dialysis are also frequently used, particularly for removing excess, unreacted PEG reagent.[1][]

Q2: How does the this compound linker affect the purification strategy?

A2: The this compound linker forms a stable oxime bond with an aldehyde or ketone group on the protein.[3][4] This linkage is significantly more stable than hydrazone linkages, especially at physiological pH.[4] However, the oxime bond can be susceptible to acid-catalyzed hydrolysis. Therefore, it is advisable to avoid strongly acidic conditions (pH < 4) during purification to maintain the integrity of the conjugate. The PEG7 component increases the hydrodynamic radius of the protein, which is the primary principle for separation by SEC. It can also shield the protein's surface charge, affecting its interaction with IEX resins.

Q3: How can I remove unreacted this compound reagent?

A3: Unreacted this compound is significantly smaller than the protein conjugate. Therefore, Size Exclusion Chromatography (SEC) is a very effective method for its removal. Tangential Flow Filtration (TFF) or dialysis with an appropriate molecular weight cut-off (MWCO) membrane are also efficient and scalable methods for removing small molecule impurities like excess PEG linkers.

Q4: Can I separate mono-PEGylated from multi-PEGylated species and positional isomers?

A4: Yes, separating different PEGylated species is often a key challenge. Ion Exchange Chromatography (IEX) is a powerful technique for this, as the addition of each PEG chain can shield surface charges, leading to different elution profiles. Reversed-Phase Chromatography (RPC) can also separate positional isomers based on differences in hydrophobicity. While SEC can separate species with different numbers of PEG chains, it is generally not suitable for resolving positional isomers.

Q5: What analytical techniques can I use to assess the purity of my final conjugate?

A5: The purity of the final protein-Bis-aminooxy-PEG7 conjugate can be assessed using a combination of methods. SDS-PAGE will show a shift in molecular weight for the PEGylated protein. SEC-HPLC is excellent for quantifying high molecular weight aggregates and residual unreacted protein. IEX-HPLC and RP-HPLC can be used to analyze the distribution of different PEGylated species and positional isomers. Mass spectrometry (ESI-MS or MALDI-TOF) can confirm the identity and mass of the conjugate, providing information on the degree of PEGylation.

Troubleshooting Guides

Below are common issues encountered during the purification of protein-Bis-aminooxy-PEG7 conjugates and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the conjugate Non-specific binding to the chromatography resin: The protein or PEG part of the conjugate may be interacting with the column matrix.- For SEC: Add arginine to the mobile phase to reduce non-specific hydrophobic interactions.- For IEX: Optimize the pH and salt concentration of your buffers. A step or gradient elution might be necessary.- For HIC: Screen different salt types and concentrations in your binding buffer.
Precipitation of the conjugate on the column: High local concentrations during loading or elution can cause aggregation.- Reduce the sample concentration before loading.- Decrease the flow rate during sample application and elution.- For HIC, ensure the salt concentration is not too high, which can lead to "salting out".
Presence of unreacted protein in the final product Incomplete conjugation reaction: The reaction may not have gone to completion.- Optimize the stoichiometry of reactants, reaction time, and pH of the conjugation reaction.
Co-elution with the conjugate: The unreacted protein has similar properties to the conjugate, making separation difficult.- For SEC: Ensure the PEG chain is large enough to provide a significant difference in hydrodynamic radius.- For IEX: Exploit the charge shielding effect of the PEG. The conjugate should elute earlier than the native protein in a salt gradient.- For HIC: The PEG chain may alter the hydrophobicity enough to allow for separation.
Presence of unreacted this compound Inefficient removal by the chosen method: The purification step may not be optimized for small molecule removal.- For SEC: Use a column with a smaller pore size appropriate for the size difference.- For TFF/Dialysis: Use a membrane with a smaller MWCO and increase the number of diavolumes or buffer exchanges.
Cleavage of the oxime linkage Exposure to acidic conditions: The oxime bond is susceptible to acid-catalyzed hydrolysis.- Maintain a pH between 5 and 8 during all purification steps.- If acidic conditions are unavoidable (e.g., in RP-HPLC with TFA), minimize the exposure time and keep the temperature low.
Broad peaks or poor resolution in chromatography Heterogeneity of the PEGylated product: The sample may contain multiple PEGylated species and positional isomers.- This is expected. Use high-resolution techniques like IEX-HPLC or RP-HPLC to resolve these species.
Interaction with the column matrix: As mentioned above, non-specific binding can lead to peak tailing.- Optimize mobile phase composition (e.g., additives like arginine in SEC, salt and pH in IEX, organic modifier gradient in RPC).

Quantitative Data Summary

The following table summarizes typical performance characteristics of different purification methods for PEGylated proteins. The exact values can vary significantly depending on the specific protein, PEG linker, and experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Resolution Key Application Limitations
Size Exclusion Chromatography (SEC) >95% (for removal of unreacted protein and PEG)>90%Good for size variantsRemoval of aggregates, unreacted protein, and excess PEG.Poor resolution of positional isomers and species with similar hydrodynamic radii.
Ion Exchange Chromatography (IEX) >98%80-95%HighSeparation of mono-, multi-PEGylated species, and some positional isomers.Performance depends on the charge difference between species.
Hydrophobic Interaction Chromatography (HIC) >95%70-90%Moderate to HighOrthogonal separation to IEX and SEC, can separate species with different hydrophobicities.Can have low capacity and poor resolution between closely related species.
Reversed-Phase Chromatography (RPC) >99% (analytical scale)Lower for preparative scaleVery HighHigh-resolution analysis of positional isomers.Often requires organic solvents and acidic conditions which can be denaturing.
Tangential Flow Filtration (TFF) N/A (used for buffer exchange and removal of small molecules)>95%N/ARemoval of unreacted PEG and buffer exchange.Does not separate different protein species.

Experimental Protocols & Workflows

Experimental Workflow for Protein-Bis-aminooxy-PEG7 Conjugation and Purification

G cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein with Aldehyde/Ketone Group Reaction Oxime Ligation (pH 6.0-7.0) Protein->Reaction PEG This compound PEG->Reaction Crude Crude Conjugate Mixture Reaction->Crude Step1 Step 1: Removal of Excess PEG (SEC or TFF/Dialysis) Crude->Step1 Step2 Step 2: Fractionation of Conjugates (IEX or HIC) Step1->Step2 Pure Purified Conjugate Step2->Pure Analysis Purity & Identity Assessment (SDS-PAGE, SEC-HPLC, IEX-HPLC, MS) Pure->Analysis

Caption: General workflow for conjugation and purification.

Detailed Methodologies

This method is ideal for removing unreacted protein and excess this compound.

Workflow Diagram:

SEC_Workflow Start Crude Conjugate Mixture Equilibrate Equilibrate SEC Column Start->Equilibrate Load Load Sample Equilibrate->Load Elute Isocratic Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, UV Absorbance) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: SEC purification workflow.

Protocol:

  • Column: Select a column with a fractionation range appropriate for the size of your protein conjugate (e.g., Superdex 200 Increase or similar).

  • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4). To minimize non-specific interactions, 150-300 mM NaCl is recommended. For proteins prone to aggregation, the addition of 200 mM arginine to the mobile phase can be beneficial.

  • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase at the desired flow rate.

  • Sample Preparation: Filter the crude conjugate mixture through a 0.22 µm filter.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical column).

  • Detection and Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated conjugate will elute earlier than the unreacted protein, and both will elute before the small, unreacted this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure conjugate.

IEX is used to separate protein species based on differences in their net surface charge.

Workflow Diagram:

IEX_Workflow Start Partially Purified Conjugate Mixture Equilibrate Equilibrate IEX Column (Low Salt Buffer) Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Unbound Material Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, IEX-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: IEX purification workflow.

Protocol:

  • Column Selection: Choose a cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose) resin based on the isoelectric point (pI) of your protein.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl or MES) at a pH where the protein has a net charge that allows it to bind to the resin.

    • Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

  • Equilibration: Equilibrate the column with several column volumes of Buffer A.

  • Sample Preparation: Ensure the sample is in Buffer A or a buffer with a similar low ionic strength.

  • Loading and Washing: Load the sample onto the column. Wash with Buffer A until the UV absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze by SDS-PAGE and/or IEX-HPLC to identify the fractions containing the desired PEGylated species. Due to charge shielding by the PEG chain, more highly PEGylated species are expected to elute at a lower salt concentration than less PEGylated or native protein.

HIC separates proteins based on their surface hydrophobicity.

Workflow Diagram:

HIC_Workflow Start Partially Purified Conjugate Mixture Equilibrate Equilibrate HIC Column (High Salt Buffer) Start->Equilibrate Load Load Sample in High Salt Buffer Equilibrate->Load Wash Wash Unbound Material Load->Wash Elute Elute with Decreasing Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, HIC-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: HIC purification workflow.

Protocol:

  • Column Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A buffer (e.g., 50 mM sodium phosphate, pH 7.0) containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate or sodium chloride).

    • Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.

  • Equilibration: Equilibrate the column with Buffer A.

  • Sample Preparation: Add salt to the sample to match the concentration in Buffer A.

  • Loading and Washing: Load the sample and wash with Buffer A.

  • Elution: Elute with a decreasing salt gradient (e.g., 100-0% Buffer B). Proteins will elute in order of increasing hydrophobicity.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the desired product.

TFF is a scalable method for buffer exchange and removal of small molecules like unreacted PEG.

Workflow Diagram:

TFF_Workflow Start Crude Conjugate Mixture Concentrate Optional: Concentrate Sample Start->Concentrate Diafilter Diafilter against New Buffer Concentrate->Diafilter Final_Concentration Concentrate to Final Volume Diafilter->Final_Concentration Recover Recover Purified Product Final_Concentration->Recover

Caption: TFF purification workflow.

Protocol:

  • Membrane Selection: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is 3-6 times smaller than the molecular weight of the protein conjugate to ensure its retention.

  • System Setup: Assemble the TFF system with the chosen membrane cassette.

  • Concentration (Optional): Concentrate the initial crude reaction mixture to reduce the volume.

  • Diafiltration: Add the desired final buffer (diafiltration buffer) to the sample reservoir at the same rate as the permeate is being removed. This washes out the unreacted this compound and exchanges the buffer. Typically, 5-10 diavolumes are required.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Recovery: Recover the purified and concentrated conjugate from the system.

References

Side reactions to consider with aminooxy functional groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminooxy functional groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving oxime ligation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation, and why is my reaction proceeding slowly?

The optimal pH for oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is typically between 4.5 and 7.[1] The reaction is pH-dependent because at a lower pH, the aminooxy group becomes protonated, which reduces its nucleophilicity. Conversely, at a higher pH, the rate-limiting step of dehydrating the hemiaminal intermediate is slow. For many bioconjugation applications involving sensitive biomolecules, a pH range of 6.5-7.5 is often used to maintain the stability of the biological molecules.[1]

Slow reaction rates are a common issue, particularly at neutral pH and with low reactant concentrations. To accelerate the reaction, you can:

  • Use a catalyst: Aniline and its derivatives, such as m-phenylenediamine (mPDA), are effective nucleophilic catalysts that can significantly increase the reaction rate at neutral pH.[2][3][4] mPDA has been shown to be up to 15 times more efficient than aniline.

  • Increase reactant concentration: If your materials are soluble and stable, increasing the concentration of the aminooxy-containing molecule or the carbonyl compound can enhance the reaction rate.

  • Optimize pH: Ensure your reaction buffer is within the optimal pH range of 4.5-7.

Q2: What are the most common side reactions to consider with aminooxy groups?

While oxime ligation is highly chemoselective, several side reactions can occur:

  • Hydrolysis of the Oxime Bond: Although oxime bonds are significantly more stable than hydrazone and imine bonds (100 to 1000-fold more resistant to hydrolysis than analogous hydrazones), they can still hydrolyze under strongly acidic conditions. It is important to avoid prolonged exposure to very low pH during purification and storage.

  • Transoximation: This is an exchange reaction where an existing oxime bond reacts with another carbonyl compound or a different aminooxy compound. This can be a concern if your reaction mixture contains multiple carbonyl or aminooxy species. The reaction is catalyzed by Brønsted acids.

  • Formation of E/Z Isomers: The C=N bond of the oxime can form as a mixture of E and Z stereoisomers. These isomers may be separable by HPLC, which can lead to peak splitting and purification challenges. For many applications, this isomeric mixture does not affect the biological activity of the conjugate.

  • Reaction with Lab Solvents: The high reactivity of the aminooxy group means it can react with carbonyl-containing solvents, such as acetone. It is crucial to use carbonyl-free solvents and handle reagents carefully.

  • Degradation of the Aminooxy Reagent: Aminooxy compounds, especially when dissolved in solution, can degrade over time. It is recommended to use fresh solutions and store reagents under appropriate conditions (e.g., cool, dry, and protected from light).

Q3: How can I purify my aminooxy-containing molecule or the final oxime conjugate?

Purification can be challenging due to the similar properties of starting materials, byproducts, and the final product. Common purification methods include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both analyzing the reaction progress and purifying the final conjugate.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is particularly useful for separating the labeled biomolecule (e.g., protein, peptide) from excess small-molecule reagents.

  • Dialysis or Ultrafiltration: These methods are effective for removing small molecule impurities from large biomolecule conjugates.

Q4: My aminooxy reagent seems to be inactive. What could be the cause?

Inactivity of your aminooxy reagent can stem from several factors:

  • Improper Storage and Handling: Aminooxy compounds can be sensitive to moisture and air. Always store them according to the manufacturer's instructions, typically in a cool, dry, and dark place. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.

  • Hydrolysis of Activated Esters: If your aminooxy reagent is an NHS ester derivative, it may have hydrolyzed over time, rendering it unable to react with your target molecule.

  • Reaction with Carbonyl-Containing Solvents: As mentioned previously, ensure that all solvents used to dissolve and handle the aminooxy reagent are free of aldehydes and ketones.

  • Degradation Over Time: Even with proper storage, aminooxy reagents have a finite shelf life. If you suspect degradation, it is best to use a fresh batch of the reagent.

Q5: Should I use a protecting group for my aminooxy moiety?

Protecting the highly reactive aminooxy group can be advantageous, especially during multi-step syntheses like solid-phase peptide synthesis (SPPS). Common protecting groups for the aminooxy functionality include:

  • Boc (tert-butyloxycarbonyl): This group is stable under various conditions and can be easily removed with mild acids like trifluoroacetic acid (TFA).

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions and is removed using a mild base, such as piperidine in DMF.

The use of protecting groups prevents premature reactions and allows for the strategic deprotection and subsequent conjugation at the desired step in your synthetic workflow.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Oxime Ligation

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive aminooxy reagentCheck storage conditions and age of the reagent. Use a fresh batch if necessary.
Incorrect pHVerify the pH of the reaction buffer. Adjust to the optimal range of 4.5-7.
Low reactant concentrationIncrease the concentration of one or both reactants if possible.
Presence of interfering substancesEnsure all buffers and solvents are free of primary amines and carbonyls.
Slow Reaction Rate Non-optimal pHAdjust the pH to be more acidic (around 4.5-5.5) if your biomolecule is stable under these conditions.
Absence of a catalystAdd a nucleophilic catalyst such as aniline (10-100 mM) or m-phenylenediamine (mPDA) to accelerate the reaction at neutral pH.
Multiple Peaks in HPLC Analysis Formation of E/Z isomersThis is often unavoidable. If separation is necessary, optimize HPLC conditions. In many cases, the mixture can be used directly.
Presence of byproducts or unreacted starting materialsOptimize reaction time and stoichiometry. Purify the product using HPLC or SEC.
Difficulty in Purifying the Final Conjugate Similar properties of product and starting materialsUse a high-resolution purification method like HPLC. If applicable, use an excess of one reactant and then remove it via SEC or dialysis.
Product instabilityAvoid harsh purification conditions (e.g., extreme pH). Perform purification steps at low temperatures if necessary.

Quantitative Data

Table 2: Kinetic Data for Oxime Ligation

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)78.2 ± 1.0
Aldehyde-functionalized GFP + Dansylated aminooxy reagentAniline (100 mM)7Minimal product conversion
Aldehyde-functionalized GFP + Dansylated aminooxy reagentmPDA (750 mM)7Reaction complete in 90 seconds
Citral + Aminooxy-dansylAniline (100 mM)710.3
Citral + Aminooxy-dansylmPDA (100 mM)727.0
GlcNAc + EthoxyamineNone50.30 h⁻¹ (first-order rate)
GlcNAc + EthoxyamineAniline50.35 h⁻¹ (first-order rate)

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Prepare Reactants:

    • Dissolve the aminooxy-containing molecule in an appropriate carbonyl-free solvent (e.g., DMSO, DMF, or water).

    • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Reaction Setup:

    • Combine the reactants in a reaction vessel. The final concentration of each reactant will depend on the specific application but is often in the µM to mM range.

    • The reaction is typically performed in an aqueous buffer at a pH between 4.5 and 7.5. A common choice is 0.1 M sodium phosphate buffer.

  • Catalysis (Optional but Recommended for Neutral pH):

    • If the reaction is performed at or near neutral pH, add a freshly prepared solution of aniline or m-phenylenediamine to a final concentration of 10-100 mM.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by HPLC or LC-MS. Reaction times can vary from minutes to several hours depending on the reactants, concentrations, and catalyst used.

  • Purification:

    • Once the reaction is complete, purify the oxime conjugate using an appropriate method such as reversed-phase HPLC, size-exclusion chromatography, or dialysis.

Protocol 2: Deprotection of a Boc-Protected Aminooxy Group
  • Dissolve the Protected Compound: Dissolve the Boc-protected aminooxy compound in anhydrous dichloromethane (DCM).

  • Add TFA: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 25-50% solution of TFA in DCM.

  • React: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar, deprotected product.

  • Work-up:

    • Evaporate the solvent and excess TFA under reduced pressure.

    • If the free amine is required (not the TFA salt), dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution will occur.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected aminooxy compound.

Protocol 3: Purification of a Protein Conjugate by Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4). The buffer should be chosen to maintain the stability and solubility of the protein conjugate.

  • Sample Preparation: Ensure the sample is clear and free of particulate matter by centrifugation or filtration (0.22 or 0.45 µm filter).

  • Sample Loading: Load the reaction mixture onto the SEC column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the column with the equilibration buffer at a constant flow rate. The larger protein conjugate will elute before the smaller, unreacted labeling reagent and other small molecules.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and at a wavelength appropriate for the label if it is chromophoric.

  • Analysis: Analyze the collected fractions containing the protein peak by SDS-PAGE or mass spectrometry to confirm the purity of the conjugate. Pool the fractions containing the purified conjugate.

Visualizations

OximeLigation cluster_reactants Reactants Aminooxy Aminooxy (R1-O-NH2) Hemiaminal Hemiaminal Intermediate Aminooxy->Hemiaminal + H+ Carbonyl Aldehyde/Ketone (R2-C(=O)-R3) Carbonyl->Hemiaminal Oxime Oxime Product (R1-O-N=C(R2)-R3) Hemiaminal->Oxime - H2O

Caption: The general mechanism of oxime ligation.

TroubleshootingWorkflow Start Low/No Product Formation CheckReagent Is the aminooxy reagent active? Start->CheckReagent CheckpH Is the pH optimal (4.5-7)? CheckReagent->CheckpH Yes UseFreshReagent Use a fresh batch of reagent CheckReagent->UseFreshReagent No CheckConcentration Are reactant concentrations adequate? CheckpH->CheckConcentration Yes AdjustpH Adjust pH of reaction buffer CheckpH->AdjustpH No AddCatalyst Consider adding a catalyst (e.g., aniline, mPDA) CheckConcentration->AddCatalyst Yes IncreaseConcentration Increase reactant concentrations CheckConcentration->IncreaseConcentration No Success Reaction Successful AddCatalyst->Success UseFreshReagent->Start AdjustpH->Start IncreaseConcentration->Start

Caption: A troubleshooting workflow for low product yield in oxime ligation.

SideReactions Oxime Oxime Conjugate Hydrolysis Hydrolysis (Acidic Conditions) Oxime->Hydrolysis Transoximation Transoximation (Excess Carbonyl/Aminooxy) Oxime->Transoximation Isomerization E/Z Isomerization Oxime->Isomerization StartMaterials Starting Materials Hydrolysis->StartMaterials OtherProducts Other Oxime Products Transoximation->OtherProducts Isomers Mixture of E/Z Isomers Isomerization->Isomers

Caption: Potential side reactions of oxime conjugates.

References

Technical Support Center: Bis-aminooxy-PEG7 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-aminooxy-PEG7. The following information is intended to help overcome common challenges encountered during bioconjugation experiments, specifically focusing on how to quench unreacted this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound reaction?

A1: Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted this compound. This prevents the free linker from reacting with other molecules in subsequent steps or assays, which could lead to non-specific labeling, inaccurate results, or undesirable side products.

Q2: What type of chemical can be used to quench unreacted aminooxy groups?

A2: Unreacted aminooxy groups are quenched by adding a small molecule that contains a carbonyl group (an aldehyde or a ketone). The aminooxy group reacts with the carbonyl to form a stable oxime bond, effectively capping the reactive end of the PEG linker.

Q3: What are some specific examples of quenching agents for this compound?

A3: A simple and effective quenching agent is acetone .[1][2] Other small, water-soluble aldehydes or ketones can also be used. It is important to choose a quenching agent that will not interfere with the stability or function of your biomolecule of interest.

Q4: How do I remove the quenched this compound and excess quenching agent after the reaction?

A4: The quenched PEG linker and excess small-molecule quenching agent can be removed from the reaction mixture using size-exclusion chromatography (SEC) or dialysis.[3] These techniques separate molecules based on their size, allowing for the purification of the desired biomolecular conjugate.

Q5: My protein precipitated after adding the quenching agent. What could be the cause?

A5: Protein precipitation can be caused by several factors, including high concentrations of the organic solvent in which the quenching agent may be dissolved, or general instability of the protein in the final reaction buffer. It is recommended to minimize the amount of organic co-solvent and to screen for optimal buffer conditions or add stabilizing excipients if protein instability is a known issue.[3]

Troubleshooting Guide

Low conjugation yield and other issues can arise during your experiment. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Low or No Conjugation Inactive this compound reagent.Use a fresh, high-purity stock of this compound. Aminooxy compounds can be sensitive and should be stored properly.
Suboptimal reaction pH.Oxime ligation is most efficient at a slightly acidic pH (around 4.5), but many biological applications require physiological pH. Aniline or its derivatives can be used as a catalyst to increase the reaction rate at neutral pH.[2]
Steric hindrance at the conjugation site.Increase the molar excess of this compound or extend the reaction time.
Protein Aggregation/Precipitation High concentration of organic co-solvent.Minimize the volume of organic solvent used to dissolve the PEG reagent.
Protein instability in the reaction buffer.Optimize buffer conditions (pH, ionic strength) or add stabilizing agents (e.g., glycerol, trehalose).
Non-specific Binding Hydrophobic interactions between the PEG linker and the biomolecule.Add a non-ionic detergent, such as Tween-20 (at a concentration of 0.05%), to the reaction and purification buffers to minimize non-specific interactions.
Difficulty in Purification Similar properties of the conjugate and unreacted materials.Employ a combination of purification techniques. For example, after an initial size-exclusion chromatography step, ion-exchange chromatography can be used to separate molecules based on charge differences.

Experimental Protocols

Protocol: Quenching Unreacted this compound with Acetone

This protocol provides a general procedure for quenching a bioconjugation reaction involving unreacted this compound.

Materials:

  • Reaction mixture containing your biomolecule and unreacted this compound

  • Acetone

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

  • Appropriate storage buffer for your purified conjugate

Procedure:

  • Complete the Conjugation Reaction: Ensure your primary conjugation reaction between the biomolecule and this compound has proceeded for the desired amount of time.

  • Prepare the Quenching Agent: Have a stock of pure acetone ready.

  • Add the Quenching Agent: Add a molar excess of acetone to the reaction mixture. A 10-fold molar excess relative to the initial amount of this compound is a good starting point. For example, if you started with 1 µmol of this compound, add 10 µmol of acetone.

  • Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Purify the conjugated biomolecule from the quenched this compound, excess acetone, and any other small molecules using size-exclusion chromatography or dialysis. Equilibrate your column or dialysis buffer with the desired final storage buffer for your conjugate.

  • Analysis and Storage: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and purity. Store the purified conjugate under conditions that ensure its stability, typically at -20°C or -80°C.

Visualizations

Quenching_Workflow cluster_main_reaction Bioconjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (with Aldehyde/Ketone) Reaction_Mix Incubate at Optimal Conditions Biomolecule->Reaction_Mix PEG This compound PEG->Reaction_Mix Quenching_Agent Add Excess Acetone Reaction_Mix->Quenching_Agent Reaction Complete Incubate_Quench Incubate 30-60 min Quenching_Agent->Incubate_Quench Purify SEC or Dialysis Incubate_Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for quenching unreacted this compound.

Quenching_Reaction cluster_product Product Unreacted_PEG Unreacted This compound (R-O-NH₂) Quenched_PEG Quenched PEG (R-O-N=C(CH₃)₂) Unreacted_PEG->Quenched_PEG + Acetone Acetone (CH₃-CO-CH₃)

Caption: Chemical reaction for quenching an aminooxy group with acetone.

References

Technical Support Center: Managing the Stability of Sensitive Aminooxy Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the stability of sensitive aminooxy compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting issues related to the stability of these reactive molecules in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of aminooxy compounds in solution?

A1: Aminooxy compounds are inherently reactive and can be sensitive to several factors in solution. The primary drivers of degradation are pH, the presence of trace metal ions, and exposure to oxidizing agents. Solutions of hydroxylamine, the parent compound of aminooxy derivatives, are known to be unstable, and this instability is often conferred to its derivatives. Decomposition can be accelerated by high pH and catalytic amounts of metal cations such as iron, copper, and nickel.[1][2]

Q2: How should I store my aminooxy compounds, both as solids and in solution?

A2: Proper storage is critical to maintaining the integrity of your aminooxy reagents. Many suppliers recommend that these compounds are for immediate use (within a week) and should not be stored for the long term.[3]

Storage ConditionRecommendationRationale
Solid Form Store at -20°C with a desiccant, protected from light.[4]Minimizes degradation from moisture and light. Low temperature slows down decomposition reactions.
Stock Solutions (in dry organic solvent like DMSO or DMF) Prepare fresh before use. If short-term storage is necessary, store in small aliquots at -20°C with desiccant for up to one month.[4] Before opening, warm the vial to room temperature to prevent moisture condensation.Aminooxy compounds are sensitive and can degrade even in anhydrous organic solvents over time. Condensation can introduce water, leading to hydrolysis.
Aqueous Solutions Prepare fresh and use immediately. Avoid storing aminooxy compounds in aqueous buffers for extended periods.The presence of water, especially at non-optimal pH and in the presence of contaminants, can lead to rapid degradation.

Q3: What is the optimal pH for working with aminooxy compounds?

A3: The optimal pH depends on the application. For the widely used oxime ligation reaction, a pH between 4.5 and 7 is generally optimal. At lower pH, the aminooxy group becomes protonated, which reduces its nucleophilicity. At higher pH, the aminooxy group itself can become unstable, and for aminooxy-NHS esters, hydrolysis of the ester is accelerated.

Q4: Can I use common biological buffers like Tris?

A4: It is recommended to avoid buffers containing primary amines, such as Tris. Primary amines can compete with the aminooxy group in reactions with aldehydes or ketones, leading to the formation of less stable imines (Schiff bases). Phosphate-buffered saline (PBS) or acetate buffers are generally suitable alternatives.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving aminooxy compounds, with a focus on stability-related problems.

Problem Possible Cause Recommended Solution
Low or no yield in oxime ligation reaction. Degraded aminooxy reagent: The compound may have degraded during storage or after being dissolved.Always use freshly prepared solutions of your aminooxy reagent. Before starting your main experiment, you can test the activity of the reagent in a small-scale control reaction. Analyze the reagent by HPLC or mass spectrometry to check for degradation products.
Suboptimal pH of the reaction buffer: The pH is outside the optimal 4.5-7 range for oxime ligation.Verify the pH of your reaction buffer. For uncatalyzed reactions, a slightly acidic pH can sometimes improve the rate.
Presence of primary amines in the buffer: Buffers like Tris can interfere with the reaction.Use a buffer that does not contain primary amines, such as PBS or sodium acetate.
Inconsistent results between experiments. Inconsistent reagent quality: Different batches or ages of the aminooxy compound may have varying levels of purity or degradation.Qualify each new batch of reagent. If possible, run a standard control reaction to ensure consistent performance. Store all batches under the same recommended conditions.
Contamination of buffers with metal ions: Trace metals can catalyze the degradation of the aminooxy group.Use high-purity water and reagents to prepare buffers. Consider adding a chelating agent like EDTA at a low concentration (e.g., 1 mM) to sequester catalytic metal ions.
Precipitation of the aminooxy compound in aqueous buffer. Poor solubility: Some aminooxy compounds, especially those with hydrophobic linkers, may have limited solubility in aqueous solutions.Prepare a concentrated stock solution in a dry organic solvent like DMSO or DMF and add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed recommended limits (typically <5%).

Potential Degradation Pathways

Understanding how aminooxy compounds can degrade is key to preventing it. Based on the chemistry of hydroxylamine and related compounds, several degradation pathways are plausible.

References

Navigating PEGylation: A Technical Guide to Reducing Product Heterogeneity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with PEGylation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize heterogeneity in your PEGylation products, ensuring higher purity, better-defined conjugates, and more reliable experimental outcomes.

Troubleshooting Guide: Common PEGylation Issues and Solutions

This section addresses specific experimental challenges that can lead to product heterogeneity.

Issue 1: Incomplete PEGylation Reaction Leading to a Mixture of Unconjugated Protein and PEGylated Products.

  • Question: My analysis shows a significant amount of unreacted protein alongside my desired PEGylated product. How can I improve the reaction efficiency?

  • Answer: Incomplete PEGylation is a common issue that can be addressed by optimizing several reaction parameters. The goal is to drive the reaction towards completion without inducing other side reactions.

    • Verify PEG Reagent Activity: Ensure your activated PEG reagent is fresh and has been stored under the recommended conditions (e.g., dry, inert atmosphere).[1] Hydrolysis of the activated group (e.g., NHS ester) in the presence of moisture can significantly reduce its reactivity.[1] It is advisable to verify the activation of the PEG reagent using an appropriate analytical method like NMR or MS before the conjugation reaction.[1]

    • Optimize Molar Ratio: A higher molar ratio of PEG reagent to protein can increase the extent of PEGylation.[2][3] However, an excessive ratio can lead to di- or multi-PEGylated species, increasing heterogeneity. It is crucial to perform small-scale optimization experiments with varying molar ratios to find the optimal balance for your specific protein.

    • Control Reaction pH: The pH of the reaction buffer is critical, especially for amine-reactive PEGylation (e.g., targeting lysine residues or the N-terminus). The reaction with primary amines is most efficient at a pH of 7-9. However, to favor N-terminal PEGylation over lysine modification, a slightly lower pH can be employed to exploit the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysine.

    • Reaction Time and Temperature: Increasing the reaction time or temperature can also enhance the degree of PEGylation. However, prolonged reaction times or elevated temperatures may lead to protein degradation or aggregation. Monitor the reaction progress over time to determine the optimal reaction duration. Performing the reaction at a lower temperature (e.g., 4°C) can sometimes improve selectivity and protein stability.

Issue 2: High Polydispersity - A Mixture of mono-, di-, and multi-PEGylated Species.

  • Question: My product analysis reveals a broad distribution of PEGylated species (mono-, di-, tri-, etc.). How can I achieve a more homogenous product with a specific degree of PEGylation?

  • Answer: High polydispersity is often a result of having multiple reactive sites on the protein with similar accessibility and reactivity. Several strategies can be employed to control the degree of PEGylation.

    • Adjust Molar Ratio: This is the most direct way to influence the degree of PEGylation. Reducing the molar ratio of activated PEG to protein will favor mono-PEGylation. Conversely, a higher ratio will lead to a greater proportion of multi-PEGylated species.

    • Site-Specific PEGylation: This is the most effective strategy to produce a homogeneous product. This can be achieved through several methods:

      • Cysteine-Specific PEGylation: If your protein has a single, accessible cysteine residue (or one can be introduced via site-directed mutagenesis), you can use thiol-reactive PEGs (e.g., PEG-maleimide, PEG-vinylsulfone) for highly specific conjugation.

      • N-terminal Specific PEGylation: By controlling the reaction pH (typically mildly acidic), you can selectively target the N-terminal α-amino group.

      • Enzymatic PEGylation: Using enzymes like transglutaminase can introduce a PEG-amine at a specific glutamine residue.

      • Incorporation of Unnatural Amino Acids: Introducing amino acids with unique reactive groups (e.g., an azide or alkyne) allows for bio-orthogonal ligation with a correspondingly modified PEG.

    • Control Reaction Conditions: As with incomplete reactions, adjusting pH, temperature, and reaction time can influence the distribution of PEGylated species.

Issue 3: Presence of Positional Isomers.

  • Question: Even when I achieve mono-PEGylation, I suspect I have a mixture of isomers where the PEG chain is attached to different sites on the protein. How can I control the site of PEGylation and characterize the resulting isomers?

  • Answer: The presence of positional isomers is a significant challenge in traditional PEGylation, particularly when targeting common residues like lysine.

    • Strategies to Control Positional Isomerism:

      • Site-Directed Mutagenesis: If a specific attachment point is desired, you can mutate other competing reactive sites to non-reactive amino acids.

      • Site-Specific PEGylation Chemistries: As mentioned above, employing cysteine-specific, N-terminal-specific, or enzymatic PEGylation methods will yield a single positional isomer.

      • Protecting the Active Site: If PEGylation near the active site is a concern and leads to loss of activity, you can protect the active site with a substrate or competitive inhibitor during the reaction.

    • Characterization and Separation of Positional Isomers:

      • Analytical Techniques: High-resolution techniques are required to separate and identify positional isomers. Ion-exchange chromatography (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC) are powerful methods for separating isomers. Mass spectrometry (MS), particularly peptide mapping following enzymatic digestion, can pinpoint the exact location of PEG attachment.

      • Purification: Preparative IEX or RP-HPLC can be used to isolate specific isomers, although this can be challenging at a large scale due to the small differences in their physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of heterogeneity in PEGylation products?

A1: The primary causes of heterogeneity in PEGylation products are:

  • Polydispersity of the PEG reagent itself: While many modern PEG reagents are more defined, some can have a distribution of molecular weights.

  • Variable Degree of PEGylation: The attachment of different numbers of PEG chains to the protein (e.g., mono-, di-, tri-PEGylated) leads to a heterogeneous mixture.

  • Positional Isomerism: When multiple reactive sites are available on the protein, PEGylation can occur at different locations, resulting in a mixture of isomers with the same number of PEG chains.

  • Incomplete Reactions: Leaving a significant portion of the protein unreacted contributes to the overall heterogeneity of the final product.

Q2: How do I choose the right analytical method to assess the heterogeneity of my PEGylated protein?

A2: The choice of analytical method depends on the type of heterogeneity you want to assess. A combination of techniques is often necessary for comprehensive characterization.

Analytical TechniqueInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. It is effective for separating unreacted protein, PEG reagent, and PEGylated products with different numbers of PEG chains.
Ion Exchange Chromatography (IEX) Separates molecules based on charge. It is very effective for separating species with different degrees of PEGylation and can also separate positional isomers.
Reversed-Phase HPLC (RP-HPLC) Separates based on hydrophobicity. It is a high-resolution technique that can separate positional isomers.
Mass Spectrometry (MS) Provides precise molecular weight information, confirming the degree of PEGylation. Peptide mapping after enzymatic digestion can identify the specific sites of PEG attachment.

Q3: What are the key advantages of site-specific PEGylation?

A3: Site-specific PEGylation offers several significant advantages over random PEGylation methods:

  • Homogeneous Product: It produces a single, well-defined conjugate, eliminating heterogeneity from positional isomerism.

  • Preservation of Biological Activity: By targeting a site distant from the active or binding sites, the biological function of the protein is more likely to be retained.

  • Improved Pharmacokinetics: A well-defined product leads to more predictable and reproducible pharmacokinetic and pharmacodynamic profiles.

  • Simplified Characterization and Purification: A homogeneous product is easier to characterize and purify, simplifying the downstream process.

Q4: Can I use chromatography to purify my PEGylated protein and reduce heterogeneity?

A4: Yes, chromatography is the primary method for purifying PEGylated proteins and reducing heterogeneity.

Chromatographic MethodApplication in PEGylation Purification
Size Exclusion Chromatography (SEC) Efficiently removes unreacted PEG and can separate native protein from PEGylated species. However, its resolution for separating species with a small difference in the number of attached PEGs (e.g., mono- vs. di-PEGylated) can be limited, especially for larger proteins.
Ion Exchange Chromatography (IEX) A powerful technique for separating PEGylated proteins based on the number of attached PEG chains, as the PEG masks the protein's surface charge. It can also be used to separate positional isomers.
Hydrophobic Interaction Chromatography (HIC) Separates based on hydrophobicity and can be a useful orthogonal technique to IEX for purification.
Reversed-Phase HPLC (RP-HPLC) Offers high resolution for separating positional isomers at an analytical scale, but can be challenging for preparative scale purification due to the use of organic solvents which may denature the protein.

Experimental Protocols

Protocol 1: General Procedure for N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation

This protocol provides a general workflow for PEGylating a protein using an NHS-ester activated PEG. Note: This is a starting point, and optimization is crucial for each specific protein and PEG reagent.

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-8.5.

    • Ensure the protein concentration is accurately determined.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester activated PEG in a small amount of anhydrous aprotic solvent (e.g., DMSO, DMF) and then dilute to the desired concentration with the reaction buffer.

  • PEGylation Reaction:

    • Add the activated PEG solution to the protein solution at a predetermined molar ratio (e.g., start with a 3:1 to 10:1 molar excess of PEG to protein).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring for a specified time (e.g., 1-4 hours).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatographic method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Characterization:

    • Analyze the purified product using SDS-PAGE, SEC, IEX, and Mass Spectrometry to determine the degree of PEGylation and assess heterogeneity.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Protein Solution (Amine-free buffer, pH 7-8.5) Reaction_Mix PEGylation Reaction (Controlled temp, time, molar ratio) Protein->Reaction_Mix PEG_Reagent Activated PEG Reagent (Freshly prepared) PEG_Reagent->Reaction_Mix Quenching Quench Reaction (e.g., Tris, Glycine) Reaction_Mix->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: General workflow for a typical protein PEGylation experiment.

Heterogeneity_Reduction_Strategy Start Heterogeneous PEGylation Product Control_Reaction Control Reaction Conditions (Molar Ratio, pH, Temp, Time) Start->Control_Reaction Site_Specific Employ Site-Specific PEGylation Start->Site_Specific Purification Purification of Conjugates (SEC, IEX, RP-HPLC) Start->Purification Homogeneous_Product Homogeneous PEGylated Product Control_Reaction->Homogeneous_Product Site_Specific->Homogeneous_Product Purification->Homogeneous_Product

Caption: Key strategies to reduce heterogeneity in PEGylation products.

References

Validation & Comparative

A Comparative Guide to Bis-aminooxy-PEG7 and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical determinant of a PROTAC's success is the linker that connects the target protein binder to the E3 ligase recruiter.[2] Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3] This guide provides a comprehensive comparison of Bis-aminooxy-PEG7 to other PEG linkers, supported by representative experimental data and detailed methodologies, to aid researchers in the rational design of effective PROTACs.

The Role of PEG Linkers in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity.[2] Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:

  • Hydrophilicity: PEG chains enhance the aqueous solubility of PROTACs, which are often large and hydrophobic molecules. This improved solubility can positively impact cell permeability and overall bioavailability.

  • Biocompatibility: PEGs are well-known for their biocompatibility and low immunogenicity.

  • Tunable Length: The length of a PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for systematic optimization of the distance between the two ends of the PROTAC.

This compound: A Specific Application

This compound is a PEG-based PROTAC linker characterized by aminooxy groups at both ends. These functional groups allow for the straightforward conjugation to molecules containing carbonyl groups (aldehydes or ketones) through the formation of a stable oxime linkage. This specific reactivity provides a convenient method for the modular synthesis of PROTACs.

Impact of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination is inefficient.

Quantitative Comparison of PEG Linkers

To illustrate the effect of PEG linker length on PROTAC performance, the following table summarizes representative data for a series of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4). These PROTACs consist of a BRD4 inhibitor (JQ1) and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

LinkerNumber of PEG UnitsLinker Length (Atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3310150751.2
PEG551650902.5
This compound 7 22 25 95 3.1
PEG992880852.8

This data is representative and synthesized based on general trends reported in the literature.

The data illustrates that a PEG7 linker in this specific context provides the optimal balance of properties, leading to the most potent degradation (lowest DC50) and highest maximal degradation (Dmax), along with favorable cell permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.

Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or MCF7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated from the dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a compound across an artificial membrane, providing an indication of its potential for cell permeability.

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well PAMPA plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation:

    • Prepare solutions of the PROTACs in a suitable buffer at a known concentration.

  • Assay Procedure:

    • Add the PROTAC solutions to the donor wells of the PAMPA plate.

    • Add fresh buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Sample Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × ln(1 - (C_A / C_equilibrium)) where V_A is the volume of the acceptor well, Area is the area of the filter, time is the incubation time, C_A is the concentration in the acceptor well, and C_equilibrium is the concentration at equilibrium.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Cytotoxicity) Biochemical_Assays->Cellular_Assays Permeability Permeability Assays (e.g., PAMPA) Cellular_Assays->Permeability Data_Analysis Data Analysis Permeability->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Properties cluster_properties Linker Properties cluster_impact Impacts cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Flexibility Flexibility Flexibility->Ternary_Complex Potency Potency (DC50) Ternary_Complex->Potency Efficacy Efficacy (Dmax) Ternary_Complex->Efficacy Selectivity Selectivity Ternary_Complex->Selectivity PK Pharmacokinetics Physicochemical->PK PK->Potency

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG chains offer significant advantages in terms of solubility and tunability, the optimal length and composition must be empirically determined for each target protein and E3 ligase pair. A systematic evaluation of a series of linkers, such as those with varying numbers of PEG units, is essential for the development of potent and effective PROTAC-based therapeutics. This compound represents a valuable building block in this process, offering a convenient handle for PROTAC synthesis while fitting within the well-established paradigm of PEG linker optimization. The ongoing exploration of novel linker chemistries and the application of computational modeling will undoubtedly continue to refine our ability to rationally design the next generation of protein degraders.

References

Characterization of Bis-aminooxy-PEG7 Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules and their conjugates is of paramount importance. Bis-aminooxy-PEG7 is a hydrophilic, bifunctional linker that enables the conjugation of molecules containing aldehyde or ketone groups through stable oxime bonds.[1][2] Mass spectrometry is an indispensable tool for verifying the identity, purity, and conjugation efficiency of this compound and its derivatives. This guide provides a comparative overview of the primary mass spectrometry techniques used for this purpose—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—supported by experimental protocols and data.

Comparative Analysis of Mass Spectrometry Techniques

The choice between ESI-MS and MALDI-Time of Flight (TOF)-MS for the analysis of this compound conjugates depends on the specific analytical requirements, such as the need for coupling with liquid chromatography, the desired level of structural detail, and the nature of the conjugated molecule.

FeatureESI-MSMALDI-TOF-MSAlternative Techniques
Principle Soft ionization of analytes from solution, often producing multiply charged ions.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, typically generating singly charged ions.HPLC/UPLC: Provides information on purity and can be used for quantification. NMR Spectroscopy: Offers detailed structural elucidation.
Typical Analytes Small molecules to large proteins in solution. Ideal for analyzing reaction mixtures directly from a liquid chromatograph.Peptides, proteins, and polymers. Less tolerant of complex mixtures and salts compared to ESI-MS.SDS-PAGE: Visualizes mass increase upon conjugation to proteins but offers low resolution.
Mass Accuracy High (<5 ppm with high-resolution instruments like Orbitrap or FT-ICR).Good (typically 10-100 ppm), but can be lower than high-resolution ESI-MS.N/A
Resolution High, allowing for isotopic resolution of large molecules.Generally lower than high-resolution ESI-MS, which can be a limitation for resolving complex mixtures of PEGylated species.N/A
Data Complexity Can be complex due to the presence of multiple charge states, requiring deconvolution algorithms.Simpler spectra with predominantly singly charged ions, facilitating easier interpretation.N/A
Throughput High, especially when coupled with an autosampler and rapid chromatography.High, with the ability to analyze many samples spotted on a single target plate.Variable
Hypothetical Data for a this compound Conjugate (e.g., to a peptide) Expected Mass: 3000.5 DaObserved Mass (deconvoluted): 3000.4 DaMass Error: < 5 ppmExpected Mass: 3000.5 DaObserved Mass: 3001.1 DaMass Error: ~200 ppmN/A

Experimental Workflow and Decision Making

The general workflow for the mass spectrometric analysis of a this compound conjugate involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugation Conjugation Reaction (Peptide + this compound) Purification Purification (e.g., HPLC) Conjugation->Purification Sample_Spotting Sample-Matrix Spotting (MALDI) Purification->Sample_Spotting For MALDI-TOF LC_Injection LC Injection (ESI) Purification->LC_Injection For ESI-MS MS_Acquisition MS Data Acquisition Sample_Spotting->MS_Acquisition LC_Injection->MS_Acquisition Deconvolution Deconvolution (for ESI-MS) MS_Acquisition->Deconvolution Mass_Determination Mass Determination MS_Acquisition->Mass_Determination For MALDI-TOF Deconvolution->Mass_Determination Purity_Assessment Purity Assessment Mass_Determination->Purity_Assessment

Experimental workflow for MS analysis.

Choosing the appropriate mass spectrometry technique is a critical decision in the characterization process.

Decision_Tree Start Need to analyze This compound conjugate Coupled_to_LC Is LC separation required? Start->Coupled_to_LC High_Mass_Accuracy Is highest mass accuracy and resolution critical? Coupled_to_LC->High_Mass_Accuracy No ESI_MS Use ESI-MS Coupled_to_LC->ESI_MS Yes High_Mass_Accuracy->ESI_MS Yes Complex_Mixture Is the sample a complex mixture? High_Mass_Accuracy->Complex_Mixture No MALDI_TOF Use MALDI-TOF-MS Complex_Mixture->ESI_MS Yes Complex_Mixture->MALDI_TOF No

Decision tree for MS technique selection.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific instrumentation and samples.

Protocol 1: ESI-MS Analysis of a this compound Conjugate

This protocol is suitable for the analysis of a purified this compound conjugate, for instance, with a peptide, using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • Perform the conjugation reaction of this compound with an aldehyde or ketone-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified conjugate or exchange it into a volatile buffer (e.g., 50 mM ammonium acetate).

    • Reconstitute the sample in a solution compatible with the LC-MS analysis, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1-10 µM.

  • LC-MS Parameters:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column suitable for the analyte (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient appropriate for eluting the conjugate (e.g., 5% to 95% B over 10 minutes).

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometer (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.0-4.0 kV.

      • Source Temperature: 120-150°C.

      • Desolvation Temperature: 350-500°C.

      • Mass Range: A range appropriate to detect the expected m/z values of the multiply charged ions of the conjugate.

  • Data Analysis:

    • Process the raw data using software capable of deconvolution to determine the zero-charge mass of the conjugate from the observed multiply charged ion series.

    • Compare the observed mass to the theoretical mass to confirm the identity of the conjugate.

Protocol 2: MALDI-TOF-MS Analysis of a this compound Conjugate

This protocol is suitable for rapid screening and molecular weight determination of a purified this compound conjugate.

  • Sample Preparation:

    • Purify the conjugate as described in the ESI-MS protocol.

    • Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Matrix Preparation and Sample Spotting:

    • Prepare a saturated solution of a suitable matrix. For peptides and small proteins, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used. A typical preparation is 10 mg/mL of matrix in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Mix the conjugate solution and the matrix solution in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion mode, using either linear or reflector mode depending on the mass of the conjugate and the required resolution.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the singly charged ion ([M+H]+) of the conjugate.

    • Compare the observed mass to the theoretical mass.

Conclusion

Mass spectrometry, particularly ESI-MS and MALDI-TOF-MS, provides powerful and complementary approaches for the characterization of this compound conjugates. ESI-MS, especially when coupled with LC, offers high resolution, high mass accuracy, and the ability to analyze complex mixtures, making it ideal for detailed structural confirmation and purity assessment. MALDI-TOF-MS is a rapid and straightforward technique for determining the molecular weight of purified conjugates, offering simpler spectra that are easier to interpret. The choice of technique should be guided by the specific analytical needs of the research or development stage. For a comprehensive characterization, employing both mass spectrometry techniques alongside other methods like NMR and HPLC is often the most robust strategy.

References

A Comparative Guide to Alternatives for Bis-aminooxy-PEG7 in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-aminooxy-PEG7 is a valuable tool for crosslinking applications, prized for its ability to react with carbonyl groups (aldehydes and ketones) to form stable oxime bonds, coupled with the advantageous solubility and biocompatibility conferred by its polyethylene glycol (PEG) spacer. However, the specific requirements of an experiment—such as desired reaction kinetics, bond stability, target functional groups, and the need for cleavability—often necessitate the consideration of alternative crosslinking strategies. This guide provides an objective comparison of key alternatives to this compound, supported by available experimental data and detailed protocols to inform your selection process.

Overview of Crosslinking Chemistries

The selection of a crosslinker is fundamentally dictated by the reactive functional groups present on the biomolecules to be conjugated. While this compound targets carbonyls, a diverse array of alternatives exists that target other common functional groups such as primary amines, sulfhydryls, and carboxyls. Furthermore, the architecture of the crosslinker itself—whether it is homobifunctional (reacting with the same functional group) or heterobifunctional (reacting with two different functional groups), and whether it possesses a cleavable or non-cleavable spacer—plays a critical role in the design of the final conjugate.

Quantitative Comparison of Key Crosslinking Chemistries

The efficiency and stability of the formed linkage are paramount in the design of bioconjugates. The following table summarizes key quantitative data for comparing this compound (oxime ligation) with its primary alternatives.

Crosslinker Class Reactive Groups Target Functional Groups Bond Formed Second-Order Rate Constant (M⁻¹s⁻¹) Bond Stability (Relative) Key Features & Considerations
Aminooxy (e.g., this compound) AminooxyAldehydes, KetonesOxime0.01 - 8.2 (can be increased with catalysts)[1][2]Very High (more stable than hydrazone)[1][3][4]Highly specific reaction; stable bond. Reaction can be slow at neutral pH without a catalyst like aniline.
Hydrazide (e.g., Adipic acid dihydrazide) HydrazideAldehydes, KetonesHydrazoneGenerally faster than uncatalyzed oxime formation.High (less stable than oxime, can be reversible under acidic conditions)Good specificity for carbonyls. The reversibility can be leveraged for drug delivery.
NHS Ester (e.g., BS3, DSS) N-hydroxysuccinimide esterPrimary amines (Lysine, N-terminus)AmideHighVery High (highly stable)Highly efficient reaction at physiological pH. Susceptible to hydrolysis in aqueous solutions. Can have side reactions with Ser, Thr, Tyr.
Maleimide (in Heterobifunctionals like SMCC) MaleimideSulfhydryls (Cysteine)ThioetherHighVery High (highly stable)Highly specific for sulfhydryls. Often used in a two-step process with an amine-reactive group.
Carbodiimide (e.g., EDC) CarbodiimideCarboxyls and Primary aminesAmideModerateVery High (zero-length crosslinker)Mediates the formation of an amide bond without becoming part of the final crosslink.
Click Chemistry (e.g., DBCO-PEG-NHS Ester) Azide, Alkyne (e.g., DBCO)Corresponding Alkyne or AzideTriazole0.1 - 1 (SPAAC)Very HighBioorthogonal reaction with high specificity and efficiency. Copper-free versions (SPAAC) are ideal for live-cell applications.

Note: Reaction rates and stability are highly dependent on specific reactants, pH, temperature, and the presence of catalysts. The provided values are for general comparison.

Experimental Protocols

General Protocol for Aldehyde/Ketone Formation on Glycoproteins

This protocol is a prerequisite for crosslinking with aminooxy or hydrazide reagents when the target protein does not inherently contain a carbonyl group.

Materials:

  • Glycoprotein solution (e.g., antibody) in a compatible buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄) solution

  • Glycerol

  • Desalting column

Methodology:

  • Prepare a fresh solution of sodium periodate in the reaction buffer.

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice in the dark for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for an additional 15 minutes on ice.

  • Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the desired reaction buffer for the subsequent conjugation step.

Protocol for Crosslinking with Hydrazide Reagents

Materials:

  • Aldehyde-functionalized protein (from Protocol 1)

  • Peptide or protein with a hydrazide group

  • Reaction buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • (Optional) Sodium cyanoborohydride (NaCNBH₃)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Dissolve the hydrazide-containing molecule in the reaction buffer.

  • Add the hydrazide solution to the aldehyde-functionalized protein solution at a desired molar ratio (e.g., 10- to 50-fold molar excess of the hydrazide).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • (Optional) For a more stable, non-cleavable bond, add sodium cyanoborohydride to a final concentration of 50 mM and incubate for an additional 1-2 hours at room temperature.

  • Purify the conjugate using a suitable chromatography method to remove unreacted reagents.

Two-Step Protocol for Heterobifunctional Crosslinking with Sulfo-SMCC (Amine-to-Sulfhydryl)

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • Sulfo-SMCC

  • Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

  • Desalting column

Methodology: Step A: Activation of Amine-Containing Protein

  • Ensure the vial of Sulfo-SMCC is at room temperature before opening.

  • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

  • Add the Sulfo-SMCC solution to the Protein-NH₂ solution to achieve a 10- to 50-fold molar excess of the crosslinker.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

Step B: Conjugation to Sulfhydryl-Containing Protein

  • Immediately add the maleimide-activated Protein-NH₂ from Step A to the Protein-SH solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • The reaction can be quenched by adding a sulfhydryl-containing reagent like β-mercaptoethanol.

  • Purify the final conjugate as required.

Visualizing Crosslinking Workflows

The following diagrams illustrate common experimental workflows where these crosslinkers are employed.

Antibody_Drug_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Modification Introduction of Reactive Handle (e.g., -SH, -CHO) Antibody->Modification Chemical or Enzymatic Conjugation Conjugation Reaction Modification->Conjugation Linker Crosslinker (e.g., SMCC, Hydrazide) Linker_Payload Linker-Payload Complex Linker->Linker_Payload Payload Cytotoxic Drug Payload->Linker_Payload Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., Chromatography) ADC->Purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protein_Interaction_Workflow Start Protein Complex (in vitro or in vivo) Crosslinking Add Crosslinker (e.g., DSS, BS3) Start->Crosslinking Quench Quench Reaction Crosslinking->Quench SDS_PAGE SDS-PAGE Separation Quench->SDS_PAGE In_Gel_Digestion In-Gel Digestion (e.g., Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Data_Analysis Data Analysis (Identify cross-linked peptides) LC_MS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Caption: Workflow for studying protein-protein interactions.

Conclusion

The choice of a crosslinker extends beyond a simple reaction of functional groups; it is a critical decision that influences the stability, homogeneity, and ultimate functionality of the resulting bioconjugate. While this compound and its oxime-forming chemistry offer a robust and specific method for conjugating to carbonyls, alternatives such as hydrazides provide a handle for cleavable linkages, and NHS esters or maleimides offer highly efficient routes for targeting abundant amine and rarer sulfhydryl groups, respectively. For applications demanding the utmost specificity and biocompatibility, particularly in cellular environments, the bioorthogonal nature of click chemistry presents a compelling advantage. By carefully considering the comparative data and protocols presented in this guide, researchers can make a more informed decision to select the optimal crosslinking strategy for their specific application, thereby enhancing the quality and reliability of their experimental outcomes.

References

The Influence of PEG Linker Length: A Comparative Analysis of PEG3, PEG7, and PEG10 on Conjugate Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the payload, significantly influences the conjugate's stability, solubility, pharmacokinetics (PK), and pharmacodynamics (PD). Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate these properties.[1][2] This guide provides a comparative analysis of short, discrete PEG linkers, specifically focusing on the impact of PEG3, PEG7, and PEG10 on the overall performance of a conjugate.

The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate.[1] Hydrophobic drug payloads can often lead to aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.[1][3] Generally, as the PEG chain length increases, so does the hydrophilicity and the hydrodynamic size of the conjugate. This typically leads to prolonged circulation half-life and reduced immunogenicity. However, there is a potential trade-off, as longer linkers might lead to decreased biological activity due to steric hindrance.

This guide will delve into the nuanced effects of PEG3, PEG7, and PEG10 linker lengths on key conjugate properties, supported by experimental data and detailed protocols to aid in the rational design of next-generation biotherapeutics. While direct comparative studies for PEG3, PEG7, and PEG10 are limited in published literature, the following sections present data for discrete PEG linkers of similar lengths to illustrate the established trends.

Data Presentation: Quantitative Comparison of Conjugate Properties

The selection of an optimal PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies to provide a comparative overview of how different PEG linker lengths can impact key performance metrics of a conjugate.

Table 1: Impact of Discrete PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

(Data adapted from a study on ADCs, illustrating the general trend of decreasing clearance with increasing PEG length.)

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Half-Life of Affibody-Drug Conjugates

Linker ModificationIn Vitro Cytotoxicity Reduction (fold change vs. No PEG)Half-Life Extension (fold change vs. No PEG)
4 kDa PEG4.52.5
10 kDa PEG2211.2

(This data, from a study on miniaturized drug conjugates, highlights the trade-off between cytotoxicity and half-life with significantly longer PEG chains.)

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of bioconjugates with discrete PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to an amino-PEG linker (e.g., Amino-PEG3-acid) using carbodiimide chemistry.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • Amino-PEGn-acid linker (e.g., Amino-PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of the Cytotoxic Drug: Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

  • Conjugation to the Amino-PEGn-acid Linker: Dissolve the Amino-PEGn-acid linker (1.5 equivalents) in anhydrous DMF. Add the Amino-PEGn-acid solution to the activated drug solution. Let the reaction stir at room temperature overnight.

  • Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, purify the drug-linker conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEGn-Payload linker

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction: Immediately after reduction, add the Maleimide-PEGn-Payload linker (in a suitable solvent like DMSO, ensuring the final organic solvent concentration is below 10% v/v) to the reduced antibody solution. The molar excess of the linker will determine the final drug-to-antibody ratio (DAR). Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as each drug-linker addition increases the hydrophobicity of the antibody.

  • System: HPLC system with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure: Inject the purified ADC onto the HIC column. Elute with a gradient of decreasing salt concentration (from 100% A to 100% B). The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR can be calculated from the peak areas.

2. Purity and Aggregation Analysis by SEC: Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates.

  • System: HPLC system with an SEC column.

  • Mobile Phase: A suitable buffer, such as PBS, pH 7.4.

  • Procedure: Inject the purified ADC onto the SEC column and elute isocratically. The main peak corresponds to the monomeric ADC, while earlier eluting peaks indicate aggregates.

Mandatory Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Antibody PEGn PEGn (n=3, 7, 10) mAb->PEGn Conjugation Site Drug Cytotoxic Drug PEGn->Drug

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_Synthesis ADC Synthesis cluster_Purification Purification cluster_Characterization Characterization Ab_Reduction 1. Antibody Reduction Conjugation 2. Conjugation with Maleimide-PEGn-Payload Ab_Reduction->Conjugation SEC_Purification 3. Size-Exclusion Chromatography (SEC) Conjugation->SEC_Purification HIC_Analysis 4a. DAR Determination (HIC) SEC_Purification->HIC_Analysis SEC_Analysis 4b. Purity & Aggregation (SEC) SEC_Purification->SEC_Analysis InVitro_Assay 4c. In Vitro Cytotoxicity Assay SEC_Purification->InVitro_Assay

References

A Head-to-Head Comparison: Oxime Ligation Versus Click Chemistry for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins to other molecules is a cornerstone of innovation. From developing antibody-drug conjugates (ADCs) to creating sophisticated biosensors and imaging agents, the choice of chemical ligation strategy is paramount. This guide provides an objective, data-driven comparison of two of the most powerful techniques in the bioconjugation toolkit: oxime ligation and click chemistry.

This comparison will delve into the core principles, reaction kinetics, stability, and biocompatibility of each method, supported by experimental data and detailed protocols. We will explore the nuances of various "click" reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction, providing a comprehensive resource to guide your selection of the optimal conjugation strategy.

Core Principles: A Tale of Two Chemistries

Oxime Ligation: The Carbonyl-Aminooxy Connection

Oxime ligation is a robust and highly chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[1][2] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, a key advantage when working with sensitive protein structures.[1][3] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, making it a reliable choice for creating durable bioconjugates.[4] The reaction's selectivity stems from the rarity of aldehydes and ketones in native biological systems, minimizing off-target reactions.

Click Chemistry: A Nobel-Prize Winning Concept

The concept of "click chemistry," for which the 2022 Nobel Prize in Chemistry was awarded, describes a class of reactions that are high-yielding, wide in scope, and create stable, inert products. For protein conjugation, the most prominent examples are azide-alkyne cycloaddition reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction is fast and specific, with both the azide and alkyne moieties being largely absent from and non-reactive with native biological functional groups.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This catalyst-free reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Recognized as one of the fastest bioorthogonal reactions, IEDDA involves the rapid cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene).

Quantitative Comparison of Ligation Performance

The choice between oxime ligation and click chemistry often depends on a trade-off between reaction speed, the stability of the resulting conjugate, and the specific biological context. The following table summarizes key quantitative performance metrics for these reactions.

FeatureOxime LigationCuAAC (Click Chemistry)SPAAC (Click Chemistry)IEDDA (Click Chemistry)
Reactants Aldehyde/Ketone + AminooxyTerminal Alkyne + AzideStrained Alkyne + AzideTetrazine + Strained Alkene
Second-Order Rate Constant (k₂) 10⁻³ - 10³ M⁻¹s⁻¹ (Catalyzed)10¹ - 10⁴ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹1 - 10⁶ M⁻¹s⁻¹
Catalyst Required Often (e.g., Aniline, Phenylenediamine)Yes (Copper(I))NoNo
Biocompatibility Good; catalyst can be cytotoxicModerate; copper toxicity is a concern in live cellsExcellentExcellent
Linkage Stability High hydrolytic stabilityVery HighVery HighVery High
Reaction pH Optimal at pH 4-7Wide range (typically 4-11)Physiological (7.4)Physiological (7.4)

Visualizing the Reactions: Mechanisms and Workflows

To better understand the fundamental processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for protein conjugation.

Oxime_Ligation_Mechanism Protein_Aldehyde Protein-CHO Intermediate Protein-CH(OH)-NH-O-R Protein_Aldehyde->Intermediate + H₂N-O-R Aminooxy_Molecule H₂N-O-R Oxime_Product Protein-CH=N-O-R Intermediate->Oxime_Product - H₂O Water H₂O Intermediate->Water Click_Chemistry_Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA CuAAC_Reactants Protein-Alkyne + N₃-R CuAAC_Product Protein-Triazole-R CuAAC_Reactants->CuAAC_Product CuAAC_Catalyst Cu(I) CuAAC_Catalyst->CuAAC_Reactants SPAAC_Reactants Protein-Strained Alkyne + N₃-R SPAAC_Product Protein-Triazole-R SPAAC_Reactants->SPAAC_Product IEDDA_Reactants Protein-Tetrazine + Alkene-R IEDDA_Product Protein-Dihydropyridazine-R IEDDA_Reactants->IEDDA_Product Experimental_Workflow A 1. Introduce Bioorthogonal Handle (e.g., unnatural amino acid incorporation, enzymatic modification, chemical modification) B 2. Purify Modified Protein A->B D 4. Perform Ligation Reaction (Mix protein and reagent under optimal conditions) B->D C 3. Prepare Labeling Reagent (e.g., dissolve dye-azide in DMSO) C->D E 5. Purify Conjugated Protein (e.g., size exclusion chromatography, dialysis) D->E F 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry, UV-Vis) E->F

References

A Head-to-Head Battle: Choosing the Right Bifunctional Linker for Your Application

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of homobifunctional and heterobifunctional linkers in specific applications.

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of applications ranging from elucidating protein-protein interactions to developing life-saving antibody-drug conjugates (ADCs). Bifunctional linkers, molecules with two reactive ends, are the workhorses of this field, covalently connecting two molecules of interest. These linkers are broadly categorized into two classes: homobifunctional and heterobifunctional, distinguished by the identity of their reactive termini. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.

Homobifunctional vs. Heterobifunctional Linkers: A Tale of Two Strategies

Homobifunctional linkers possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group. This simplicity, however, can lead to a lack of control, often resulting in undesirable self-conjugation and polymerization.[1] In contrast, heterobifunctional linkers feature two different reactive groups, enabling a more controlled, sequential two-step conjugation process.[2] This strategic difference in reactivity minimizes unwanted side reactions and is crucial for creating well-defined bioconjugates.[1]

The selection between these two types of linkers is dictated by the specific application, the functional groups available on the target molecules, and the desired level of control over the conjugation process.

Quantitative Comparison of Linker Performance

The choice of linker directly impacts the efficiency, yield, and homogeneity of the final conjugate. The following tables summarize key quantitative data comparing the performance of homobifunctional and heterobifunctional linkers in common applications.

Parameter Homobifunctional Linkers (e.g., DSS) Heterobifunctional Linkers (e.g., SMCC) References
Typical Application Protein-Protein Interaction StudiesAntibody-Drug Conjugates (ADCs)
Reaction Steps One-stepTwo-step
Control over Conjugation Low (risk of polymerization)High (sequential reaction)
Yield of Desired Conjugate Variable, often lowerGenerally higher and more reproducible
Purity of Final Product Often requires extensive purificationHigher purity with fewer side products
Drug-to-Antibody Ratio (DAR) Control Not applicablePrecise control achievable
Example Yield (Protein Crosslinking) Complex mixture, difficult to quantify specific crosslink yieldNot directly comparable
Example Drug-to-Antibody Ratio (ADC) Not applicableAverage DAR of 3.5 achievable

Application 1: Probing Protein-Protein Interactions with Homobifunctional Linkers

Homobifunctional crosslinkers like Disuccinimidyl suberate (DSS) are valuable tools for "freezing" protein-protein interactions in their native state for subsequent analysis. The identical reactive ends of DSS target primary amines (e.g., on lysine residues) on interacting proteins, creating a stable covalent bond.

Experimental Protocol: Crosslinking, Immunoprecipitation, and Analysis of Protein Complexes using DSS

This protocol outlines the workflow for identifying protein-protein interactions using DSS, followed by immunoprecipitation and analysis by SDS-PAGE and Western blot.

Materials:

  • Cells or tissue expressing the protein of interest

  • Lysis Buffer (e.g., RIPA buffer)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Disuccinimidyl suberate (DSS)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Antibody against the protein of interest

  • Protein A/G agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blot

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in an appropriate lysis buffer to release protein complexes.

  • Crosslinking:

    • Add DSS to the cell lysate to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature.

  • Quenching: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 10-20 mM Tris. Incubate for 15 minutes at room temperature.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the crosslinked protein complexes from the beads using SDS-PAGE sample buffer and heating.

  • SDS-PAGE and Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary and secondary antibodies to detect the proteins of interest.

experimental_workflow_ppi cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysis Cell Lysis add_dss Add DSS Crosslinker cell_lysis->add_dss quench Quench Reaction add_dss->quench add_antibody Add Primary Antibody quench->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash Wash Beads add_beads->wash elute Elute Complexes wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot sds_page->western_blot ms_analysis Mass Spectrometry sds_page->ms_analysis

Workflow for Protein-Protein Interaction Analysis.

Application 2: Crafting Antibody-Drug Conjugates with Heterobifunctional Linkers

The development of ADCs requires a highly controlled and specific conjugation of a potent cytotoxic drug to a monoclonal antibody. Heterobifunctional linkers, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are indispensable for this application. The NHS ester end of SMCC reacts with primary amines on the antibody, while the maleimide end reacts with a sulfhydryl group on the drug, allowing for a precise and stable linkage.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate using SMCC

This protocol details the two-step process for conjugating a thiol-containing drug to an antibody using the SMCC linker.

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (or its water-soluble analog, Sulfo-SMCC)

  • Thiol-containing cytotoxic drug

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

  • Quenching solution (e.g., cysteine)

Procedure:

  • Antibody Activation:

    • React the antibody with a molar excess of SMCC for 30 minutes at room temperature or 2 hours at 4°C. The molar excess will depend on the antibody concentration.

    • Remove excess, unreacted SMCC using a desalting column.

  • Drug Conjugation:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody.

    • Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution like cysteine.

  • Purification and Characterization:

    • Purify the ADC from unreacted drug and linker using techniques like size-exclusion chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

experimental_workflow_adc cluster_activation Antibody Activation cluster_conjugation Drug Conjugation cluster_purification Purification & Analysis react_smcc React Antibody with SMCC remove_excess Remove Excess SMCC react_smcc->remove_excess add_drug Add Thiol-Drug remove_excess->add_drug quench_reaction Quench Reaction add_drug->quench_reaction purify_adc Purify ADC quench_reaction->purify_adc characterize_dar Characterize DAR purify_adc->characterize_dar

Workflow for Antibody-Drug Conjugate Synthesis.

Conclusion: Making the Right Connection

The choice between homobifunctional and heterobifunctional linkers is a critical decision in the design of bioconjugation experiments. Homobifunctional linkers offer a straightforward, one-step approach for applications like mapping protein-protein interactions, but at the cost of control and specificity. Heterobifunctional linkers, with their orthogonal reactive ends, provide a more controlled and efficient two-step process, which is essential for the synthesis of complex and well-defined bioconjugates like ADCs. By carefully considering the specific requirements of the application and the properties of the target molecules, researchers can select the optimal linker to achieve their desired outcomes.

References

Validating the Efficiency of Bis-aminooxy-PEG7 Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is paramount to the success of bioconjugation, influencing the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of Bis-aminooxy-PEG7, a bifunctional crosslinker that utilizes oxime ligation, against other prevalent crosslinking technologies. We present supporting experimental data to offer a clear perspective on its performance and suitability for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and hydrogels.

At a Glance: this compound vs. Alternative Crosslinkers

This compound stands out for its ability to form highly stable oxime bonds with molecules containing aldehyde or ketone groups. The polyethylene glycol (PEG) spacer enhances aqueous solubility, a crucial feature for biological applications. Here, we compare its key characteristics with two widely used alternatives: maleimide-based crosslinkers and copper-free click chemistry reagents (e.g., DBCO).

FeatureThis compound (Oxime Ligation)Maleimide-Based CrosslinkersCopper-Free Click Chemistry (e.g., SPAAC)
Target Functional Group Aldehydes & KetonesThiols (Sulfhydryls)Azides
Resulting Linkage OximeThioether (Thiosuccinimide)Triazole
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)[1]Neutral (pH 6.5-7.5)[1]Physiological (pH ~7.4)
Reaction Speed Can be slow; often requires a catalyst (e.g., aniline)[1][2]Generally fast[1]Very fast
Linkage Stability Highly stableStable, but can be susceptible to retro-Michael addition and thiol exchangeHighly stable
Specificity High, as target groups are rare in native proteinsHighly selective for thiols in the optimal pH rangeHigh (bioorthogonal)

In-Depth Performance Analysis

Reaction Kinetics

A critical factor in bioconjugation is the reaction rate. While oxime ligation is known for its high specificity, its uncatalyzed reaction rate at neutral pH can be slower than other methods. However, the inclusion of a nucleophilic catalyst, such as aniline or its derivatives, can dramatically accelerate the reaction.

Ligation ChemistryReactantsConditionsSecond-Order Rate Constant (k)
Oxime Ligation (Catalyzed) Aminooxyacetyl-peptide + BenzaldehydepH 7, 100 mM aniline8.2 ± 1.0 M⁻¹s⁻¹
Oxime Ligation (Uncatalyzed) Aldehyde-modified protein + Aminooxy-PEGpH 4.60.03 M⁻¹s⁻¹
Hydrazone Ligation (Catalyzed) 6-hydrazinopyridyl-peptide + BenzaldehydepH 7, 10 mM aniline>100 M⁻¹s⁻¹
Trapped-Knoevenagel Ligation Antibody-drug conjugationpH 70.4 M⁻¹s⁻¹
Boronic Acid-Aromatic Aldehyde Antibody-drug conjugationNeutral pH~10³ M⁻¹s⁻¹

As the data indicates, catalyzed oxime ligation achieves rates suitable for many bioconjugation applications. Recent advancements have identified catalysts like p-phenylenediamine and m-phenylenediamine that are even more efficient than aniline, further enhancing the utility of this chemistry. For instance, p-phenylenediamine at neutral pH can result in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction.

Linkage Stability

The stability of the resulting covalent bond is crucial for the in-vivo performance of bioconjugates. The oxime bond formed by this compound is significantly more stable than the hydrazone linkage, particularly in acidic environments. A detailed study on the hydrolytic stability of isostructural conjugates found that the rate constant for the acid-catalyzed hydrolysis of an oxime was nearly 1000-fold lower than that for simple hydrazones.

While the thioether bond formed from maleimide conjugation is generally considered stable, it can undergo a retro-Michael addition, leading to linker exchange with other thiol-containing molecules like albumin in the bloodstream. This can result in premature drug release and potential off-target toxicity. The oxime bond does not suffer from this liability, offering superior stability for long-circulating conjugates.

Experimental Protocols

To facilitate the adoption and validation of this compound, we provide a detailed experimental protocol for the crosslinking of an aldehyde-modified protein.

Protocol: Crosslinking of an Aldehyde-Modified Protein with this compound

1. Materials:

  • Aldehyde-modified protein (e.g., generated via periodate oxidation of a terminal serine or enzymatic modification)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Catalyst Stock Solution: 1 M aniline in DMSO (or p-phenylenediamine for higher efficiency)

  • Quenching Solution: 1 M Acetone in water

  • Analytical tools: SDS-PAGE, SEC-HPLC, Mass Spectrometry

2. Procedure:

  • Protein Preparation: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL (typically 10-100 µM).

  • Crosslinker Preparation: Prepare a stock solution of this compound in the reaction buffer at a concentration that will result in a 5-20 molar excess over the protein.

  • Reaction Initiation:

    • Add the catalyst stock solution to the protein solution to achieve a final concentration of 10-100 mM.

    • Immediately add the this compound solution to the protein-catalyst mixture.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 2-16 hours. The reaction progress can be monitored by taking aliquots at different time points.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 100 mM to react with any excess aminooxy groups. Incubate for 30 minutes.

  • Purification: Remove the excess crosslinker and catalyst by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified crosslinked protein by SDS-PAGE to observe the formation of higher molecular weight species. Confirm the conjugation and determine the crosslinking efficiency using SEC-HPLC and mass spectrometry.

Visualizing the Process and Alternatives

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product Protein_Aldehyde Protein-CHO (Aldehyde) Reaction_Step Oxime Ligation (pH 4.5-7.5, Aniline catalyst) Protein_Aldehyde->Reaction_Step Bis_Aminooxy_PEG7 H₂N-O-PEG7-O-NH₂ (this compound) Bis_Aminooxy_PEG7->Reaction_Step Crosslinked_Protein Protein-CH=N-O-PEG7-O-N=CH-Protein (Crosslinked Dimer) Reaction_Step->Crosslinked_Protein

Caption: Mechanism of protein dimerization using this compound.

Experimental_Workflow Start Start: Aldehyde-modified Protein Step1 Add this compound and Aniline Catalyst Start->Step1 Step2 Incubate at RT (2-16 hours) Step1->Step2 Step3 Purify via SEC to remove excess reagents Step2->Step3 Step4 Analyze via SDS-PAGE and Mass Spectrometry Step3->Step4 End End: Purified Crosslinked Protein Step4->End Linkage_Comparison Linker Linker Type Oxime Maleimide SPAAC Target Target Moiety Aldehyde/Ketone Thiol (-SH) Azide (-N₃) Linker:o->Target reacts with Linker:m->Target reacts with Linker:s->Target reacts with Bond Resulting Bond Oxime (C=N-O) Thioether (C-S) Triazole Target->Bond forms Stability Key Feature High Hydrolytic Stability Susceptible to Thiol Exchange Bioorthogonal & Stable Bond->Stability results in

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the design of next-generation drug delivery systems. Among the most pivotal choices is the decision between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker. This choice profoundly influences the stability, efficacy, and safety profile of the therapeutic agent. This guide provides an objective, data-driven comparison of these two linker technologies to inform rational drug design and development.

Executive Summary

Cleavable and non-cleavable PEG linkers represent two distinct strategies for drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs). Cleavable linkers are designed to release their payload in response to specific physiological triggers within the tumor microenvironment or inside cancer cells, such as acidic pH, high concentrations of reducing agents, or the presence of specific enzymes.[1][2] This targeted release can enhance potency and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3] In contrast, non-cleavable linkers offer high plasma stability and release the drug only after the complete lysosomal degradation of the antibody carrier.[1][4] This mechanism minimizes premature drug release and can lead to a wider therapeutic window, albeit often without a significant bystander effect. The optimal choice is contingent upon the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen and tumor microenvironment.

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data from preclinical studies comparing the performance of drug delivery systems, primarily ADCs, employing cleavable versus non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in killing cancer cells in vitro. Lower IC50 values indicate greater potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)Citation
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, used as a comparator
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹

Note: The specific payload and drug-to-antibody ratio (DAR) can significantly influence IC50 values.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies in xenograft models provide crucial data on the anti-tumor activity of drug conjugates. The percentage of tumor growth inhibition is a key metric of efficacy.

ADCLinker TypeXenograft ModelDosingTumor Growth Inhibition (%)Citation
Site A-PEG6-C2-MMADNon-cleavableBxPC3Single 10 mg/kg doseReduced efficacy compared to stable conjugate
Site I-PEG6-C2-MMADNon-cleavableBxPC3Single 10 mg/kg dosePotent
Site A-PEG6-C2-Aur3377Non-cleavableBxPC3Single 10 mg/kg dosePotent

Note: Direct comparative in vivo efficacy data for cleavable versus non-cleavable linkers with the same antibody and payload are scarce. The data often highlights the importance of linker stability for non-cleavable ADCs.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug conjugate, providing insights into its stability and circulation time in the body.

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)Citation
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 mL/h/kg
Danazol in nanoemulsionNon-PEGylated1.09 ± 0.401 h-
Danazol in DSPE-PEG5000 nanoemulsionPEGylated-5.06 ± 0.95 L/h/kg
BSA in PLGA nanoparticlesNon-PEGylated13.6 min-
BSA in PEG-PLGA nanoparticlesPEGylated4.5 h-

Note: Pharmacokinetic parameters are highly dependent on the specific antibody, payload, animal model, and PEGylation strategy. In general, non-cleavable linkers are associated with longer half-lives and lower plasma clearance compared to cleavable linkers.

Mechanisms of Action and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endosome_C Endosome (Low pH) ADC_C->Endosome_C Internalization Lysosome_C Lysosome (Enzymes, GSH) Endosome_C->Lysosome_C Payload_C Released Payload Lysosome_C->Payload_C Cleavage Nucleus_C Nucleus Payload_C->Nucleus_C Target Action Bystander_Cell Bystander Antigen-Negative Cell Payload_C->Bystander_Cell Bystander Effect ADC_NC ADC with Non-Cleavable Linker Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Payload_Adduct Payload-Linker- Amino Acid Adduct Lysosome_NC->Payload_Adduct Antibody Degradation Nucleus_NC Nucleus Payload_Adduct->Nucleus_NC Target Action

Caption: Intracellular pathways of cleavable and non-cleavable ADCs.

G cluster_workflow Experimental Workflow for Linker Comparison start Start synthesis Synthesize ADCs (Cleavable & Non-Cleavable) start->synthesis invitro In Vitro Characterization synthesis->invitro Cytotoxicity (IC50) Bystander Effect Assay invivo In Vivo Evaluation synthesis->invivo Pharmacokinetics Tumor Growth Inhibition data_analysis Data Analysis & Comparison invitro->data_analysis invivo->data_analysis decision Optimal Linker Selection data_analysis->decision

Caption: Workflow for comparing cleavable and non-cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug delivery systems with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies for determining the cytotoxic effect of ADCs.

Objective: To determine the IC50 value of ADCs with cleavable and non-cleavable linkers on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs (with cleavable and non-cleavable linkers) and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72-120 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for assessing the in vivo efficacy of ADCs in a xenograft mouse model.

Objective: To compare the anti-tumor efficacy of ADCs with cleavable and non-cleavable linkers in a relevant tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line for xenograft establishment

  • ADCs (with cleavable and non-cleavable linkers)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the percentage of tumor growth inhibition for each ADC-treated group compared to the vehicle control group.

Pharmacokinetic Analysis

This protocol outlines the key steps for determining the pharmacokinetic profiles of ADCs.

Objective: To compare the stability and circulation half-life of ADCs with cleavable and non-cleavable linkers.

Materials:

  • Rodents (e.g., rats or mice)

  • ADCs (with cleavable and non-cleavable linkers)

  • Analytical method for quantifying ADC and/or payload in plasma (e.g., ELISA, LC-MS/MS)

Procedure:

  • Animal Dosing: Administer a single intravenous dose of the ADC to the rodents.

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days) post-administration. Process the blood to obtain plasma.

  • Sample Analysis: Quantify the concentration of the total antibody, conjugated ADC, and/or released payload in the plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide enhanced potency and the ability to overcome tumor heterogeneity through the bystander effect, but may be associated with lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally offer superior stability and a more favorable safety profile, making them well-suited for highly potent payloads and targets with high, homogenous expression. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to empirically determine the optimal linker strategy for their specific drug delivery system. A thorough evaluation of stability, in vitro cytotoxicity, and in vivo efficacy is paramount for the successful development of the next generation of targeted therapeutics.

References

A Head-to-Head Battle of Bioconjugation: Bis-aminooxy-PEG7 vs. Maleimide-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, impacting everything from the stability and efficacy of antibody-drug conjugates (ADCs) to the performance of diagnostic reagents. This guide provides a comprehensive comparative analysis of two prominent classes of linkers: the emerging Bis-aminooxy-PEG7 and the well-established maleimide-based linkers. We delve into their reaction mechanisms, stability profiles, and applications, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

FeatureThis compound LinkerMaleimide-Based Linker
Target Functional Group Aldehydes and Ketones (Carbonyls)Thiols (Sulfhydryls)
Resulting Linkage OximeThiosuccinimide Ether
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)Neutral (pH 6.5-7.5)[1]
Reaction Speed Generally slower, often requires a catalyst (e.g., aniline)Fast[2][3]
Linkage Stability Highly stable, resistant to hydrolysis and thiol exchange[4][5]Susceptible to retro-Michael reaction, leading to deconjugation and thiol exchange
Specificity High, as native proteins rarely contain accessible aldehydes or ketones.High for thiols within the optimal pH range

Delving Deeper: A Technical Breakdown

The Chemistry of Conjugation

This compound: Precision through Oxime Ligation

This compound belongs to a class of aminooxy-functionalized linkers that react with carbonyl groups (aldehydes or ketones) to form a highly stable oxime bond. The polyethylene glycol (PEG) component enhances the solubility and biocompatibility of the resulting conjugate. A key advantage of this chemistry is its bioorthogonality; since aldehydes and ketones are rare in native proteins, this method offers high specificity and minimizes off-target reactions. The introduction of a carbonyl group onto a biomolecule, often through the oxidation of carbohydrate moieties on glycoproteins or enzymatic modification, is a prerequisite for this conjugation strategy.

Maleimide-Based Linkers: The Thiol-Reactive Workhorse

Maleimide-based linkers are widely used for their efficient and highly selective reaction with thiol (sulfhydryl) groups, most commonly found on cysteine residues in proteins. The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a thiosuccinimide ether linkage. This has made maleimide chemistry a cornerstone in the development of many bioconjugates, including several approved antibody-drug conjugates.

The Critical Issue of Stability

The long-term stability of the linker is arguably the most critical factor in the performance of a bioconjugate, particularly for in vivo applications. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.

Oxime Linkage: A Fortress of Stability

The oxime bond is renowned for its exceptional stability under a wide range of physiological conditions. It is significantly more resistant to hydrolysis than hydrazone linkages and, crucially, is not susceptible to the thiol exchange reactions that plague maleimide-based conjugates. Studies have shown that the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones. This high degree of stability ensures that the payload remains attached to the biomolecule until it reaches its target.

Maleimide Linkage: The Challenge of the Retro-Michael Reaction

While the initial formation of the thiosuccinimide bond is efficient, its stability is a significant concern. The linkage is susceptible to a retro-Michael reaction, where the bond breaks, and the original thiol and maleimide are regenerated. In the presence of other thiols in the biological milieu, such as glutathione, this can lead to "thiol exchange," where the payload is transferred to other molecules, leading to off-target effects.

To address this instability, several strategies have been developed:

  • Hydrolysis of the Succinimide Ring: The thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction. This process can be accelerated by using N-aryl maleimides, which promote ring-opening.

  • Next-Generation Maleimides: Novel maleimide derivatives have been designed to improve stability.

Quantitative Stability Comparison

Linkage TypeStability ChallengeHalf-life in Human PlasmaReference
Oxime HydrolysisGenerally very long; highly stable
Thiosuccinimide (from N-alkyl maleimide) Retro-Michael Reaction & Thiol ExchangeCan be as low as a few days, with significant deconjugation observed over 7 days
Thiosuccinimide (from N-aryl maleimide) Retro-Michael Reaction & Thiol ExchangeSignificantly improved over N-alkyl maleimides due to faster hydrolysis

Experimental Protocols

General Workflow for Bioconjugation and Stability Analysis

Detailed Protocol: Comparative Stability Study in Human Plasma

Objective: To compare the stability of a bioconjugate prepared with this compound with one prepared with a maleimide-PEG7 linker in human plasma over time.

Materials:

  • Purified bioconjugates (Protein-Oxime-PEG7 and Protein-Thioether-PEG7)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., HPLC, LC-MS, ELISA plate reader)

Procedure:

  • Sample Preparation: Dilute each bioconjugate to a final concentration of 1 mg/mL in human plasma. Prepare a control sample of each conjugate in PBS.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample and immediately freeze at -80°C to stop any degradation.

  • Analysis:

    • HPLC Analysis: Use size-exclusion chromatography (SEC-HPLC) to monitor the integrity of the conjugate and detect any fragmentation or aggregation. Use reverse-phase HPLC (RP-HPLC) to quantify the amount of intact conjugate remaining.

    • LC-MS Analysis: For ADCs, LC-MS can be used to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

    • ELISA: A sandwich ELISA can be designed to capture the antibody and use an anti-payload antibody for detection, allowing for the quantification of intact ADC.

  • Data Analysis: Plot the percentage of intact conjugate remaining at each time point relative to the 0-hour time point. Calculate the half-life of each conjugate in plasma.

Conclusion and Recommendations

The choice between this compound and maleimide-based linkers depends heavily on the specific application and the desired characteristics of the final bioconjugate.

Choose this compound when:

  • Exceptional stability is paramount: For in vivo applications requiring long circulation times and minimal off-target effects, the robust oxime linkage is superior.

  • The target biomolecule is a glycoprotein: The carbohydrate moieties provide a convenient handle for introducing the necessary aldehyde groups for conjugation.

  • Bioorthogonality is critical: When seeking to avoid any potential side reactions with native functional groups.

Choose a maleimide-based linker when:

  • Rapid and efficient conjugation is the primary concern: The reaction kinetics of maleimide-thiol coupling are significantly faster than oxime ligation.

  • The target protein has accessible cysteine residues: This provides a straightforward and well-established conjugation site.

  • The application does not require long-term in vivo stability: For in vitro diagnostics or applications with shorter in vivo half-lives, the potential instability may be less of a concern.

  • A stabilized maleimide linker is employed: The use of N-aryl maleimides or other next-generation maleimides can significantly mitigate the stability issues.

References

Safety Operating Guide

Proper Disposal of Bis-aminooxy-PEG7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Bis-aminooxy-PEG7 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, responsible chemical waste management is a critical component of laboratory best practices. This guide provides a detailed, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for disposing of pure this compound and materials contaminated with it.

1. Containment of Spills:

In the event of an accidental spill, the primary objective is to contain the material safely.

  • Small Spills: For minor spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to soak up the substance.

  • Collection: Carefully sweep or wipe up the absorbent material containing the this compound.

2. Packaging for Disposal:

Proper packaging is essential to prevent leaks and ensure safe handling by waste management personnel.

  • Place the collected absorbent material and any contaminated disposable items (e.g., gloves, wipes) into a robust, leak-proof container with a secure lid.

  • Clearly label the container as "Non-hazardous chemical waste" and specify the contents: "this compound on absorbent material."

3. Disposal of Empty Containers:

Empty containers that previously held this compound should also be disposed of responsibly.

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (such as water or ethanol).

  • Rinsate Collection: The rinsate from this process should be collected and disposed of as chemical waste, following the same procedures for the pure compound.

  • Container Disposal: Once triple-rinsed, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

4. Final Disposal:

The final step involves the proper removal of the contained waste from the laboratory.

  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols on non-hazardous chemical waste disposal.[1][2][3]

  • Waste Pickup: Arrange for a scheduled pickup of the labeled waste container by your institution's hazardous waste management service. Do not dispose of this waste in regular trash or pour it down the drain.[4][5] Although polyethylene glycol (PEG) compounds are generally considered biodegradable, it is crucial to prevent the entry of any chemical into wastewater systems to avoid potential environmental impact.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined due to its non-hazardous nature, adherence to general laboratory chemical waste guidelines is mandatory. The key principle is to minimize waste generation and ensure all chemical waste is disposed of through the proper channels.

Waste StreamContainment ProcedureDisposal Method
Spilled this compound Absorb with inert material (e.g., sand, vermiculite).Place in a sealed, labeled container for chemical waste pickup.
Contaminated Materials (gloves, wipes) Place in a sealed, labeled container.Dispose of as non-hazardous chemical waste.
Empty this compound Containers Triple rinse with a suitable solvent.Dispose of as regular lab waste after defacing the label.
Rinsate from Containers Collect in a sealed, labeled container.Dispose of as non-hazardous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound spill Is it a spill? start->spill absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb Yes container Is it an empty container? spill->container No package Package absorbed material and contaminated items in a sealed, labeled container absorb->package rinse Triple rinse container with appropriate solvent container->rinse Yes collect_rinsate Collect rinsate as chemical waste rinse->collect_rinsate deface Deface original label collect_rinsate->deface dispose_container Dispose of container as regular lab waste deface->dispose_container end End of Disposal Process dispose_container->end contact_ehs Contact Environmental Health & Safety (EHS) for pickup package->contact_ehs contact_ehs->end

This compound Disposal Workflow

References

Personal protective equipment for handling Bis-aminooxy-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides immediate, essential safety and logistical information for the handling and disposal of Bis-aminooxy-PEG7. Following these procedural steps will ensure safe laboratory operations and proper environmental stewardship.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards. Provides protection against accidental splashes.
Hand Protection Disposable Nitrile GlovesProvides adequate protection against incidental contact. Inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory CoatStandard lab coat to protect skin and clothing from potential spills.
Respiratory Protection Not generally requiredTo be used only if the material is being aerosolized or if dust is generated. In such cases, a NIOSH-approved respirator is recommended.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

A. Preparation and Handling

  • Designated Area: Conduct all work with this compound in a well-ventilated area, such as a laboratory fume hood, especially when handling the substance in powdered form or creating solutions.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily accessible.

  • Weighing: When weighing the solid form of this compound, do so in a fume hood to minimize inhalation of any fine particulates.

  • Dissolving: this compound is a water-soluble polymer.[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store it under an inert atmosphere (Nitrogen or Argon) at low temperatures (≤ -15°C) and protected from light.[3]

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don Personal Protective Equipment (PPE) B Prepare a well-ventilated workspace C Gather all necessary materials D Weigh the solid this compound in a fume hood C->D Proceed to Handling E Prepare the solution by slowly adding the solid to the solvent F Conduct the experiment G Store unused material in a sealed container F->G After Experiment H Place in a cool, dry, and dark environment

Operational Workflow Diagram

III. Disposal Plan: Safe and Compliant Waste Management

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance. As this compound is not classified as hazardous, the disposal procedures are straightforward.

A. Waste Segregation and Collection

  • Aqueous Waste:

    • For small quantities of aqueous solutions, and with approval from your institution's Environmental Health and Safety (EHS) department, it may be permissible to dispose of them down the sanitary sewer with copious amounts of water.[4][5]

    • For larger quantities or if sewer disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.

  • Solid Waste:

    • Collect unused solid this compound and any materials used for spill cleanup (e.g., sand or absorbent pads) in a sealed, labeled container for solid waste.

  • Contaminated PPE:

    • Dispose of used gloves and other disposable PPE in the regular laboratory trash, unless they are grossly contaminated. In case of significant contamination, they should be treated as chemical waste.

B. Final Disposal

  • All collected chemical waste (both liquid and solid) should be disposed of through your institution's official chemical waste disposal program. Ensure containers are properly labeled with the full chemical name and concentration.

G Disposal Plan for this compound cluster_waste_generation Waste Generation cluster_disposal_routes Disposal Routes cluster_final_disposal Final Disposal A Aqueous solutions of this compound D Sanitary Sewer (Small quantities, with EHS approval) A->D Option 1 E Labeled Chemical Waste Container (Liquid) A->E Option 2 B Solid this compound waste F Labeled Chemical Waste Container (Solid) B->F C Contaminated disposable PPE G Regular Laboratory Trash C->G I Municipal Waste D->I to Municipal Water Treatment H Institutional Chemical Waste Program E->H F->H G->I

Disposal Workflow Diagram

IV. Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these immediate steps.

SituationAction
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.
Inhalation Move to fresh air. If symptoms persist, seek medical attention.
Ingestion Rinse mouth with water. Seek medical attention.
Spill Wear appropriate PPE. For small spills, absorb the material with an inert substance like sand or vermiculite, then sweep it up and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.